molecular formula C14H11NO B181609 1-Phenyloxindole CAS No. 3335-98-6

1-Phenyloxindole

カタログ番号: B181609
CAS番号: 3335-98-6
分子量: 209.24 g/mol
InChIキー: OWPNVXATCSXTBK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Phenyloxindole, also known as this compound, is a useful research compound. Its molecular formula is C14H11NO and its molecular weight is 209.24 g/mol. The purity is usually 95%.
The exact mass of the compound Phenyloxindole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 234518. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Indoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

1-phenyl-3H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO/c16-14-10-11-6-4-5-9-13(11)15(14)12-7-2-1-3-8-12/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWPNVXATCSXTBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2N(C1=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50310944
Record name 1-Phenyloxindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50310944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3335-98-6
Record name 1,3-Dihydro-1-phenyl-2H-indol-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3335-98-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Phenyloxindole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003335986
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3335-98-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=234518
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Phenyloxindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50310944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2H-Indol-2-one, 1,3-dihydro-1-phenyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.110.344
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-PHENYLOXINDOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2FQG528CES
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

1-Phenyloxindole: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 3335-98-6

This technical guide provides an in-depth overview of 1-Phenyloxindole, a heterocyclic organic compound with significant potential in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and biological activities.

Core Properties of this compound

This compound, also known as 1-phenyl-1,3-dihydro-2H-indol-2-one or N-phenyloxindole, is a derivative of oxindole characterized by a phenyl group attached to the nitrogen atom of the oxindole core.[1] This structural feature imparts specific chemical and biological properties that make it a valuable scaffold in medicinal chemistry.[1]

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below, providing a quantitative overview of its characteristics.

PropertyValueSource(s)
CAS Number 3335-98-6[2][3]
Molecular Formula C₁₄H₁₁NO[2][3]
Molecular Weight 209.24 g/mol [3]
Appearance White to off-white or light yellow crystalline powder[2]
Melting Point 120 - 126 °C
Boiling Point (Predicted) 443.6 ± 25.0 °C at 760 mmHg
Density (Predicted) 1.228 ± 0.06 g/cm³
Solubility Sparingly soluble in water[2]
pKa (Predicted) -3.41 ± 0.20
LogP 2.5[3]
Structural Information
ParameterValueSource(s)
IUPAC Name 1-phenyl-1,3-dihydro-2H-indol-2-one[3]
InChI InChI=1S/C14H11NO/c16-14-10-11-6-4-5-9-13(11)15(14)12-7-2-1-3-8-12/h1-9H,10H2[3]
InChIKey OWPNVXATCSXTBK-UHFFFAOYSA-N[3]
Canonical SMILES C1C2=CC=CC=C2N(C1=O)C3=CC=CC=C3

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through several established organic chemistry reactions. Common strategies involve the formation of the C-N bond between the oxindole nitrogen and the phenyl ring. Below are detailed methodologies for key synthetic routes.

Palladium-Catalyzed Buchwald-Hartwig Amination

This method facilitates the coupling of an aryl halide with an amine and is a modern approach for the synthesis of this compound.

Reaction Scheme: Oxindole + Aryl Halide (e.g., Iodobenzene) → this compound

Materials:

  • Oxindole

  • Iodobenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs₂CO₃)

  • Toluene (anhydrous)

  • Nitrogen or Argon gas supply

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add oxindole (1.0 mmol), cesium carbonate (1.4 mmol), and Xantphos (0.015 mmol).

  • Add anhydrous toluene (5 mL) to the flask.

  • To this suspension, add iodobenzene (1.1 mmol) and palladium(II) acetate (0.01 mmol).

  • The flask is sealed and the reaction mixture is heated to 110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Buchwald_Hartwig_Workflow cluster_reactants Reactant Preparation Oxindole_Iodobenzene Oxindole & Iodobenzene Reaction_Setup Combine reactants under inert atmosphere Oxindole_Iodobenzene->Reaction_Setup Catalyst_Base Pd(OAc)₂/Xantphos & Cs₂CO₃ in Toluene Catalyst_Base->Reaction_Setup Heating Heat at 110°C (12-24h) Reaction_Setup->Heating Monitoring Monitor by TLC Heating->Monitoring Workup Cool, dilute, filter Monitoring->Workup Reaction Complete Extraction Extract with Ethyl Acetate Workup->Extraction Purification Column Chromatography Extraction->Purification Final_Product This compound Purification->Final_Product

Buchwald-Hartwig Amination Workflow for this compound Synthesis.
Copper-Catalyzed Ullmann Condensation

A classic method for forming aryl-nitrogen bonds, the Ullmann condensation remains a viable route for the synthesis of this compound.

Reaction Scheme: Oxindole + Aryl Halide (e.g., Bromobenzene) → this compound

Materials:

  • Oxindole

  • Bromobenzene

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Nitrogen or Argon gas supply

Procedure:

  • In a round-bottom flask, combine oxindole (1.0 mmol), potassium carbonate (2.0 mmol), and copper(I) iodide (0.1 mmol).

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous DMF or DMSO (5 mL) and bromobenzene (1.2 mmol).

  • Heat the reaction mixture to 140-160 °C and stir for 24-48 hours.

  • Monitor the reaction by TLC.

  • After cooling, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to obtain this compound.

Biological Activities and Signaling Pathways

The oxindole scaffold is a privileged structure in medicinal chemistry, and this compound derivatives have been investigated for a range of biological activities. These include potential applications as anticancer, neuroprotective, and antimicrobial agents.[1]

Anticancer Activity: Targeting the MAPK/ERK Pathway

Derivatives of this compound have shown potential as kinase inhibitors, a class of drugs often used in cancer therapy.[2] One of the key signaling pathways implicated in cell proliferation and survival in cancer is the Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade.[4][5][6] It is hypothesized that this compound derivatives may exert their anticancer effects by inhibiting key kinases within this pathway, such as MEK or ERK, thereby preventing downstream signaling that leads to uncontrolled cell growth.[7][8]

MAPK_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Transcription_Factors->Cell_Proliferation Inhibition This compound Derivative Inhibition->MEK Inhibition->ERK

Hypothesized Inhibition of the MAPK/ERK Signaling Pathway by this compound Derivatives.
Neuroprotective Effects: Modulation of the BDNF/TrkB/CREB Pathway

This compound is also explored for its potential in treating neurological disorders.[1] A key pathway in neuronal survival, growth, and synaptic plasticity is the Brain-Derived Neurotrophic Factor (BDNF) signaling cascade.[9][10] BDNF binds to its receptor, Tropomyosin receptor kinase B (TrkB), initiating downstream signaling that includes the activation of the transcription factor CREB (cAMP response element-binding protein).[11][12] This leads to the expression of genes that support neuronal health. It is proposed that this compound derivatives may offer neuroprotection by positively modulating this pathway, potentially by enhancing TrkB activation or downstream signaling events.[13]

BDNF_Pathway BDNF BDNF TrkB TrkB Receptor BDNF->TrkB PI3K PI3K TrkB->PI3K Akt Akt PI3K->Akt CREB CREB Akt->CREB Gene_Expression Gene Expression CREB->Gene_Expression Neuronal_Survival Neuronal Survival, Growth, and Plasticity Gene_Expression->Neuronal_Survival Modulation This compound Derivative Modulation->TrkB Modulation->Akt

Potential Modulation of the BDNF/TrkB/CREB Neuroprotective Pathway.
Antimicrobial Activity

The indole nucleus is present in many compounds with antimicrobial properties. While the specific mechanism for this compound is still under investigation, related compounds have been shown to act through several mechanisms against bacteria such as Staphylococcus aureus.[14][15][16] These mechanisms include the disruption of the bacterial cell membrane, leading to leakage of cellular contents, or the inhibition of essential enzymes like DNA gyrase, which is crucial for DNA replication.[17][18]

Antimicrobial_Mechanism cluster_membrane Membrane Disruption cluster_dna Enzyme Inhibition Compound This compound Derivative Membrane Bacterial Cell Membrane Compound->Membrane DNA_Gyrase DNA Gyrase Compound->DNA_Gyrase Disruption Increased Permeability, Leakage of Contents Membrane->Disruption Bacterial_Death Bacterial Cell Death Disruption->Bacterial_Death Inhibition Inhibition of DNA Replication DNA_Gyrase->Inhibition Inhibition->Bacterial_Death

Potential Antimicrobial Mechanisms of Action for this compound Derivatives.

Conclusion

This compound is a compound of significant interest due to its versatile chemical nature and the broad spectrum of biological activities exhibited by its derivatives. The synthetic routes to this molecule are well-established, allowing for the generation of diverse libraries for drug discovery programs. Further research into the specific molecular targets and mechanisms of action of this compound and its analogues is warranted to fully exploit its therapeutic potential in oncology, neurology, and infectious diseases. This guide serves as a foundational resource for professionals engaged in such research endeavors.

References

physical and chemical properties of 1-Phenyloxindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenyloxindole, a heterocyclic organic compound, has garnered significant attention in the fields of medicinal chemistry and materials science.[1] Its unique structural framework, featuring a phenyl group appended to an oxindole core, imparts a range of intriguing physical, chemical, and biological properties.[2][3] This guide provides an in-depth overview of this compound, summarizing its core properties, detailing experimental protocols for its synthesis and analysis, and exploring its biological activities and associated signaling pathways.

Core Properties of this compound

This compound is a white to light yellow crystalline powder at room temperature.[1] Its fundamental properties are summarized in the tables below.

Table 1: Physicochemical Properties of this compound
PropertyValueReferences
Molecular Formula C₁₄H₁₁NO[1][4]
Molecular Weight 209.24 g/mol [4]
Melting Point 120 - 126 °C[1]
Boiling Point (Predicted) 443.6 ± 25.0 °C[3]
Density (Predicted) 1.228 ± 0.06 g/cm³[3]
LogP 2.6[3]
Table 2: Solubility Profile of this compound
SolventSolubilityReferences
Water 74.3 mg/L at 20°C (practically insoluble)[3]
Ethanol Soluble[5]
Dimethyl Sulfoxide (DMSO) Approximately 3 mg/mL[5]
Dimethylformamide (DMF) Soluble[5]
Toluene Soluble[3]
Diethyl Ether Soluble[3]
Table 3: Spectroscopic Data for this compound
Spectroscopic TechniqueKey FeaturesReferences
¹H NMR (DMSO-d6) Aromatic protons (indole and phenyl): multiplets in the range of δ 7.55-6.75 ppm; Methylene protons (-CH₂- at position 3): signal around δ 3.5-4.0 ppm.[3][6]
¹³C NMR (DMSO-d6) Carbonyl carbon (~C=O): ~175 ppm; Aromatic carbons: δ 107-161 ppm.[6]
Mass Spectrometry (ESI) Molecular Ion Peak [M+H]⁺: m/z 209.[7]

Experimental Protocols

Synthesis of this compound via Ullmann Condensation

The Ullmann condensation provides a classical and effective method for the synthesis of N-aryl compounds, including this compound.[8] This reaction involves the copper-catalyzed coupling of an aryl halide with an amine or, in this case, the nitrogen atom of the oxindole ring.[9]

Materials:

  • Oxindole

  • Iodobenzene

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add oxindole (1.0 eq), iodobenzene (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).

  • Add anhydrous N,N-dimethylformamide (DMF) to the flask.

  • Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to 120-130 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the mixture and extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.

Synthesis_Workflow Reactants Oxindole + Iodobenzene + CuI + K2CO3 in DMF Reaction Ullmann Condensation (120-130°C, 12-24h) Reactants->Reaction Workup Aqueous Workup & Extraction with EtOAc Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Biological Activity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[1][10]

Materials:

  • Cancer cell line (e.g., MCF-7, human breast adenocarcinoma)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value.

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.[2]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • This compound stock solution (in DMSO)

  • Sterile 96-well plates

  • Bacterial inoculum adjusted to 0.5 McFarland standard

Procedure:

  • Prepare serial two-fold dilutions of this compound in MHB in a 96-well plate.

  • Inoculate each well with 5 x 10⁵ CFU/mL of the bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

This assay evaluates the ability of a compound to protect neurons from cell death induced by excessive glutamate exposure.[11][12]

Materials:

  • Primary neuronal cell culture or a neuronal cell line (e.g., SH-SY5Y)

  • Neurobasal medium supplemented with B-27 and L-glutamine

  • This compound stock solution (in DMSO)

  • Glutamate solution

  • Cell viability assay kit (e.g., Calcein-AM/Propidium Iodide)

  • Fluorescence microscope

Procedure:

  • Plate neurons in a 96-well plate and allow them to mature.

  • Pre-treat the neurons with various concentrations of this compound for 1-2 hours.

  • Induce excitotoxicity by exposing the cells to a high concentration of glutamate (e.g., 50-100 µM) for 15-30 minutes.

  • Remove the glutamate-containing medium and replace it with fresh medium containing this compound.

  • Incubate for 24 hours.

  • Assess cell viability using a suitable assay, such as staining with Calcein-AM (stains live cells green) and Propidium Iodide (stains dead cells red).

  • Quantify the number of live and dead cells using fluorescence microscopy.

Biological Activities and Signaling Pathways

Derivatives of this compound have demonstrated a range of biological activities, including anticancer, antimicrobial, and neuroprotective effects.

Anticancer Activity

Several studies have highlighted the potential of indole derivatives as anticancer agents.[13] One of the key mechanisms of action is the inhibition of tubulin polymerization.[14][15] By binding to the colchicine binding site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential for cell division. This leads to cell cycle arrest at the G2/M phase and subsequently induces apoptosis.[13][16]

Anticancer_Pathway Phenyloxindole This compound Derivative Tubulin β-Tubulin Phenyloxindole->Tubulin Binds to Colchicine Site Microtubule Microtubule Disruption Tubulin->Microtubule Inhibits Polymerization G2M_Arrest G2/M Phase Arrest Microtubule->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

The apoptotic pathway induced by this compound derivatives often involves the modulation of the Bcl-2 family of proteins.[17] These compounds can lead to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax, resulting in the activation of caspases and programmed cell death.[18]

Apoptosis_Pathway Phenyloxindole This compound Derivative Bcl2 Bcl-2 (Anti-apoptotic) Phenyloxindole->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Phenyloxindole->Bax Upregulates Mitochondria Mitochondrial Outer Membrane Permeabilization Bcl2->Mitochondria Bax->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspases Caspase Activation CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Neuroprotective Effects

The neuroprotective properties of indole derivatives are often attributed to their ability to mitigate oxidative stress and excitotoxicity.[19] In the context of glutamate-induced excitotoxicity, overactivation of NMDA receptors leads to an excessive influx of Ca²⁺ ions, triggering a cascade of neurotoxic events, including mitochondrial dysfunction and the generation of reactive oxygen species (ROS). This compound and its analogs may exert their protective effects by modulating these pathways.

Neuroprotection_Pathway Glutamate Excess Glutamate NMDAR NMDA Receptor Activation Glutamate->NMDAR Ca_Influx Ca²⁺ Influx NMDAR->Ca_Influx Mitochondrial_Dysfunction Mitochondrial Dysfunction Ca_Influx->Mitochondrial_Dysfunction ROS ROS Production Mitochondrial_Dysfunction->ROS Neuronal_Death Neuronal Death ROS->Neuronal_Death Phenyloxindole This compound Derivative Phenyloxindole->NMDAR May Modulate Phenyloxindole->ROS Scavenges

Conclusion

This compound is a versatile molecule with a rich chemical and biological profile. Its straightforward synthesis and the potential for diverse functionalization make it an attractive scaffold for the development of novel therapeutic agents and advanced materials. The information presented in this guide provides a solid foundation for researchers and drug development professionals to explore the full potential of this promising compound. Further investigations into its precise mechanisms of action and in vivo efficacy are warranted to translate its potential into tangible applications.

References

An In-depth Technical Guide to 1-Phenyloxindole: Molecular Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed overview of 1-phenyloxindole, a heterocyclic organic compound of significant interest in medicinal chemistry and materials science. It covers its fundamental molecular characteristics, spectroscopic data, synthesis protocols, and potential applications.

Molecular Structure and Chemical Identity

This compound is a derivative of oxindole, featuring a phenyl group substituted at the nitrogen atom of the indole core. The structural framework consists of a bicyclic system where a benzene ring is fused to a five-membered lactam ring.[1] This combination of an indole scaffold with a phenyl substituent imparts unique chemical properties and biological activities.[1]

The molecule is composed of fourteen carbon atoms, eleven hydrogen atoms, one nitrogen atom, and one oxygen atom.[1] Its structure combines both aromatic and aliphatic components.[1]

Identifier Value Reference
IUPAC Name 1-phenyl-1,3-dihydro-2H-indol-2-one[1][2][3]
Synonyms N-phenyloxindole, 1-phenylindolin-2-one, 1-phenyl-3H-indol-2-one[1][2]
CAS Number 3335-98-6[1][2][4]
Molecular Formula C₁₄H₁₁NO[1][4][5]
SMILES C1C2=CC=CC=C2N(C1=O)C3=CC=CC=C3[1][2]
InChI Key OWPNVXATCSXTBK-UHFFFAOYSA-N[1][2]

Physicochemical and Spectroscopic Data

This compound typically appears as a white to light yellow crystalline powder.[5] Its key physicochemical and spectroscopic properties are summarized below.

Table 2.1: Physicochemical Properties

Property Value Reference
Molecular Weight 209.24 g/mol [1][2][4]
Melting Point 120 - 126 °C [5]
Appearance White to light yellow crystalline powder [5]

| Solubility | Sparingly soluble in water |[6] |

Table 2.2: Spectroscopic Data

Spectroscopic Technique Key Characteristics Reference
¹H NMR Aromatic protons: ~7.0-7.5 ppm (multiplets); Methylene protons (C3-H₂): ~3.5-4.0 ppm (singlet) [1]
¹³C NMR Carbonyl carbon (C=O): ~170-180 ppm; Aromatic carbons: ~110-140 ppm [1]

| Mass Spectrometry (MS) | Molecular Ion Peak (M⁺): m/z 209 |[1] |

Experimental Protocols

3.1. Synthesis of this compound via Ullmann Condensation

This protocol is a generalized method based on the Ullmann condensation reaction, a common approach for N-arylation. A specific example involves the reaction of indole with bromobenzene.[7][8]

Objective: To synthesize this compound from indole and an aryl halide.

Materials:

  • Indole

  • Bromobenzene (can also serve as the solvent)[7][8]

  • Cuprous chloride (CuCl) or other copper-based catalyst[8]

  • Potassium hydroxide (KOH) or other suitable base[8]

  • L-Proline (as an additive)[8]

  • Appropriate organic solvents for extraction and purification (e.g., ethyl acetate, hexane)

  • Deionized water

Procedure:

  • To a four-necked flask equipped with a stirrer and reflux condenser, add indole and an excess of bromobenzene.[7][8]

  • Begin stirring the mixture and heat it to reflux, typically at a temperature of 150-160 °C.[7][8]

  • Add the catalyst (e.g., cuprous chloride), a base (e.g., potassium hydroxide), and an additive like L-proline to the reaction mixture.[8]

  • Maintain the reflux for 8-12 hours, monitoring the reaction's progress using Thin Layer Chromatography (TLC).[8]

  • Once the indole has been consumed, allow the mixture to cool slightly.

  • Filter the mixture to recover the copper catalyst, which can be washed, dried, and reused.[8]

  • Wash the organic filtrate with water to remove the base and other water-soluble impurities.

  • Perform a solvent extraction using an appropriate organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure (rotary evaporation) to yield the crude product.

  • Purify the crude this compound using column chromatography or recrystallization to obtain a pure solid.

3.2. Characterization Protocol

Objective: To confirm the identity and purity of the synthesized this compound.

Methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve a small sample of the purified product in a deuterated solvent (e.g., CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra.

    • Confirm the presence of characteristic peaks: a singlet for the methylene protons around 3.5-4.0 ppm and complex multiplets in the aromatic region (7.0-7.5 ppm) for the ¹H spectrum.[1] For the ¹³C spectrum, verify the carbonyl peak around 170-180 ppm.[1]

  • Mass Spectrometry (MS):

    • Analyze a sample of the product using an appropriate mass spectrometry technique (e.g., ESI, GC-MS).

    • Confirm the presence of the molecular ion peak at an m/z ratio of approximately 209, corresponding to the molecular weight of this compound.[1]

  • Melting Point Analysis:

    • Determine the melting point of the purified product.

    • Compare the observed melting point range with the literature value (120-126 °C) to assess purity.[5]

Core Applications and Biological Significance

This compound and its derivatives are recognized for their diverse applications in both medicinal chemistry and materials science.

  • Pharmaceutical Development: The oxindole scaffold is a "privileged structure" in drug discovery. This compound serves as a crucial building block for synthesizing molecules with potential therapeutic applications, including anticancer and antimicrobial agents.[1] Derivatives have been investigated for their cytotoxicity against various cancer cell lines and their effectiveness against bacterial strains.[1] It is also a key intermediate in the development of drugs targeting neurological disorders.[5]

  • Materials Science: Due to its thermal stability and semiconducting properties, this compound derivatives have been explored for use in organic electronics, such as in the development of organic field-effect transistors (OFETs).[1] It can also be used as a monomer for the synthesis of novel functional polymers.[1]

  • Chemical Research: It is widely used as an intermediate or a scaffold for the synthesis of more complex organic molecules and natural products.[1][5]

Visualized Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification & Analysis Reactants Indole + Aryl Halide Reaction Ullmann Condensation (Cu Catalyst, Base) Reactants->Reaction Crude Crude Product Mixture Reaction->Crude Filtration Filtration (Catalyst Removal) Crude->Filtration Extraction Solvent Extraction Filtration->Extraction Purification Column Chromatography or Recrystallization Extraction->Purification Final Pure this compound Purification->Final Analysis Characterization (NMR, MS, MP) Final->Analysis

References

solubility profile of 1-Phenyloxindole in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility Profile of 1-Phenyloxindole in Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in various organic solvents. Given the limited availability of public quantitative solubility data for this compound, this document focuses on delivering detailed experimental protocols for both qualitative and quantitative solubility determination. It includes a structured presentation of known solubility information and visual workflows to guide laboratory investigations.

Introduction to this compound

This compound is a heterocyclic organic compound featuring a phenyl group attached to an oxindole core.[1] Its chemical structure lends it to applications in medicinal chemistry and organic synthesis, often serving as a scaffold for the development of new therapeutic agents.[2][3] An understanding of its solubility is critical for its application in drug formulation, purification, and chemical reactions.

Physical and Chemical Properties:

  • Molecular Formula: C₁₄H₁₁NO[4]

  • Molecular Weight: 209.24 g/mol [4]

  • Appearance: White to light yellow crystalline powder[4]

  • Melting Point: 120-126 °C[4]

  • Water Solubility: 74.3 mg/L at 20 °C (practically insoluble)[3][4][5]

Solubility Profile of this compound

This compound is characterized by its low aqueous solubility and good solubility in several organic solvents.[4] This behavior is consistent with its moderately lipophilic nature.[4] While extensive quantitative data is not widely published, qualitative assessments have been noted in the literature. The following table summarizes the available information and provides a template for recording experimentally determined quantitative data.

Table 1: Solubility of this compound in Various Solvents

SolventChemical ClassQualitative SolubilityQuantitative Solubility ( g/100 mL at 25°C)
WaterProticPractically Insoluble[3][4][5]0.00743[3][4][5]
TolueneAromatic HydrocarbonSoluble[4]Data not available
EthanolProtic, PolarSoluble[4]Data not available
Diethyl EtherEtherSoluble[4]Data not available
AcetoneKetoneTo be determinedData not available
DichloromethaneHalogenated HydrocarbonTo be determinedData not available
Ethyl AcetateEsterTo be determinedData not available
AcetonitrileNitrileTo be determinedData not available
N,N-Dimethylformamide (DMF)AmideTo be determinedData not available
Dimethyl Sulfoxide (DMSO)SulfoxideTo be determinedData not available

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of this compound in various organic solvents, a systematic experimental approach is recommended. This involves an initial qualitative assessment followed by a rigorous quantitative determination.

Qualitative Solubility Assessment

This preliminary step provides a rapid estimation of solubility and helps in the selection of solvents for quantitative analysis.

Objective: To classify the solubility of this compound as soluble, partially soluble, or insoluble in a selected range of organic solvents at ambient temperature.

Materials:

  • This compound

  • A range of organic solvents (e.g., toluene, ethanol, acetone, etc.)

  • Small test tubes or vials

  • Vortex mixer

  • Spatula

Procedure:

  • Place approximately 10 mg of this compound into a small test tube.

  • Add the selected solvent in 0.5 mL increments.

  • After each addition, cap the test tube and vortex vigorously for 30-60 seconds.

  • Visually inspect the solution against a dark background to determine if the solid has completely dissolved.

  • Continue adding solvent up to a total volume of 5 mL.

  • Record the observations as:

    • Soluble: The compound completely dissolves.

    • Partially soluble: A portion of the compound dissolves, but some solid remains.

    • Insoluble: No significant dissolution is observed.

Quantitative Solubility Determination (Isothermal Equilibrium Method)

The isothermal equilibrium (or shake-flask) method is a reliable technique for determining the thermodynamic solubility of a compound at a specific temperature.[6]

Objective: To determine the precise concentration of a saturated solution of this compound in a given organic solvent at a constant temperature.

Materials and Equipment:

  • This compound

  • Selected organic solvents

  • Scintillation vials with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

  • Add an excess amount of this compound to a vial (enough to ensure undissolved solid remains).

  • Accurately pipette a known volume of the chosen organic solvent into the vial.

  • Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C).

  • Agitate the mixture for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.[6]

  • After equilibration, allow the vials to stand undisturbed for at least 2 hours to permit the undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial to remove any undissolved solid.

  • Accurately dilute the filtered saturated solution with the same solvent to a concentration within the linear range of the analytical method.

  • Analyze the diluted solution using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound. A pre-established calibration curve is required for this step.

  • Calculate the original concentration in the saturated solution, taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility profile of this compound.

Solubility_Workflow Experimental Workflow for Solubility Determination of this compound start Start: Obtain pure this compound and a panel of organic solvents qual_screen Qualitative Solubility Screening start->qual_screen quant_setup Prepare for Quantitative Analysis: Select Solvents and Prepare Stock Solutions qual_screen->quant_setup Select promising solvents equilibration Isothermal Equilibration (Shake-Flask) - Add excess solid to solvent - Agitate at constant temperature (e.g., 24-48h) quant_setup->equilibration phase_separation Phase Separation - Allow solid to settle - Filter supernatant equilibration->phase_separation analysis Concentration Analysis (e.g., HPLC, UV-Vis) phase_separation->analysis data_proc Data Processing - Calculate solubility from concentration - Tabulate results analysis->data_proc end End: Complete Solubility Profile data_proc->end

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature, this guide provides the necessary experimental framework for its determination. A systematic approach, commencing with qualitative screening and advancing to the robust isothermal equilibrium method for quantitative measurement, will yield dependable and reproducible solubility data. This information is invaluable for the effective utilization of this compound in research and development.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Activity of 1-Phenyloxindole Derivatives

The this compound scaffold is a privileged heterocyclic structure in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of biologically active molecules.[1][2] This guide provides a comprehensive overview of the diverse biological activities of this compound derivatives, with a primary focus on their anticancer properties. It includes quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to support researchers and professionals in the field of drug discovery and development.

Overview of Biological Activities

This compound derivatives have demonstrated a broad spectrum of pharmacological effects, making them a subject of significant interest in medicinal chemistry.[3] The core structure, consisting of a phenyl group attached to an oxindole ring, provides a unique framework for chemical modifications that can lead to compounds with enhanced efficacy and improved pharmacological profiles.[2][3] Key biological activities reported for this class of compounds include anticancer, antimicrobial, neuroprotective, and antiglycation effects.[3]

Anticancer Activity

The most extensively studied biological activity of this compound derivatives is their potential as anticancer agents.[2][3] These compounds have been shown to inhibit cancer cell proliferation through various mechanisms of action.

2.1. Mechanism of Action

  • Tubulin Polymerization Inhibition: Several this compound derivatives have been identified as potent inhibitors of tubulin polymerization.[4] By interfering with microtubule dynamics, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[4]

  • Kinase Inhibition: The oxindole motif is a core component of several multi-kinase inhibitors, such as sunitinib.[5][6] Derivatives of this compound have been shown to inhibit various protein kinases that are often dysregulated in cancer, including FMS-like tyrosine kinase 3 (FLT3), cyclin-dependent kinase 2 (CDK2), and transforming growth factor-β-activated kinase 1 (TAK1).[5][7] Inhibition of these kinases disrupts signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.[6]

  • Induction of Apoptosis and Cell Cycle Arrest: A common outcome of treatment with this compound derivatives is the induction of apoptosis (programmed cell death) in cancer cells.[4][8] This is often preceded by cell cycle arrest, typically at the G0/G1 or G2/M phase, preventing the cells from progressing through the division cycle.[4][8]

Quantitative Data on Anticancer Activity

The antiproliferative and kinase inhibitory activities of various this compound derivatives have been quantified using in vitro assays. The following tables summarize key data from the literature.

Table 1: In Vitro Antiproliferative Activity of this compound Derivatives

CompoundCell LineCancer TypeIC50 / GI50 (µM)Reference
3g MCF-7Breast2.94 ± 0.56[4]
MDA-MB-231Breast1.61 ± 0.004[4]
A549Lung6.30 ± 0.30[4]
HeLaCervical6.10 ± 0.31[4]
A375Melanoma0.57 ± 0.01[4]
B16-F10Melanoma1.69 ± 0.41[4]
7l A549Lung6.5[8]
Various9 Cancer Types1.54 - 13.0[8]
3a MCF-7Breast1.31 ± 0.8[9]
5a-j, 7a-e HCT-116Colorectal17.4 ± 3.2 to 38.9 ± 4.1[10]
MCF-7Breast10.6 ± 2.3 to 63.7 ± 5.5[10]
HD05 Various9 Cancer PanelsShowed maximum range of inhibition[11][12]
EB355A MCF-7Breast67[13]
A375Melanoma132[13]
DLD-1Colorectal155[13]

Table 2: Kinase Inhibitory Activity of Oxindole Derivatives

CompoundTarget KinaseIC50 (nM)Reference
FN1501 (II) FLT30.27[5]
CDK22.47[5]
CDK40.85[5]
CDK61.96[5]
Compound III FLT32490[5]
5Z-7-oxozeaenol (1) TAK18[7]
Thiophenecarboxamide (2) TAK150[7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of research findings. The following are protocols for key experiments cited in the evaluation of this compound derivatives.

4.1. Cell Viability / Antiproliferative Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Materials:

    • 96-well flat-bottom plates

    • Complete cell culture medium

    • This compound derivatives (dissolved in DMSO)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Protocol for Adherent Cells:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

    • Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.[14]

    • Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO).[14]

    • Incubate the plates for the desired period of exposure (e.g., 48-72 hours).[14]

    • Add 10-20 µL of MTT solution to each well and incubate for 1-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[14][15]

    • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[15]

    • Mix to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.[15]

4.2. In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced.[16]

  • Materials:

    • Kinase, substrate, and ATP

    • Kinase Assay Buffer

    • This compound derivatives (dissolved in DMSO)

    • ADP-Glo™ Reagent and Kinase Detection Reagent

    • White, opaque 96-well or 384-well plates

    • Plate-reading luminometer

  • Protocol:

    • Prepare serial dilutions of the indole derivatives in Kinase Assay Buffer with a final DMSO concentration of 1-2%.[16]

    • Add 5 µL of the serially diluted compound or vehicle control to the wells of the plate.[16]

    • Add 10 µL of a 2X kinase solution to each well.[16]

    • Initiate the kinase reaction by adding 10 µL of a 2X substrate/ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.[16]

    • Incubate the plate at room temperature for 1 hour.[16]

    • Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[16]

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[16]

    • Measure the luminescence of each well using a plate reader.[16]

    • Calculate the percentage of kinase inhibition relative to the no-inhibitor control and plot a dose-response curve to determine the IC50 value.[16]

4.3. Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

  • Materials:

    • Flow cytometer

    • Annexin V-FITC Apoptosis Detection Kit

    • Binding Buffer

    • Propidium Iodide (PI)

  • Protocol:

    • Seed and treat cells with the test compounds for the desired time.

    • Harvest the cells (including floating cells) and wash them with cold PBS.

    • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X binding buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour.

Visualizations

Diagrams created using Graphviz to illustrate key concepts and workflows.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation start Starting Materials (e.g., Isatin, Phenylhydrazine) synthesis Chemical Synthesis (e.g., Fischer Indole Synthesis) start->synthesis purification Purification & Characterization (NMR, MS) synthesis->purification cell_assay Antiproliferative Assay (MTT, etc.) purification->cell_assay Test Derivatives ic50 Determine IC50 Values cell_assay->ic50 mechanism Mechanism of Action Studies (Apoptosis, Cell Cycle, Kinase Assay) ic50->mechanism in_vivo In Vivo Studies (Tumor Models) mechanism->in_vivo end Lead Optimization in_vivo->end Lead Compound

Caption: General workflow for synthesis and evaluation of this compound derivatives.

kinase_inhibition_pathway cluster_downstream Downstream Signaling cluster_outcome Cellular Outcome ligand Growth Factor receptor Receptor Tyrosine Kinase (e.g., FLT3) ligand->receptor Activates ras RAS/MEK receptor->ras Phosphorylates & Activates pi3k PI3K/AKT/mTOR receptor->pi3k Phosphorylates & Activates stat JAK/STAT receptor->stat Phosphorylates & Activates inhibitor This compound Derivative inhibitor->receptor Inhibits proliferation Inhibition of Cell Proliferation ras->proliferation apoptosis Induction of Apoptosis ras->apoptosis pi3k->proliferation pi3k->apoptosis stat->proliferation stat->apoptosis

Caption: Simplified kinase inhibition signaling pathway.[5]

mtt_assay_workflow step1 Step 1: Cell Seeding Seed cancer cells in a 96-well plate. Incubate for 24h. step2 Step 2: Compound Treatment Add serial dilutions of This compound derivatives. Incubate for 48-72h. step1->step2 step3 Step 3: MTT Addition Add MTT reagent to each well. Incubate for 1-4h. step2->step3 step4 Step 4: Solubilization Remove medium and add -solubilization solution (e.g., DMSO). step3->step4 step5 Step 5: Absorbance Reading Measure absorbance at 570 nm using a microplate reader. step4->step5 step6 Step 6: Data Analysis Calculate percent viability and determine IC50 values. step5->step6

Caption: Experimental workflow for an MTT-based cell viability assay.[14][15]

sar_logic cluster_modifications Structural Modifications core This compound Core Scaffold r1 Substitution on Phenyl Ring core->r1 Modify r2 Substitution on Oxindole Ring core->r2 Modify r3 Modification at C3-position core->r3 Modify activity Biological Activity (e.g., Potency, Selectivity) r1->activity Influences r2->activity Influences r3->activity Influences

Caption: Logical diagram of Structure-Activity Relationship (SAR) studies.

References

The Core Mechanism of 1-Phenyloxindole Action in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenyloxindole and its derivatives have emerged as a promising class of anti-cancer agents, exhibiting potent activity against a range of human cancer cell lines. This technical guide delineates the core mechanisms of action of these compounds, focusing on their role as microtubule-targeting agents that induce cell cycle arrest and apoptosis. We will explore the key signaling pathways modulated by 1-phenyloxindoles and provide an overview of the experimental methodologies used to elucidate these mechanisms. This document is intended to serve as a comprehensive resource for researchers in oncology and drug development, providing the foundational knowledge necessary for further investigation and therapeutic development of this important class of molecules.

Primary Mechanism of Action: Inhibition of Tubulin Polymerization

The principal anti-cancer activity of many this compound derivatives stems from their ability to inhibit tubulin polymerization.[1][2][3][4][5] These compounds disrupt the dynamic instability of microtubules, which are essential components of the cytoskeleton involved in crucial cellular processes, including cell division, intracellular transport, and maintenance of cell shape.

The mechanism of inhibition involves the binding of this compound derivatives to the colchicine binding site on β-tubulin.[2][4][5][6] This interaction prevents the polymerization of tubulin dimers into microtubules, leading to a destabilization and disassembly of the microtubule network.[2][4] The disruption of the microtubule network is a hallmark of this class of compounds and is a key initiating event in their cytotoxic cascade.[2]

Consequential Cellular Effects

Cell Cycle Arrest

The interference with microtubule dynamics directly impacts mitosis, leading to a halt in the cell cycle, predominantly at the G2/M phase.[1][2][4][7] This G2/M arrest is a characteristic effect of microtubule-destabilizing agents.[2] Some derivatives have also been reported to induce cell cycle arrest at the G0/G1 or G1/S phases, suggesting that the precise effect can be structure-dependent.[8][9][10]

Induction of Apoptosis

Prolonged mitotic arrest triggered by microtubule disruption ultimately leads to the induction of programmed cell death, or apoptosis.[1][4][7][9] The apoptotic cascade is initiated through both intrinsic and extrinsic pathways. Evidence for apoptosis includes the activation of key executioner caspases, such as caspase-3 and caspase-9.[7] Furthermore, treatment with this compound derivatives has been shown to modulate the expression of Bcl-2 family proteins, with an upregulation of pro-apoptotic proteins like Bax and a downregulation of anti-apoptotic proteins like Bcl-2.[11]

Modulation of Key Signaling Pathways

This compound derivatives have been shown to modulate several critical signaling pathways involved in cancer cell proliferation, survival, and migration.

JNK/p53/p21 Pathway

At lower concentrations, some 2,3-arylpyridylindole derivatives have been shown to induce G0/G1 cell cycle arrest through the activation of the JNK/p53/p21 pathway.[10]

Akt Signaling Pathway

At higher concentrations, the same 2,3-arylpyridylindole derivatives can arrest the cell cycle at the G2/M phase via the Akt signaling pathway.[10] The PI3K/Akt/mTOR pathway is a crucial regulator of cell survival and proliferation, and its inhibition is a key target in cancer therapy.[11][12]

STAT3 Signaling Pathway

The STAT3 signaling pathway is also implicated in the mechanism of action, with some derivatives leading to a decreased expression of anti-apoptotic proteins Bcl-2 and Mcl-1 through its inhibition.[10]

Rho-associated coiled-coil kinase (ROCK) Pathway

Certain this compound derivatives have been identified as potential ROCK inhibitors.[13][14] The ROCK signaling pathway is involved in regulating the actin cytoskeleton and is crucial for cell migration and invasion, making it an attractive target for anti-metastatic therapies.[14][15][16][17]

p53-MDM2 Interaction

Disruption of the p53-MDM2 protein-protein interaction is another promising anti-cancer strategy.[18][19][20] MDM2 is a negative regulator of the p53 tumor suppressor protein.[18][21][22] By inhibiting this interaction, the degradation of p53 is prevented, allowing it to induce cell cycle arrest and apoptosis.[22] Spirooxindole derivatives, a class structurally related to 1-phenyloxindoles, are particularly noted for their ability to inhibit the p53-MDM2 interaction.[18][20]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the anti-cancer activity of this compound derivatives.

Table 1: In Vitro Cytotoxicity (IC50 Values)

Compound/DerivativeCancer Cell LineIC50 ValueReference
[(2-Phenylindol-3-yl)methylene]propanedinitrilesMDA-MB 231 (Breast)< 100 nM[7]
MCF-7 (Breast)< 100 nM[7]
Thienopyridine indole derivative [I]MGC-803 (Gastric)1.61 nM[4]
HGC-27 (Gastric)1.82 nM[4]
2-phenylindole derivative 3eMCF-7 (Breast)1.60 nM[6]
Quinazoline derivative PVHD121 (1a)A549 (Lung)0.1 - 0.3 µM[23]
NCI-H460 (Lung)0.1 - 0.3 µM[23]
HCT116 (Colon)0.1 - 0.3 µM[23]
MCF7 (Breast)0.1 - 0.3 µM[23]
PC3 (Prostate)0.1 - 0.3 µM[23]
HeLa (Cervical)0.1 - 0.3 µM[23]
Oxindole derivative 7lVarious (52 cell lines)1.54 - 13.0 µM[9]
3-formyl-6-methoxy-2-(4-methoxyphenyl)indole (3e)MDA-MB 231 / MCF-7 (Breast)35 nM[5]
2,3-arylpyridylindole derivative 1A549 (Lung)1.18 ± 0.25 µM[10]
2,3-arylpyridylindole derivative 2A549 (Lung)0.87 ± 0.10 µM[10]
Pyridine derivative 1HepG2 (Liver)4.5 ± 0.3 µM[24]
MCF-7 (Breast)6.3 ± 0.4 µM[24]
Pyridine derivative 2HepG2 (Liver)7.5 ± 0.1 µM[24]
MCF-7 (Breast)16 ± 1.7 µM[24]
Chalcone derivative 1CA2780 (Ovarian)6.59 ± 0.57 µmol/L[25]
A2780cis (Ovarian, resistant)6.98 ± 1.12 µmol/L[25]

Table 2: Tubulin Polymerization Inhibition

Compound/DerivativeParameterValueReference
Thienopyridine indole derivative [I]IC502.505 µM[4]
3-formyl-6-methoxy-2-(4-methoxyphenyl)indole (3e)IC501.5 µM[5]
Oxi8006IC501.1 µmol/L[26]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the mechanism of action of this compound derivatives.

Cell Viability and Cytotoxicity Assays
  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Cells are treated with the test compound for a specified period. Subsequently, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added, which is reduced by mitochondrial dehydrogenases in viable cells to a purple formazan product. The absorbance of the formazan solution is measured spectrophotometrically, and the IC50 value is calculated.

  • SRB (Sulphorhodamine B) Assay: This assay is based on the ability of the SRB dye to bind to protein components of cells. After treatment with the test compound, cells are fixed and stained with SRB. The bound dye is then solubilized, and the absorbance is measured to determine cell density.

Tubulin Polymerization Assay
  • In Vitro Assay: Purified tubulin is incubated with the test compound in a polymerization buffer containing GTP at 37°C. The polymerization of tubulin into microtubules causes an increase in light scattering, which is monitored over time by measuring the absorbance at 340 nm.[1] Known tubulin inhibitors like colchicine and stabilizers like paclitaxel are used as controls.[1]

Cell Cycle Analysis
  • Flow Cytometry: Cells are treated with the compound, harvested, and fixed. The cells are then stained with a fluorescent dye that intercalates with DNA, such as propidium iodide (PI). The DNA content of individual cells is measured by flow cytometry. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is then analyzed.[1]

Apoptosis Assays
  • Annexin V/PI Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.[1][9]

  • Caspase Activity Assays: The activation of caspases can be measured using specific substrates that release a fluorescent or colorimetric reporter upon cleavage.

  • Western Blot Analysis: The expression levels of key apoptosis-related proteins, such as Bcl-2, Bax, and cleaved PARP, are determined by Western blotting.

Western Blot Analysis for Signaling Pathways

Cells are treated with the compound, and cell lysates are prepared. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against the proteins of interest (e.g., phosphorylated and total forms of Akt, JNK, STAT3) and their downstream targets. Horseradish peroxidase (HRP)-conjugated secondary antibodies are then used for detection via chemiluminescence.

Visualizations: Signaling Pathways and Workflows

Signaling Pathways

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Phenyloxindole This compound Derivatives Akt Akt Phenyloxindole->Akt inhibits JNK JNK Phenyloxindole->JNK activates STAT3 STAT3 Phenyloxindole->STAT3 inhibits ROCK ROCK Phenyloxindole->ROCK inhibits MDM2 MDM2 Phenyloxindole->MDM2 inhibits interaction Tubulin Tubulin Dimer Microtubules Microtubules Tubulin->Microtubules polymerization Cell_Cycle_Arrest Cell Cycle Arrest (G2/M, G0/G1) Microtubules->Cell_Cycle_Arrest disruption leads to PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_Survival Proliferation & Survival mTOR->Proliferation_Survival p53 p53 JNK->p53 Bcl2 Bcl-2 STAT3->Bcl2 Actin_Cytoskeleton Actin Cytoskeleton ROCK->Actin_Cytoskeleton Migration_Invasion Migration & Invasion Actin_Cytoskeleton->Migration_Invasion Bax Bax Apoptosis Apoptosis Bax->Apoptosis Bcl2->Apoptosis p53->Bax p53->MDM2 p21 p21 p53->p21 MDM2->p53 p21->Cell_Cycle_Arrest Cell_Cycle_Arrest->Apoptosis induces

Caption: Overview of this compound's multifaceted mechanism of action in cancer cells.

Experimental Workflow

G cluster_assays In Vitro Assays Start Cancer Cell Culture Treatment Treat with this compound Derivative Cell_Viability Cell Viability (MTT/SRB Assay) Treatment->Cell_Viability Tubulin_Polymerization Tubulin Polymerization Assay Treatment->Tubulin_Polymerization Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis Western_Blot Western Blot (Signaling Proteins) Treatment->Western_Blot Data_Analysis Data Analysis and Interpretation Cell_Viability->Data_Analysis Tubulin_Polymerization->Data_Analysis Cell_Cycle->Data_Analysis Apoptosis->Data_Analysis Western_Blot->Data_Analysis Conclusion Elucidation of Mechanism of Action Data_Analysis->Conclusion

Caption: Experimental workflow for elucidating the mechanism of action of 1-phenyloxindoles.

Conclusion and Future Directions

This compound and its derivatives represent a versatile scaffold for the development of novel anti-cancer therapeutics. Their primary mechanism of action through tubulin polymerization inhibition, leading to cell cycle arrest and apoptosis, is well-documented. Furthermore, their ability to modulate key signaling pathways involved in cancer progression highlights their potential for multi-targeted therapy.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of these compounds.

  • In Vivo Efficacy and Toxicity Studies: To evaluate their therapeutic potential in preclinical animal models.

  • Combination Therapies: To explore synergistic effects with existing chemotherapeutic agents.

  • Biomarker Discovery: To identify patient populations most likely to respond to treatment with this compound derivatives.

A deeper understanding of the intricate molecular interactions and downstream effects of these compounds will be crucial for their successful translation into clinical practice.

References

Spectroscopic Data and Analysis of 1-Phenyloxindole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-phenyloxindole (CAS No. 3335-98-6), a key heterocyclic compound with significant applications in medicinal chemistry and materials science. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition, to facilitate the identification, characterization, and utilization of this molecule in research and development.

Spectroscopic Data Summary

The structural elucidation of this compound is conclusively supported by a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~7.50 - 7.00m-Aromatic Protons (Oxindole and Phenyl Rings)
~3.70s-Methylene Protons (-CH₂)

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency. The aromatic region typically displays a complex multiplet due to overlapping signals.[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~175.0 - 180.0Carbonyl Carbon (C=O)
~145.0Quaternary Carbon (C-N)
~110.0 - 140.0Aromatic Carbons
~36.0Methylene Carbon (-CH₂)

Note: The aromatic region contains multiple signals corresponding to the different carbon environments in the two aromatic rings.[1]

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrational Mode
~1710StrongC=O (Amide) Stretch
~1600, ~1490Medium-StrongC=C (Aromatic) Stretch
~1370MediumC-N Stretch
~750StrongC-H (Aromatic) Bend
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

m/zRelative IntensityAssignment
209High[M]⁺ (Molecular Ion)
180Moderate[M-CO]⁺
152Moderate[M-CO-N]⁺
77High[C₆H₅]⁺ (Phenyl Cation)

Note: The molecular ion peak at m/z 209 corresponds to the molecular weight of this compound (C₁₄H₁₁NO).[2]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for this compound. Specific parameters may need to be optimized based on the instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the range of 0-10 ppm.

    • Use a sufficient number of scans (typically 16-64) to obtain a good signal-to-noise ratio.

    • Set a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the range of 0-200 ppm.

    • Use a proton-decoupled pulse sequence.

    • A higher number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) are required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C; DMSO-d₆: δ 2.50 for ¹H, δ 39.52 for ¹³C).

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of this compound with dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory with a small amount of the solid sample.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (typically 16-32) to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC) or gas chromatography (GC).

  • Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

  • Data Acquisition:

    • Acquire the mass spectrum in positive ion mode.

    • Scan a mass range that includes the expected molecular weight (e.g., m/z 50-300).

    • For fragmentation analysis (MS/MS), select the molecular ion (m/z 209) as the precursor ion and apply collision-induced dissociation (CID).

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Visualizations

The following diagrams illustrate the logical flow of spectroscopic analysis and the relationship between the different spectroscopic techniques in confirming the structure of this compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Functional Groups IR->IR_Data MS_Data Molecular Weight, Fragmentation MS->MS_Data Structure Confirmed Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure Spectroscopic_Data_Integration Integration of Spectroscopic Data for Structural Confirmation cluster_nmr NMR Data cluster_ir IR Data cluster_ms MS Data Structure This compound (C₁₄H₁₁NO) H_NMR ¹H NMR: Aromatic & Methylene Protons H_NMR->Structure Proton Environment C_NMR ¹³C NMR: Carbonyl & Aromatic Carbons C_NMR->Structure Carbon Skeleton IR IR: C=O, C=C, C-N Bonds IR->Structure Functional Groups MS MS: [M]⁺ at m/z 209 MS->Structure Molecular Formula Fragmentation Fragmentation: Loss of Phenyl Group Fragmentation->Structure Structural Fragments

References

Potential Therapeutic Targets of 1-Phenyloxindole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenyloxindole, a heterocyclic compound featuring an indole core with a phenyl substituent at the nitrogen atom, has emerged as a versatile scaffold in medicinal chemistry.[1][2] Its derivatives have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutics against a range of diseases, including cancer, infectious diseases, and neurodegenerative disorders.[3][4][5] This technical guide provides an in-depth overview of the key therapeutic targets of this compound derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways to facilitate further research and drug development efforts.

Core Therapeutic Targets and Quantitative Data

The therapeutic potential of this compound derivatives stems from their ability to interact with various biological targets. The following sections summarize the key targets and the associated quantitative data for the most promising therapeutic areas.

Oncology: Tubulin Polymerization Inhibition

A significant area of investigation for this compound derivatives is their potent anti-cancer activity, primarily attributed to the inhibition of tubulin polymerization.[6] By binding to the colchicine site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells.[7][8]

Table 1: Inhibition of Tubulin Polymerization by this compound Derivatives

Compound IDDescriptionIC50 (µM)Reference
3g 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole derivative101.3[7]
1k 6- and 7-heterocyclyl-1H-indole derivative0.58 ± 0.06[6]
9 Benzimidazole-indole hybrid1.5 ± 0.56[6]
27q Indole derivative1.98 ± 0.25[6]
35a Indole derivative1.34 ± 0.3[6]
ATI 3 Arylthioindole derivative3.3[9]
ATI 4 Arylthioindole derivative2.0[9]
4c 1,2-dihydropyridine-3-carbonitrile derivative17 ± 0.3[10]
6r 2-anilinopyridyl-linked oxindole conjugate1.84[11]
6y 2-anilinopyridyl-linked oxindole conjugate2.43[11]

Table 2: Cytotoxic Activity of this compound Derivatives against Cancer Cell Lines

Compound IDCell LineCancer TypeIC50 (µM)Reference
3g MCF-7Breast2.94 ± 0.56[7]
MDA-MB-231Breast1.61 ± 0.004[7]
A549Lung6.30 ± 0.30[7]
HeLaCervical6.10 ± 0.31[7]
A375Melanoma0.57 ± 0.01[7]
B16-F10Melanoma1.69 ± 0.41[7]
1k MCF-7Breast0.0045 ± 0.001[6]
9 A549Lung2.4 ± 0.42[6]
HepG2Liver3.8 ± 0.5[6]
MCF-7Breast5.1 ± 0.42[6]
27q A549Lung0.15 ± 0.03[6]
MCF-7Breast0.17 ± 0.05[6]
HepG2Liver0.25 ± 0.05[6]
35a A549Lung0.51 ± 0.11[6]
HeLaCervical0.65 ± 0.08[6]
MCF-7Breast0.71 ± 0.23[6]
HCT116Colon0.99 ± 0.20[6]
ATI 3 MCF-7Breast0.052[9]
ATI 4 MCF-7Breast0.013[9]
Infectious Diseases: Inhibition of Mycobacterium tuberculosis Pks13

Certain N-phenylindole derivatives have demonstrated potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[1][2][3] These compounds target Polyketide Synthase 13 (Pks13), an essential enzyme for the biosynthesis of mycolic acids, which are crucial components of the mycobacterial cell wall.[2][3] Inhibition of the thioesterase (TE) domain of Pks13 disrupts this pathway, leading to bacterial death.[12][13][14]

Table 3: Minimum Inhibitory Concentration (MIC) of N-Phenylindole Derivatives against M. tuberculosis H37Rv

Compound IDMIC (µg/mL)Reference
18 2[2]
28 8[2]
30 16[2]
31-39, 49, 57 0.5 - 8[2]
45 0.0625[1][2]
48 0.125[2]
50 0.5[2]
54 0.125[2]
55 0.125[2]
58 0.125[1][2][3]
Inflammation: Inhibition of NF-κB and MAPK Signaling Pathways

The anti-inflammatory potential of this compound derivatives is linked to their ability to modulate key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[15][16] By inhibiting these pathways, these compounds can suppress the production of pro-inflammatory cytokines and mediators.

Quantitative data for the anti-inflammatory activity of this compound derivatives is less consistently reported in terms of IC50 values for specific molecular targets. The focus is often on the reduction of inflammatory markers in cellular assays.

Neurodegenerative Diseases: Multi-target Neuroprotection

This compound-based compounds are being explored for their neuroprotective effects, particularly in the context of Alzheimer's disease.[17][18] Their mechanism of action is thought to be multi-faceted, involving the inhibition of amyloid-β (Aβ) aggregation, antioxidant activity, and modulation of signaling pathways implicated in neuroinflammation and neuronal survival.[17][19]

Quantitative data for neuroprotective effects are often presented as percentage of cell viability or reduction in Aβ aggregation, which can vary significantly between different experimental setups.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

Tubulin Polymerization Assay (Turbidity-based)

This assay measures the effect of compounds on the in vitro polymerization of tubulin into microtubules.

Materials:

  • Lyophilized tubulin (>99% pure)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Positive control (e.g., Colchicine, 10 mM in DMSO)

  • Vehicle control (DMSO)

  • Pre-chilled 96-well half-area microplates

  • Temperature-controlled microplate reader

Procedure:

  • Pre-warm the microplate reader to 37°C.[20]

  • Thaw all reagents on ice. Keep tubulin on ice at all times.[20]

  • Prepare a 10x working stock of the test compound and control compounds by diluting the 10 mM stock in General Tubulin Buffer. Prepare serial dilutions to test a range of concentrations.[20]

  • Prepare the tubulin polymerization mix on ice. For a final tubulin concentration of 3 mg/mL, reconstitute lyophilized tubulin in the appropriate volume of General Tubulin Buffer containing 1 mM GTP and 10% glycerol.[20]

  • Pipette 10 µL of the 10x compound dilutions (or vehicle/positive control) into the wells of a pre-warmed 96-well plate.[20]

  • To initiate the reaction, add 90 µL of the cold tubulin polymerization mix to each well.[20]

  • Immediately place the plate in the 37°C microplate reader.

  • Measure the absorbance at 340 nm every 60 seconds for 60 minutes.[20]

  • Data Analysis: Plot absorbance versus time. The IC50 value is the concentration of the compound that inhibits the rate or extent of tubulin polymerization by 50% compared to the vehicle control.

NF-κB Luciferase Reporter Assay

This assay is used to quantify the inhibitory effect of a compound on the NF-κB signaling pathway.

Materials:

  • HEK293 cells stably expressing an NF-κB luciferase reporter construct

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound stock solution (in DMSO)

  • TNF-α (recombinant human)

  • Phosphate-Buffered Saline (PBS)

  • Luciferase Assay Reagent

  • White, opaque 96-well cell culture plates

  • Luminometer

Procedure:

  • Day 1: Cell Seeding

    • Seed the NF-κB reporter cells into a white, opaque 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete culture medium.[21]

    • Incubate overnight at 37°C in a 5% CO₂ incubator.[21]

  • Day 2: Compound Treatment and Stimulation

    • Prepare serial dilutions of the test compound in complete culture medium. The final DMSO concentration should not exceed 0.5%.[21]

    • Carefully remove the medium from the wells and add 50 µL of the compound dilutions. Include vehicle control wells.[21]

    • Incubate the plate for 1 hour at 37°C.[21]

    • Prepare a TNF-α working solution (e.g., 20 ng/mL) and add 50 µL to all wells except the unstimulated control (add 50 µL of medium instead).[21]

    • Incubate the plate for 6 hours at 37°C.[21]

  • Day 2: Cell Lysis and Luminescence Measurement

    • Remove the plate from the incubator and allow it to cool to room temperature.[21]

    • Wash the cells once with 100 µL of PBS per well.[21]

    • Prepare the Luciferase Assay Reagent according to the manufacturer's instructions.[21]

    • Add 100 µL of the prepared reagent to each well.[21]

    • Immediately measure the luminescence using a plate-reading luminometer.[21]

  • Data Analysis: The IC50 value is the concentration of the compound that causes a 50% reduction in luciferase activity compared to the TNF-α stimulated control.

Pks13 Thioesterase (TE) Domain Inhibition Assay

This assay measures the inhibition of the thioesterase activity of the Pks13 enzyme.

Materials:

  • Purified Pks13 TE domain

  • [1-¹⁴C]C₁₆-CoA (radiolabeled substrate)

  • Putative acceptor molecule (e.g., trehalose)

  • Assay buffer (50 mM HEPES, pH 7.2)

  • Test compound

  • TLC plates

  • Phosphorimager

Procedure:

  • Prepare a reaction mixture containing the assay buffer, the Pks13 TE domain (e.g., 4 µM), and the test compound at various concentrations.[22]

  • Initiate the reaction by adding the radiolabeled substrate [1-¹⁴C]C₁₆-CoA (e.g., 40 µM) and the acceptor molecule.[22]

  • Incubate the reaction at 30°C for a specified time (e.g., 6 hours).[22]

  • Stop the reaction (e.g., by freezing at -20°C).[22]

  • Spot the reaction mixture onto a TLC plate and develop the plate using an appropriate solvent system (e.g., Butan-1-ol/acetic acid/H₂O, 80/25/40).[22]

  • Visualize and quantify the radiolabeled product (e.g., monopalmitoyl trehalose) and the remaining substrate using a phosphorimager.[22]

  • Data Analysis: Determine the percentage of inhibition for each compound concentration and calculate the IC50 value.

Signaling Pathways and Visualizations

The biological effects of this compound derivatives are mediated through their interaction with complex signaling networks. The following diagrams, generated using Graphviz, illustrate the key pathways involved.

Inhibition of Tubulin Polymerization and Induction of Apoptosis

Caption: Anticancer mechanism of this compound derivatives.

Inhibition of the NF-κB Signaling Pathway

Caption: Anti-inflammatory action via NF-κB pathway inhibition.

Modulation of the MAPK Signaling Pathway

Caption: Modulation of MAPK signaling by this compound derivatives.

Experimental Workflow for Target Identification and Validation

Caption: Drug discovery workflow for this compound derivatives.

Conclusion

This compound and its derivatives represent a rich source of biologically active molecules with the potential to address significant unmet medical needs. Their diverse mechanisms of action, spanning from the disruption of fundamental cellular processes like microtubule dynamics to the modulation of key signaling pathways in inflammation and neurodegeneration, underscore their therapeutic promise. This guide provides a comprehensive, data-driven overview to aid researchers in the rational design and development of next-generation therapeutics based on this privileged scaffold. Further investigation into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of these compounds is warranted to translate their preclinical potential into clinical success.

References

The Synthesis of 1-Phenyloxindole: An In-depth Technical Guide to its Discovery and Core Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenyloxindole, a key heterocyclic scaffold, is a recurring motif in a multitude of biologically active compounds and is of significant interest in medicinal chemistry and drug development. Its synthesis has evolved over the past century, with several key methodologies being developed and refined. This technical guide provides a comprehensive overview of the discovery and history of this compound synthesis, with a detailed exploration of the three core synthetic strategies: the Stolle synthesis, the Buchwald-Hartwig amination, and the Ullmann condensation. This document is intended to serve as an in-depth resource, offering detailed experimental protocols, quantitative data for comparative analysis, and mechanistic insights through signaling pathway diagrams to aid researchers in the strategic selection and application of these synthetic routes.

Introduction: The Emergence of a Privileged Scaffold

The oxindole ring system, and particularly its N-arylated derivatives, has garnered substantial attention in the scientific community due to its prevalence in natural products and its versatile role as a pharmacophore. This compound, specifically, serves as a crucial building block in the synthesis of a wide array of therapeutic agents, including but not limited to, kinase inhibitors, and modulators of various cellular signaling pathways.

While the precise first synthesis of this compound is not definitively documented, its origins can be traced back to the early 20th century with the pioneering work on indole chemistry. The development of robust and efficient methods for its synthesis has been a continuous pursuit, driven by the demand for this valuable intermediate in drug discovery programs. This guide delves into the historical context and the technical intricacies of the most significant synthetic transformations that have enabled access to this important molecule.

The Stolle Synthesis: A Classic Approach to N-Aryl Oxindoles

First reported by Robert Stolle in the early 20th century, the Stolle synthesis is a classical and direct method for the preparation of N-substituted oxindoles. The reaction proceeds in two key steps: the initial acylation of a secondary aromatic amine with an α-haloacyl chloride, followed by an intramolecular Friedel-Crafts cyclization to afford the oxindole core.

Historical Context

The Stolle synthesis emerged from the broader exploration of indole and isatin chemistry.[1] Stolle's work provided a foundational method for accessing N-substituted oxindoles, which were previously more challenging to synthesize.[1] His publications in the early 1910s and 1920s laid the groundwork for this important transformation.[1]

Reaction Mechanism

The mechanism of the Stolle synthesis is a two-step process. The first step is a nucleophilic acyl substitution where the secondary amine attacks the electrophilic carbonyl carbon of the α-haloacyl chloride, forming an α-haloamide intermediate. The second step is an intramolecular Friedel-Crafts acylation. In the presence of a Lewis acid, a highly electrophilic acylium ion is generated, which is then attacked by the electron-rich aromatic ring of the N-aryl group to form the five-membered lactam ring of the oxindole.

Stolle_Synthesis_Mechanism aniline Diphenylamine amide α-Chloro-N,N- diphenylacetamide aniline->amide Acylation chloroacetyl_chloride Chloroacetyl Chloride chloroacetyl_chloride->amide lewis_acid Lewis Acid (e.g., AlCl3) acylium_ion Acylium Ion Intermediate lewis_acid->acylium_ion amide->acylium_ion Friedel-Crafts Cyclization oxindole This compound acylium_ion->oxindole

Figure 1: Mechanism of the Stolle Synthesis.

Experimental Protocol: Stolle Synthesis of this compound

Materials:

  • Diphenylamine

  • Chloroacetyl chloride

  • Aluminum chloride (anhydrous)

  • Carbon disulfide (solvent)

  • Hydrochloric acid (10% aqueous solution)

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of diphenylamine (1 equivalent) in dry carbon disulfide is prepared.

  • Anhydrous aluminum chloride (1.2 equivalents) is added portion-wise with stirring.

  • Chloroacetyl chloride (1.1 equivalents) is added dropwise to the mixture.

  • The reaction mixture is heated to reflux for 2-3 hours.

  • After cooling, the reaction mixture is poured onto crushed ice and acidified with 10% hydrochloric acid.

  • The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent.

  • The combined organic extracts are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization from ethanol to afford this compound.

Quantitative Data
Reagent/ParameterMolar Ratio/ValueNotes
Diphenylamine1.0 eqStarting material.
Chloroacetyl chloride1.1 eqAcylating agent.
Aluminum chloride1.2 eqLewis acid catalyst.
SolventCarbon disulfideAnhydrous conditions are crucial.
Reaction TemperatureRefluxTypically around 46 °C.
Reaction Time2-3 hoursMonitored by TLC.
Yield Variable Yields can vary depending on the specific substrate and reaction conditions.

The Buchwald-Hartwig Amination: A Modern Approach to C-N Bond Formation

The Buchwald-Hartwig amination, developed in the mid-1990s, has revolutionized the synthesis of arylamines and has become a cornerstone of modern organic synthesis.[2] This palladium-catalyzed cross-coupling reaction provides a highly efficient and versatile method for the formation of C-N bonds, including the N-arylation of oxindoles.

Historical Context

Prior to the work of Stephen L. Buchwald and John F. Hartwig, the synthesis of N-aryl compounds often relied on harsher methods with limited scope. Their independent development of palladium-phosphine catalysts for the amination of aryl halides opened up a new era in C-N bond construction, offering milder reaction conditions and broader functional group tolerance.[3]

Reaction Mechanism

The catalytic cycle of the Buchwald-Hartwig amination is well-established and involves a series of key steps. The cycle begins with the oxidative addition of the aryl halide to a low-valent palladium(0) complex. The resulting palladium(II) species then undergoes ligand exchange with the deprotonated oxindole (the oxindolate anion). Finally, reductive elimination from the palladium(II)-amido complex furnishes the desired this compound and regenerates the active palladium(0) catalyst.

Buchwald_Hartwig_Mechanism pd0 Pd(0)L_n oxidative_addition Oxidative Addition Complex pd0->oxidative_addition Oxidative Addition pd_amide Pd(II)-Amido Complex oxidative_addition->pd_amide Ligand Exchange pd_amide->pd0 product This compound pd_amide->product Reductive Elimination halide_salt Halide Salt aryl_halide Aryl Halide aryl_halide->oxidative_addition oxindole Oxindole oxindole->pd_amide base Base base->pd_amide

Figure 2: Catalytic Cycle of the Buchwald-Hartwig Amination.

Experimental Protocol: Buchwald-Hartwig N-Arylation of Oxindole

Materials:

  • Oxindole

  • Iodobenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (or other suitable phosphine ligand)

  • Cesium carbonate (Cs₂CO₃)

  • Toluene (anhydrous, degassed)

Procedure:

  • To an oven-dried Schlenk tube is added oxindole (1.2 equivalents), cesium carbonate (2.0 equivalents), palladium(II) acetate (2 mol%), and Xantphos (4 mol%).

  • The tube is evacuated and backfilled with argon three times.

  • Anhydrous, degassed toluene and iodobenzene (1.0 equivalent) are added via syringe.

  • The reaction mixture is heated to 110 °C with stirring for 12-24 hours.

  • After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield this compound.

Quantitative Data
Reagent/ParameterMolar Ratio/ValueNotes
Oxindole1.2 eqNucleophile.
Iodobenzene1.0 eqArylating agent.
Pd(OAc)₂2 mol%Palladium precursor.
Xantphos4 mol%Ligand.
Cesium carbonate2.0 eqBase.
SolventTolueneAnhydrous and degassed.
Reaction Temperature110 °COptimization may be required.
Reaction Time12-24 hoursMonitored by TLC or GC-MS.
Yield ~80-95% Highly dependent on ligand and base choice.[2]

The Ullmann Condensation: A Copper-Catalyzed Pathway

The Ullmann condensation, first reported by Fritz Ullmann in the early 1900s, is a copper-catalyzed reaction for the formation of carbon-heteroatom and carbon-carbon bonds.[4] The N-arylation of amides and related compounds, a variation known as the Goldberg reaction, is a well-established method for the synthesis of N-aryl compounds, including this compound.

Historical Context

The Ullmann reaction predates modern palladium-catalyzed cross-coupling reactions and was for a long time the primary method for constructing aryl-ether and aryl-amine bonds.[4] While traditional Ullmann conditions often required harsh conditions (high temperatures and stoichiometric copper), modern advancements have led to the development of milder, more efficient catalytic systems.

Reaction Mechanism

The precise mechanism of the Ullmann condensation has been a subject of debate, but it is generally accepted to proceed through a copper(I) catalytic cycle. The reaction is believed to initiate with the formation of a copper(I)-amidate species from the deprotonated oxindole and a copper(I) salt. This species then undergoes oxidative addition with the aryl halide to form a transient copper(III) intermediate. Subsequent reductive elimination yields the this compound product and regenerates the active copper(I) catalyst.

Ullmann_Condensation_Mechanism cu1 Cu(I)L_n cu_amide Cu(I)-Amidate cu1->cu_amide cu3 Cu(III) Intermediate cu_amide->cu3 Oxidative Addition cu3->cu1 product This compound cu3->product Reductive Elimination halide_salt Halide Salt aryl_halide Aryl Halide aryl_halide->cu3 oxindole Oxindole oxindole->cu_amide base Base base->cu_amide

Figure 3: Catalytic Cycle of the Ullmann Condensation.

Experimental Protocol: Ullmann Condensation for this compound Synthesis

Materials:

  • Oxindole

  • Iodobenzene

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • L-Proline (as a ligand)

  • Dimethylformamide (DMF) (anhydrous)

Procedure:

  • A mixture of oxindole (1.0 equivalent), iodobenzene (1.2 equivalents), copper(I) iodide (10 mol%), L-proline (20 mol%), and potassium carbonate (2.0 equivalents) in anhydrous DMF is placed in a sealable reaction vessel.

  • The vessel is sealed, and the mixture is heated to 120-140 °C with vigorous stirring for 24-48 hours.

  • After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to give this compound.

Quantitative Data
Reagent/ParameterMolar Ratio/ValueNotes
Oxindole1.0 eqStarting material.
Iodobenzene1.2 eqArylating agent.
Copper(I) iodide10 mol%Catalyst.
L-Proline20 mol%Ligand.
Potassium carbonate2.0 eqBase.
SolventDMFAnhydrous.
Reaction Temperature120-140 °CHigher temperatures are often required.
Reaction Time24-48 hoursCan be lengthy.
Yield ~70-90% Yields are generally good with modern protocols.

Comparative Analysis and Conclusion

The synthesis of this compound has been achieved through several effective methodologies, each with its own set of advantages and limitations. The Stolle synthesis, while being a classic and straightforward method, often requires harsh conditions and may not be suitable for substrates with sensitive functional groups. The Buchwald-Hartwig amination represents a significant advancement, offering milder reaction conditions, high yields, and broad substrate scope, making it a preferred method in modern organic synthesis. The Ullmann condensation, particularly with the advent of improved ligand systems, provides a cost-effective and reliable alternative to palladium-catalyzed methods, although it may require higher temperatures and longer reaction times.

The choice of synthetic route will ultimately depend on factors such as the availability of starting materials, the desired scale of the reaction, functional group tolerance, and economic considerations. This guide provides the necessary technical details to enable researchers and drug development professionals to make informed decisions in their synthetic endeavors towards this compound and its derivatives, thereby facilitating the discovery of new and innovative therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Phenyloxindole via Palladium-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenyloxindole is a core structural motif found in numerous biologically active compounds and serves as a key intermediate in pharmaceutical synthesis. The construction of the N-aryl bond and the oxindole ring system can be efficiently achieved through various palladium-catalyzed reactions. This document provides detailed application notes and experimental protocols for the synthesis of this compound, primarily focusing on the robust and widely applicable intramolecular α-arylation of amides.

Overview of Palladium-Catalyzed Methodologies

Several palladium-catalyzed strategies can be envisioned for the synthesis of this compound. The most prominent among these is the intramolecular α-arylation of an N-aryl-α-haloacetamide. Direct N-arylation of the oxindole core using palladium catalysis is challenging due to competing C-H arylation at the C3 position. Research has shown that palladium catalysts with bulky biarylphosphine ligands tend to favor C3-arylation, whereas copper-based systems exhibit high selectivity for N-arylation[1]. Therefore, the intramolecular cyclization of a suitable precursor stands out as the most reliable palladium-catalyzed route to this compound.

Recommended Synthetic Route: Intramolecular α-Arylation of N-(2-Halophenyl)acetamides

The palladium-catalyzed intramolecular α-arylation of N-(2-halophenyl)acetamides is a powerful method for the construction of the oxindole ring system. This reaction proceeds via the formation of a palladium enolate, which undergoes intramolecular cyclization to afford the desired oxindole. The Hartwig group has extensively studied and developed this methodology, demonstrating its broad applicability.[2][3][4]

Reaction Scheme:

Caption: General scheme for the palladium-catalyzed intramolecular α-arylation of N-(2-halophenyl)acetamides.

Data Presentation: Comparison of Reaction Conditions

The following table summarizes typical reaction conditions and yields for the synthesis of oxindoles via palladium-catalyzed intramolecular α-arylation, based on literature precedents.

EntryPalladium Precursor (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
1Pd(OAc)₂ (2)PCy₃ (4)NaOtBu (1.2)Toluene70295[5]
2Pd₂(dba)₃ (1.5)BINAP (3)NaOtBu (1.4)Dioxane1001875[2][3]
3Pd(OAc)₂ (2)IPr·HCl (4)NaOtBu (1.2)TolueneRT1885[5]
4Pd(OAc)₂ (2)P(tBu)₃ (4)NaOtBu (1.2)TolueneRT292[5]

Note: Yields are for analogous oxindole syntheses and may vary for this compound.

Experimental Protocols

Protocol 1: Synthesis of N-Phenyl-2-chloroacetamide (Precursor)

Materials:

  • Aniline

  • Chloroacetyl chloride

  • Dichloromethane (DCM)

  • Triethylamine (TEA) or pyridine

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve aniline (1.0 equiv) in DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add triethylamine (1.1 equiv) or pyridine (1.1 equiv) to the solution.

  • Add chloroacetyl chloride (1.05 equiv) dropwise to the cooled solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction with saturated sodium bicarbonate solution.

  • Separate the organic layer, and wash successively with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography to yield N-phenyl-2-chloroacetamide.

Protocol 2: Palladium-Catalyzed Intramolecular α-Arylation to this compound

Materials:

  • N-(2-bromophenyl)acetamide or N-(2-chlorophenyl)acetamide

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tricyclohexylphosphine (PCy₃) or other suitable phosphine ligand

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene or dioxane

  • Schlenk tube or other suitable reaction vessel for inert atmosphere chemistry

  • Standard workup and purification equipment

Procedure:

  • To an oven-dried Schlenk tube, add Pd(OAc)₂ (2 mol%) and PCy₃ (4 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).

  • Add anhydrous toluene to the Schlenk tube.

  • Add N-(2-bromophenyl)acetamide (1.0 equiv) and sodium tert-butoxide (1.2 equiv).

  • Seal the Schlenk tube and heat the reaction mixture to 70-100 °C with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with saturated ammonium chloride solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Visualizations

Catalytic Cycle of Intramolecular α-Arylation

The proposed catalytic cycle for the palladium-catalyzed intramolecular α-arylation of amides involves oxidative addition, deprotonation, and reductive elimination steps.[2][5]

Catalytic_Cycle Pd(0)L2 Pd(0)L2 Aryl-Pd(II)-X(L2) Aryl-Pd(II)-X(L2) Pd(0)L2->Aryl-Pd(II)-X(L2) Oxidative Addition (N-Aryl-2-haloacetamide) Palladium_Enolate Aryl-Pd(II)-Enolate(L2) Aryl-Pd(II)-X(L2)->Palladium_Enolate Deprotonation (Base) This compound This compound Palladium_Enolate->this compound Reductive Elimination This compound->Pd(0)L2 Product Release & Catalyst Regeneration Workflow cluster_precursor Precursor Synthesis cluster_cyclization Palladium-Catalyzed Cyclization cluster_purification Purification Aniline Aniline N-Phenyl-2-chloroacetamide N-Phenyl-2-chloroacetamide Aniline->N-Phenyl-2-chloroacetamide Chloroacetylation Crude_Product Crude_Product N-Phenyl-2-chloroacetamide->Crude_Product Intramolecular α-Arylation Pure_this compound Pure_this compound Crude_Product->Pure_this compound Column Chromatography

References

The 1-Phenyloxindole Scaffold: A Versatile Tool in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

The 1-phenyloxindole core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. Its unique three-dimensional structure and synthetic tractability make it an attractive starting point for the development of novel therapeutics targeting a diverse range of diseases, including cancer, viral infections, and neurodegenerative disorders. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging the this compound scaffold in their drug discovery programs.

Therapeutic Applications and Mechanisms of Action

This compound derivatives have demonstrated efficacy in multiple therapeutic areas, primarily by modulating the activity of key biological targets.

Anticancer Activity: A significant area of research has focused on the development of this compound-based compounds as potent anticancer agents. These molecules often function as inhibitors of protein kinases, which are critical regulators of cellular signaling pathways frequently dysregulated in cancer. Key kinase targets include Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), crucial for tumor angiogenesis and proliferation.[1][2] Additionally, some derivatives interfere with microtubule dynamics by inhibiting tubulin polymerization, a clinically validated strategy for cancer therapy.[3][4]

Antiviral Activity: The this compound scaffold has also proven to be a valuable template for the design of novel antiviral agents. Spirooxindole derivatives, in particular, have shown promising activity against a range of viruses, including Human Immunodeficiency Virus (HIV), Respiratory Syncytial Virus (RSV), Dengue virus, and coronaviruses like SARS-CoV-2 and MERS-CoV.[5][6][7][8][9][10][11][12] The mechanisms of action for these antiviral compounds are varied and can involve the inhibition of viral entry, replication, or other essential viral processes.

Neuroprotective Effects: The neuroprotective potential of this compound derivatives is an emerging area of interest. These compounds have shown the ability to protect neuronal cells from various insults, including oxidative stress and amyloid-beta (Aβ) induced toxicity, which are hallmarks of neurodegenerative diseases like Alzheimer's disease.[13][14][15] Their antioxidant properties and ability to interfere with Aβ aggregation are key mechanisms underlying their neuroprotective effects.

Quantitative Data Summary

The following tables summarize the biological activity of representative this compound and related derivatives.

Table 1: Anticancer Activity of this compound Derivatives (Kinase Inhibition)

Compound IDTarget Kinase(s)IC₅₀ (nM)Cell LineReference
6f PDGFRα, PDGFRβ, VEGFR-27.41, 6.18, 7.49MDA-PATC53, PL45[1]
9f PDGFRα, PDGFRβ, VEGFR-29.9, 6.62, 22.21MDA-PATC53, PL45[1]
Sunitinib (Reference) PDGFRα, PDGFRβ, VEGFR-243.88, 2.13, 78.46-[1]
Nintedanib VEGFR-1/2/3, FGFR-1/2/3, PDGFRα/β34, 13, 13, 69, 37, 108, 59, 65-[16]
15c FGFR1, VEGFR, RET1287, 117, 1185HCT-116[16]

Table 2: Antiviral Activity of Spirooxindole Derivatives

Compound IDVirusAssayEC₅₀ / IC₅₀ (µM)Cell LineReference
SIP-1 (20) HIVp24 reduction0.5Macrophages[5]
4i MERS-CoVAntiviral Assay11-[7][8]
4d MERS-CoVAntiviral Assay23-[7][8]
4c SARS-CoV-2Antiviral Assay17-[7][8][17]
4e SARS-CoV-2Antiviral Assay18-[7][8][17]
4k + 4i (Combination) SARS-CoV-2Antiviral Assay3.275-[7][8]
46a HSV-1Antiviral Assay33.33-[5]
46b HSV-1Antiviral Assay25.87-[5]
6f HIV-1Antiviral Assay0.4578-[9][12]

Table 3: Neuroprotective Activity of Indole-Based Compounds

Compound IDAssayEffectConcentrationCell LineReference
BPHBN5 OGD/R ModelNeuroprotectionEC₅₀ = 25.5 ± 3.93 µMSH-SY5Y[15]
BPHBN5 Superoxide ReductionAntioxidantEC₅₀ = 11.2 ± 3.94 µMSH-SY5Y[15]
Indole-phenolic hybrids (average) H₂O₂-induced cytotoxicity25% increase in cell viability30 µMSH-SY5Y[13][14]
Indole-phenolic hybrids (average) Aβ(25–35) aggregationReduction in ThT fluorescence30 µM-[14]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and evaluation of this compound derivatives.

Protocol 1: General Synthesis of 3-Substituted-2-Oxindole Derivatives

This protocol describes a general method for the synthesis of 3-alkenyl-2-oxindole derivatives, which are common precursors for various biologically active compounds.

Materials:

  • Substituted isatin

  • Active methylene compound (e.g., N-aryl acetamide)

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir plate

  • Filtration apparatus

  • Recrystallization solvents

Procedure:

  • In a round-bottom flask, dissolve the substituted isatin (1 equivalent) and the active methylene compound (1.1 equivalents) in absolute ethanol.

  • Add a catalytic amount of piperidine (e.g., 3-4 drops) to the reaction mixture.

  • Reflux the mixture with constant stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Collect the precipitated product by filtration and wash with cold ethanol.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure 3-alkenyl-2-oxindole derivative.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a luminescent-based assay to determine the inhibitory activity of this compound derivatives against a specific protein kinase.[18]

Materials:

  • Recombinant protein kinase

  • Kinase-specific substrate

  • Adenosine triphosphate (ATP)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • This compound derivative (test compound)

  • Staurosporine (positive control)

  • Dimethyl sulfoxide (DMSO)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipette

  • Plate reader with luminescence detection capabilities

Procedure:

  • Reagent Preparation:

    • Prepare a 2X kinase solution in Kinase Assay Buffer.

    • Prepare a 2X substrate/ATP solution in Kinase Assay Buffer. The final ATP concentration should be at or near the Km for the specific kinase.

    • Prepare serial dilutions of the this compound derivatives in Kinase Assay Buffer containing a final DMSO concentration of 1-2%. Also, prepare a vehicle control (DMSO only) and a no-inhibitor control.

  • Kinase Reaction:

    • Add 5 µL of the serially diluted compound or control to the wells of a white, opaque 96-well plate.

    • Add 10 µL of the 2X kinase solution to each well.

    • Pre-incubate the plate at room temperature for 15 minutes to allow the compound to interact with the kinase.

    • Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution to each well.

    • Incubate the plate at room temperature for 1 hour.[18]

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.[18]

    • Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate the plate at room temperature for 30-60 minutes.[18]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 3: Antiviral Assay (Cytopathic Effect Inhibition Assay)

This protocol describes a common method to evaluate the antiviral activity of this compound derivatives by measuring the inhibition of virus-induced cytopathic effect (CPE).

Materials:

  • Host cell line permissive to the virus of interest (e.g., Vero E6 for SARS-CoV-2)

  • Virus stock with a known titer

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound derivative (test compound)

  • Ribavirin or other appropriate positive control

  • 96-well cell culture plates

  • MTT or CellTiter-Glo® reagent for cell viability assessment

  • Inverted microscope

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed the host cells in a 96-well plate at a density that will result in a confluent monolayer after 24 hours of incubation.

  • Compound and Virus Addition:

    • Prepare serial dilutions of the this compound derivative in cell culture medium.

    • Remove the growth medium from the cells and add the diluted compounds.

    • Infect the cells with the virus at a multiplicity of infection (MOI) that causes significant CPE within 48-72 hours. Include uninfected and virus-only controls.

  • Incubation:

    • Incubate the plates at 37°C in a humidified CO₂ incubator for the duration of the experiment.

  • CPE Observation and Viability Assessment:

    • Monitor the cells daily for the appearance of CPE using an inverted microscope.

    • At the end of the incubation period, assess cell viability using a suitable method (e.g., MTT assay).

  • Data Analysis:

    • Calculate the percentage of CPE inhibition for each compound concentration compared to the virus-only control.

    • Determine the EC₅₀ value (the concentration of the compound that inhibits CPE by 50%) by plotting the percentage of inhibition against the compound concentration.

    • Simultaneously, determine the CC₅₀ (the concentration that causes 50% cytotoxicity in uninfected cells) to calculate the selectivity index (SI = CC₅₀/EC₅₀).

Protocol 4: Neuroprotection Assay (MTT Assay for Oxidative Stress)

This protocol details a method to assess the neuroprotective effects of this compound derivatives against hydrogen peroxide (H₂O₂)-induced cytotoxicity in a neuronal cell line.[14][19]

Materials:

  • SH-SY5Y neuroblastoma cell line

  • Cell culture medium (e.g., DMEM/F12) with supplements

  • Hydrogen peroxide (H₂O₂)

  • This compound derivative (test compound)

  • N-acetylcysteine (NAC) as a positive control

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed SH-SY5Y cells into 96-well plates and allow them to adhere and grow for 24 hours.

  • Compound Treatment and Oxidative Insult:

    • Pre-treat the cells with various concentrations of the this compound derivative for 1-2 hours.

    • Induce oxidative stress by adding H₂O₂ to the wells (a pre-determined toxic concentration, e.g., 500 µM). Include untreated and H₂O₂-only controls.[14][19]

  • Incubation:

    • Incubate the plates for 24 hours at 37°C.[14][19]

  • MTT Assay:

    • Remove the medium and add fresh medium containing MTT solution (0.5 mg/mL) to each well.[19]

    • Incubate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

    • Remove the MTT solution and add a solubilization buffer to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Determine the concentration of the compound that provides 50% protection against H₂O₂-induced cell death.

Protocol 5: Tubulin Polymerization Assay (Turbidity-based)

This protocol describes a spectrophotometric method to measure the effect of this compound derivatives on the in vitro polymerization of tubulin.[3][4][20][21][22]

Materials:

  • Purified tubulin protein (>99% pure)

  • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

  • Guanosine-5'-triphosphate (GTP)

  • Glycerol

  • This compound derivative (test compound)

  • Paclitaxel (polymerization promoter) and Nocodazole (polymerization inhibitor) as controls

  • UV-transparent 96-well plates

  • Temperature-controlled microplate spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a tubulin solution (e.g., 3 mg/mL) in ice-cold General Tubulin Buffer containing 1 mM GTP and 10% glycerol. Keep on ice.[4]

    • Prepare serial dilutions of the test compounds and controls in General Tubulin Buffer.

  • Assay Setup:

    • Pre-warm the microplate reader to 37°C.

    • In a pre-warmed 96-well plate, add 10 µL of the compound dilutions or controls to each well.

  • Initiation of Polymerization:

    • To initiate the polymerization reaction, add 90 µL of the cold tubulin solution to each well.

    • Immediately place the plate in the 37°C microplate reader.

  • Data Acquisition:

    • Measure the absorbance at 340 nm every 60 seconds for 60 minutes.[4]

  • Data Analysis:

    • Plot the absorbance at 340 nm versus time for each concentration.

    • Determine the maximum rate of polymerization (Vmax) and the plateau absorbance (extent of polymerization).

    • Calculate the percentage of inhibition or promotion of tubulin polymerization for each compound concentration relative to the vehicle control.

    • Determine the IC₅₀ or EC₅₀ value by fitting the data to a dose-response curve.

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the use of the this compound scaffold in drug discovery.

G VEGFR/PDGFR Signaling Pathway Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular VEGF/PDGF VEGF/PDGF VEGFR/PDGFR VEGFR/PDGFR VEGF/PDGF->VEGFR/PDGFR Binds to P P VEGFR/PDGFR->P Autophosphorylation ADP ADP P->ADP Downstream Signaling Downstream Signaling P->Downstream Signaling Activates ATP ATP ATP->P Phosphate donor Angiogenesis Angiogenesis Downstream Signaling->Angiogenesis Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation This compound This compound This compound->ATP Competes with

Caption: Inhibition of VEGFR/PDGFR signaling by 1-phenyloxindoles.

G Tubulin Polymerization and Inhibition Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Mitotic Arrest Mitotic Arrest Tubulin Dimers->Mitotic Arrest Inhibition of polymerization leads to Microtubule->Tubulin Dimers Depolymerization This compound This compound This compound->Tubulin Dimers Binds to Apoptosis Apoptosis Mitotic Arrest->Apoptosis

Caption: Disruption of microtubule dynamics by 1-phenyloxindoles.

G General Workflow for Synthesis and Evaluation Start Start Synthesis Synthesis of This compound Derivatives Start->Synthesis Purification Purification and Characterization (e.g., NMR, MS) Synthesis->Purification In vitro Assays In vitro Biological Evaluation (e.g., Kinase, Antiviral) Purification->In vitro Assays Data Analysis Data Analysis (IC50/EC50 Determination) In vitro Assays->Data Analysis Lead Optimization Lead Optimization (SAR Studies) Data Analysis->Lead Optimization End End Data Analysis->End Lead Optimization->Synthesis

Caption: Workflow for this compound drug discovery.

References

Application of 1-Phenyloxindole in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-phenyloxindole scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a remarkable breadth of biological activities. As a derivative of oxindole, which is found in various natural products and biologically active molecules, this compound and its analogs have garnered significant attention for their potential therapeutic applications. The introduction of a phenyl group at the N-1 position of the oxindole core provides a crucial site for molecular interactions and further functionalization, leading to compounds with diverse pharmacological profiles. These derivatives have been extensively investigated for their anticancer, anti-inflammatory, neuroprotective, and antimicrobial properties. This document provides detailed application notes, quantitative data, experimental protocols, and visual representations of signaling pathways to support researchers in the exploration and development of this compound-based therapeutic agents.

Application Notes

The this compound core has been identified as a versatile starting point for the development of potent and selective inhibitors of various biological targets. The following sections summarize the key therapeutic areas where these compounds have shown significant promise.

Anticancer Activity

This compound derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are often multifaceted, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in tumor progression.

Key Mechanisms of Action:

  • Induction of Apoptosis: Many this compound derivatives trigger programmed cell death in cancer cells through the intrinsic mitochondrial pathway. This is often characterized by an increased Bax/Bcl-2 ratio, release of cytochrome c, and subsequent activation of caspases.

  • Cell Cycle Arrest: These compounds can disrupt the normal progression of the cell cycle, frequently causing arrest at the G2/M phase, thereby inhibiting cancer cell proliferation.

  • Inhibition of Signaling Pathways: this compound derivatives have been shown to modulate critical signaling pathways that are often dysregulated in cancer, including the PI3K/Akt/mTOR, MAPK, and NF-κB pathways.

Quantitative Data: Anticancer Activity of this compound Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Substituted 2-phenylindoleMurine Melanoma (B16F10)23.81 - 60.11[1]
Substituted 2-phenylindoleHuman Lung (A549)16.18 - 92.73[1]
Substituted 2-phenylindoleHuman Breast (MDA-MB-231)25.59 - 92.73[1]
Indole-based Bcl-2 Inhibitor (U2)Human Breast (MCF-7)0.83 ± 0.11[2]
Indole-based Bcl-2 Inhibitor (U3)Human Breast (MCF-7)1.17 ± 0.10[2]
Indole-based Bcl-2 Inhibitor (U2)Human Lung (A549)0.73 ± 0.07[2]
Indole-based Bcl-2 Inhibitor (U3)Human Lung (A549)2.98 ± 0.19[2]
Indole-based Bcl-2 Inhibitor (U2)Human Breast (MDA-MB-231)5.22 ± 0.55[2]
Indole-based Bcl-2 Inhibitor (U3)Human Breast (MDA-MB-231)4.07 ± 0.35[2]
Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of numerous diseases. This compound derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).

Key Mechanisms of Action:

  • COX-2 Inhibition: Selective inhibition of COX-2 is a major strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs.

  • 5-LOX Inhibition: By inhibiting 5-LOX, these compounds can reduce the production of leukotrienes, which are potent mediators of inflammation.

  • Modulation of Pro-inflammatory Cytokines: Some derivatives have been shown to suppress the production of pro-inflammatory cytokines like TNF-α and IL-6 by inhibiting the NF-κB signaling pathway.[3]

Quantitative Data: Anti-inflammatory Activity of Oxindole Derivatives

Compound/DerivativeTargetIC50 (µM)Reference
Ursolic acid-indole derivative (UA-1)NO inhibition (RAW 264.7 cells)2.2 ± 0.4[3]
Phenylbutanal derivative (FM4)COX-20.74[4]
Phenylbutanal derivative (FM10)COX-20.69[4]
Phenylbutanal derivative (FM12)COX-20.18[4]
Indole-Coumarin Hybrid (14)COX-115-26[5]
Indole-Coumarin Hybrid (15)COX-115-26[5]
Indole-Coumarin Hybrid (14)COX-25.0 - 17.6[5]
Indole-Coumarin Hybrid (16)COX-25.0 - 17.6[5]
Indole-Coumarin Hybrids5-LOX0.6 - 8.5[5]
Neuroprotective Activity

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by progressive neuronal loss. This compound derivatives have shown promise as neuroprotective agents through various mechanisms.

Key Mechanisms of Action:

  • Antioxidant Activity: Oxidative stress is a major contributor to neuronal damage. These compounds can scavenge free radicals and reduce oxidative damage.

  • Anti-amyloid Beta (Aβ) Aggregation: Some derivatives can inhibit the aggregation of Aβ peptides, a key pathological hallmark of Alzheimer's disease.

  • Inhibition of p38 MAPK: The p38 MAPK signaling pathway is implicated in neuroinflammation, and its inhibition can confer neuroprotection.[6]

Quantitative Data: Neuroprotective Activity of Phenoxyindole Derivatives

Compound/DerivativeActivityIC50 / EC50 (µM)Reference
Phenoxyindole derivative (5)Anti-Aβ Aggregation3.18 ± 0.87[7]
Phenoxyindole derivative (5)Antioxidant (DPPH)28.18 ± 1.40[7]
6-methoxy-2-nitro-1-(1H-1,2,3-triazol-1-yl)-1H-indole (27)NO Inhibition (BV-2 cells)1.6[6]
Homo-bis-nitrone (HBN6)Neuroprotection (O/R)EC50 = 1.24 ± 0.39[8]

Experimental Protocols

Synthesis of this compound

Two common methods for the synthesis of N-aryl oxindoles are the Ullmann condensation and the Buchwald-Hartwig amination.

Protocol 1: Ullmann Condensation

This protocol describes a copper-catalyzed N-arylation of oxindole.

Materials:

  • Oxindole

  • Iodobenzene

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Toluene

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add oxindole (1.0 eq), iodobenzene (1.2 eq), CuI (0.1 eq), and K₂CO₃ (2.0 eq).

  • Add anhydrous DMF as the solvent.

  • Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford this compound.

Protocol 2: Buchwald-Hartwig Amination

This protocol utilizes a palladium-catalyzed cross-coupling reaction.

Materials:

  • Oxindole

  • Bromobenzene or Iodobenzene

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos or other suitable phosphine ligand

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene or dioxane

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 eq) and the phosphine ligand (e.g., Xantphos, 0.04 eq).

  • Add anhydrous toluene or dioxane to the flask.

  • Add oxindole (1.0 eq), the aryl halide (e.g., bromobenzene, 1.2 eq), and the base (e.g., NaOtBu, 1.5 eq).

  • Heat the reaction mixture to 80-110 °C and stir for 8-24 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate) to yield this compound.

Biological Assays

Protocol 3: MTT Cell Viability Assay (Anticancer)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of the this compound derivative in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 4: In Vitro COX-2 Inhibition Assay (Anti-inflammatory)

This fluorometric assay measures the peroxidase activity of COX-2.

Materials:

  • Human recombinant COX-2 enzyme

  • COX-2 Assay Buffer

  • COX-2 Cofactor

  • Fluorometric probe (e.g., Amplex Red)

  • Arachidonic acid (substrate)

  • This compound derivative stock solution (in DMSO)

  • Celecoxib (positive control)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the this compound derivative and celecoxib in COX-2 Assay Buffer.

  • In a 96-well black plate, add the assay buffer, COX-2 enzyme, and COX-2 cofactor.

  • Add the test compound dilutions or controls to the respective wells.

  • Incubate the plate for 10 minutes at 37°C.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) in kinetic mode for 5-10 minutes.

  • Calculate the rate of reaction from the linear portion of the fluorescence versus time curve.

  • Determine the percentage of inhibition and calculate the IC50 value.

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes influenced by this compound derivatives, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies synthesis Synthesis of This compound Derivatives purification Purification (Column Chromatography) synthesis->purification characterization Characterization (NMR, MS) purification->characterization in_vitro In Vitro Assays (e.g., MTT, COX-2, 5-LOX) characterization->in_vitro ic50 IC50 Determination in_vitro->ic50 pathway Signaling Pathway Analysis (Western Blot) ic50->pathway apoptosis Apoptosis Assays (Flow Cytometry) pathway->apoptosis cell_cycle Cell Cycle Analysis apoptosis->cell_cycle lead_optimization lead_optimization cell_cycle->lead_optimization Lead Optimization nfkb_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) cluster_inhibition Inhibition by this compound Derivative stimulus Stimulus ikk IKK Complex stimulus->ikk inhibitor This compound Derivative inhibitor->ikk Inhibits ikb IκB ikk->ikb Phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb Releases nucleus Nucleus nfkb->nucleus Translocates to genes Pro-inflammatory Genes (COX-2, TNF-α, IL-6) nucleus->genes Activates Transcription mapk_pathway cluster_stimulus Growth Factors / Stress cluster_inhibition Inhibition by this compound Derivative stimulus Stimulus ras Ras stimulus->ras p38 p38 MAPK stimulus->p38 jnk JNK stimulus->jnk inhibitor This compound Derivative inhibitor->p38 Inhibits raf Raf ras->raf mek MEK raf->mek erk ERK (p44/42) mek->erk transcription Transcription Factors (e.g., AP-1, Elk-1) erk->transcription p38->transcription jnk->transcription response Cellular Response (Proliferation, Inflammation) transcription->response akt_pathway cluster_stimulus Growth Factors cluster_inhibition Inhibition by Indole Derivative stimulus Growth Factor receptor Receptor Tyrosine Kinase stimulus->receptor pi3k PI3K receptor->pi3k inhibitor Indole Derivative akt Akt inhibitor->akt Inhibits pip2 PIP2 pi3k->pip2 Phosphorylates pip3 PIP3 pip2->pip3 pip3->akt Activates mtor mTOR akt->mtor response Cellular Response (Survival, Proliferation) mtor->response

References

Application Notes and Protocols for 1-Phenyloxindole Derivatives as Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 1-phenyloxindole derivatives as a promising class of antimicrobial agents. The document details their synthesis, methods for evaluating their antimicrobial efficacy, and insights into their potential mechanisms of action. The provided protocols offer standardized procedures for the synthesis and antimicrobial screening of these compounds.

Introduction

The emergence of multidrug-resistant microbial pathogens represents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents with unique mechanisms of action. This compound derivatives have garnered considerable attention in medicinal chemistry due to their diverse biological activities, including antimicrobial properties. The this compound scaffold, characterized by a phenyl group attached to the nitrogen atom of the oxindole ring system, offers a versatile platform for structural modifications to optimize antimicrobial potency and spectrum.

Data Presentation: Antimicrobial Activity

Table 1: In Vitro Antibacterial Activity of Selected Oxindole Derivatives

Compound IDBacterial StrainMIC (µg/mL)Reference
Oxindole Derivative A Staphylococcus aureus1.56 - 3.12[1]
Bacillus subtilis1.56[1]
Enterococcus faecalis3.12[1]
Enterococcus faecium1.56[1]
Spirooxindole Derivative B Staphylococcus aureus ATCC 259233.9[2]
Oxindole Derivative C Methicillin-resistant Staphylococcus aureus (MRSA)0.78[1]

Note: The presented data is for oxindole derivatives that are structurally related to 1-phenyloxindoles. Further research is required to establish a comprehensive dataset for this compound derivatives.

Table 2: In Vitro Antifungal Activity of Selected Oxindole Derivatives

Compound IDFungal StrainMIC (µg/mL)Reference
3-Substituted Oxindole 3f Aspergillus niger7.5
Spirooxindole Derivative 5a Candida albicans-[2]
Spirooxindole Derivative 5i Candida albicans-[2]

Note: The presented data is for oxindole derivatives that are structurally related to 1-phenyloxindoles. Further research is required to establish a comprehensive dataset for this compound derivatives.

Experimental Protocols

Protocol 1: General Synthesis of 3-Substituted-1-Phenyloxindole Derivatives

This protocol describes a general method for the synthesis of 3-substituted-1-phenyloxindole derivatives, which can be screened for antimicrobial activity.

Materials:

  • This compound

  • Appropriate aromatic aldehyde

  • Piperidine

  • Ethanol

  • Glacial acetic acid

  • Sodium hydroxide

  • Hydrochloric acid

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Synthesis of this compound (if not commercially available): A common method involves the reaction of 2-chlorophenylacetic acid with aniline.

  • Knoevenagel Condensation: a. To a solution of this compound (1 equivalent) and an appropriate aromatic aldehyde (1 equivalent) in ethanol, add a catalytic amount of piperidine. b. Reflux the reaction mixture for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). c. Upon completion, cool the reaction mixture to room temperature. d. If a precipitate forms, filter the solid, wash with cold ethanol, and dry. e. If no precipitate forms, concentrate the reaction mixture under reduced pressure. f. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate). g. Characterize the purified compound using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound derivatives against bacterial and fungal strains.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • Bacterial or fungal inoculum (adjusted to 0.5 McFarland standard)

  • This compound derivatives (stock solutions in DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (DMSO)

  • Resazurin sodium salt solution (optional, for viability indication)

Procedure:

  • Preparation of Compound Dilutions: a. In a 96-well plate, perform serial two-fold dilutions of the this compound derivatives in the appropriate broth to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL). b. Include wells for a positive control (broth + inoculum + standard antibiotic) and a negative control (broth + inoculum + DMSO).

  • Inoculation: a. Prepare a standardized inoculum of the test microorganism in broth. b. Add the inoculum to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: a. Incubate the plates at 37°C for 18-24 hours for bacteria or at 30°C for 24-48 hours for fungi.

  • Reading Results: a. The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. b. Visual inspection for turbidity can be used. Alternatively, resazurin can be added to the wells, where a color change from blue to pink indicates microbial growth.

Protocol 3: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This protocol is a follow-up to the MIC assay to determine the concentration at which the compound is cidal.

Materials:

  • Agar plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)

  • Sterile saline or phosphate-buffered saline (PBS)

Procedure:

  • From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10 µL).

  • Spot the aliquot onto an appropriate agar plate.

  • Incubate the agar plates under the same conditions as the MIC assay.

  • The MBC or MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.

Mandatory Visualizations

Synthesis_and_Screening_Workflow cluster_synthesis Synthesis of this compound Derivatives cluster_screening Antimicrobial Screening cluster_evaluation Further Evaluation Start This compound + Aromatic Aldehyde Reaction Knoevenagel Condensation (Piperidine, Ethanol, Reflux) Start->Reaction Purification Purification (Column Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization MIC_Assay MIC Determination (Broth Microdilution) Characterization->MIC_Assay MBC_MFC_Assay MBC/MFC Determination MIC_Assay->MBC_MFC_Assay Data_Analysis Data Analysis and SAR Studies MBC_MFC_Assay->Data_Analysis Mechanism_Study Mechanism of Action Studies Data_Analysis->Mechanism_Study Toxicity_Assay Cytotoxicity Assays Data_Analysis->Toxicity_Assay

Caption: Workflow for the synthesis and antimicrobial evaluation of this compound derivatives.

Antimicrobial_Mechanism_Pathway cluster_bacterial Bacterial Cell cluster_fungal Fungal Cell Compound This compound Derivative DNA_Gyrase DNA Gyrase/ Topoisomerase IV Compound->DNA_Gyrase Inhibition (Hypothesized) Cell_Wall Cell Wall Synthesis Compound->Cell_Wall Disruption (Hypothesized) Protein_Synthesis Protein Synthesis Compound->Protein_Synthesis Inhibition (Hypothesized) Ergosterol Ergosterol Biosynthesis Compound->Ergosterol Inhibition (Hypothesized) Fungal_Cell_Wall Cell Wall Integrity (e.g., β-(1,3)-glucan synthase) Compound->Fungal_Cell_Wall Disruption (Potential)

Caption: Hypothesized antimicrobial mechanisms of action for this compound derivatives.

Mechanism of Action

The precise mechanism of action for this compound derivatives as antimicrobial agents is not yet fully elucidated and remains an active area of research. However, based on the known activities of related heterocyclic compounds, several potential targets can be proposed:

  • Inhibition of DNA Gyrase and Topoisomerase IV: Similar to quinolone antibiotics, oxindole derivatives may interfere with these essential bacterial enzymes, leading to the inhibition of DNA replication and repair.

  • Disruption of Cell Wall Synthesis: Some oxindole derivatives have been shown to disrupt the integrity of the fungal cell wall, a structure essential for fungal viability and not present in human cells. This could involve the inhibition of key enzymes like β-(1,3)-glucan synthase.

  • Inhibition of Protein Synthesis: Interference with ribosomal function and protein synthesis is another common mechanism for antimicrobial agents.

  • Disruption of Ergosterol Biosynthesis: In fungi, the ergosterol pathway is a critical component of the cell membrane and a well-established target for antifungal drugs. This compound derivatives may inhibit enzymes involved in this pathway.

Further studies, including enzyme inhibition assays, gene expression analysis, and microscopy-based morphological studies, are required to definitively identify the molecular targets and signaling pathways affected by these compounds.

Conclusion

This compound derivatives represent a promising scaffold for the development of novel antimicrobial agents. Their synthetic accessibility allows for the creation of diverse chemical libraries for screening and optimization. The protocols provided herein offer a standardized approach for the synthesis and evaluation of these compounds. Further research into their mechanism of action will be crucial for their rational design and development as effective therapeutics to combat the growing threat of antimicrobial resistance.

References

Application Notes and Protocols for 1-Phenyloxindole in Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenyloxindole and its derivatives represent a promising class of heterocyclic compounds with significant potential in anticancer research. The oxindole scaffold is a privileged structure in medicinal chemistry, and its derivatives have been shown to exhibit a range of biological activities, including the inhibition of cancer cell proliferation, induction of apoptosis, and cell cycle arrest. These compounds have been investigated for their ability to target various cellular pathways critical for cancer cell survival and progression. This document provides detailed application notes and experimental protocols for the investigation of this compound and its analogs as potential anticancer agents.

Mechanism of Action

While the precise mechanism of action for this compound is still under investigation, research on structurally related oxindole derivatives suggests several potential pathways through which it may exert its anticancer effects. These include:

  • Induction of Apoptosis: Many oxindole derivatives have been shown to induce programmed cell death in cancer cells. This is often mediated through the intrinsic mitochondrial pathway, involving the regulation of Bcl-2 family proteins, release of cytochrome c, and subsequent activation of caspases.[1]

  • Cell Cycle Arrest: These compounds can cause cell cycle arrest, frequently at the G0/G1 or G2/M phase, thereby inhibiting the proliferation of cancer cells.[2][3] This effect is often linked to the modulation of cyclins and cyclin-dependent kinases (CDKs).

  • Inhibition of Tubulin Polymerization: Some indole and oxindole derivatives have been identified as inhibitors of tubulin polymerization, a mechanism shared with established chemotherapeutic agents like vinca alkaloids and taxanes.[4][5][6][7] By disrupting microtubule dynamics, these compounds interfere with mitotic spindle formation, leading to cell cycle arrest and apoptosis.

Data Presentation

The following table summarizes the cytotoxic activity of a representative pyrazole-oxindole conjugate, structurally related to this compound, against various human cancer cell lines. This data is intended to serve as a reference for the potential efficacy of this class of compounds.

Compound IDCancer Cell LineCell TypeIC50 / CC50 (µM)
6h JurkatAcute T-cell Leukemia4.36 ± 0.2
6j JurkatAcute T-cell Leukemia7.77
6c, 6e, 6f, 6g, 6k JurkatAcute T-cell Leukemia> 20

Data adapted from a study on pyrazole-oxindole conjugates.[2]

Mandatory Visualization

Signaling Pathway Diagram

G cluster_0 This compound Action cluster_1 Cellular Effects cluster_2 Apoptotic Pathway Phenyloxindole This compound Tubulin Inhibition of Tubulin Polymerization Phenyloxindole->Tubulin ROS ROS Generation (Potential) Phenyloxindole->ROS Bcl2 Downregulation of Bcl-2 (Anti-apoptotic) Phenyloxindole->Bcl2 G2M G2/M Phase Cell Cycle Arrest Tubulin->G2M Apoptosis Apoptosis G2M->Apoptosis Bax Upregulation of Bax (Pro-apoptotic) ROS->Bax Mito Mitochondrial Dysfunction Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp3->Apoptosis

Caption: Putative signaling pathway of this compound in cancer cells.

Experimental Workflow Diagram

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation start Cancer Cell Culture treat Treat with this compound (Dose-Response) start->treat mtt Cell Viability Assay (MTT) treat->mtt apoptosis Apoptosis Assay (Annexin V/PI) treat->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) treat->cell_cycle western Western Blot (Apoptotic & Cell Cycle Markers) treat->western ic50 Determine IC50 Values mtt->ic50 xenograft Xenograft Tumor Model (e.g., in mice) ic50->xenograft vivo_treat Treat with this compound xenograft->vivo_treat tumor_growth Monitor Tumor Growth vivo_treat->tumor_growth toxicity Assess Toxicity vivo_treat->toxicity end Evaluate Antitumor Efficacy tumor_growth->end toxicity->end

Caption: Experimental workflow for anticancer evaluation of this compound.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effect of this compound on cancer cells and to calculate the half-maximal inhibitory concentration (IC50).

Materials:

  • Cancer cell line of interest (e.g., Jurkat, MCF-7, A549)

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Assay: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration using non-linear regression analysis.

Protocol 2: Western Blot for Apoptosis Markers

This protocol is used to detect the expression levels of key apoptosis-related proteins following treatment with this compound.

Materials:

  • Cancer cells treated with this compound

  • RIPA Lysis and Extraction Buffer

  • Protease and Phosphatase Inhibitor Cocktail

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis: Treat cells with this compound at the desired concentrations and time points. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

  • Analysis: Analyze the band intensities relative to a loading control (e.g., β-actin) to determine the changes in protein expression. An increase in cleaved Caspase-3 and cleaved PARP, along with a decrease in Bcl-2 and an increase in Bax, would indicate the induction of apoptosis.[5]

Protocol 3: In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the in vivo antitumor efficacy of this compound.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line known to form tumors in mice

  • Matrigel (optional)

  • This compound formulation for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells in PBS or mixed with Matrigel) into the flank of each mouse.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomly assign the mice to treatment and control groups. Administer this compound (at various doses) or the vehicle control to the respective groups via an appropriate route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule.

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.

  • Monitoring: Monitor the body weight and general health of the mice throughout the study to assess toxicity.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the treated and control groups to determine the antitumor efficacy of this compound.

References

1-Phenyloxindole: A Versatile Scaffold for the Synthesis of Complex Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenyloxindole, a derivative of oxindole, has emerged as a privileged scaffold in medicinal chemistry and organic synthesis.[1][2] Its unique structural features, including a spirocyclic center at the C3 position, provide a three-dimensional architecture that is ideal for interaction with biological targets. This has led to its extensive use as a building block for the synthesis of complex molecules with a wide range of biological activities, particularly in the development of novel therapeutics for cancer and neurological disorders.[1][3] This document provides detailed application notes, experimental protocols, and data on the use of this compound in the synthesis of complex molecules, with a focus on spirooxindole derivatives.

Key Applications in Drug Discovery

Derivatives of this compound, especially spirooxindoles, have demonstrated significant potential in various therapeutic areas:

  • Anticancer Activity: A primary focus of research has been the development of spirooxindole-based inhibitors of the p53-MDM2 protein-protein interaction.[4][5] The murine double minute 2 (MDM2) protein is a negative regulator of the p53 tumor suppressor protein.[4] By inhibiting the MDM2-p53 interaction, these compounds can reactivate p53, leading to cell cycle arrest and apoptosis in cancer cells.[4][5]

  • Antimicrobial Properties: Certain this compound derivatives have exhibited promising activity against various bacterial and fungal strains.[3]

  • Neuroprotective Effects: The oxindole core is a key pharmacophore in compounds with potential therapeutic applications in neurodegenerative diseases.[3]

Synthesis of Complex Molecules from this compound

A powerful and widely employed method for the synthesis of complex spirooxindoles from this compound derivatives is the [3+2] cycloaddition reaction.[6][7] This reaction typically involves the in situ generation of an azomethine ylide from an α-amino acid and an isatin derivative (which can be prepared from this compound), followed by its reaction with a dipolarophile.[8][9] This approach allows for the stereoselective construction of the spiro-pyrrolidinyl oxindole core with the creation of multiple stereocenters in a single step.[8]

Experimental Workflow: [3+2] Cycloaddition for Spirooxindole Synthesis

G cluster_start Starting Materials 1-Phenyloxindole_Derivative This compound Derivative Reaction_Vessel Reaction in Solvent (e.g., Methanol, Ethanol) 1-Phenyloxindole_Derivative->Reaction_Vessel alpha-Amino_Acid α-Amino Acid (e.g., Sarcosine, Proline) alpha-Amino_Acid->Reaction_Vessel Dipolarophile Dipolarophile (e.g., Maleimide, Chalcone) Dipolarophile->Reaction_Vessel Azomethine_Ylide_Formation In situ generation of Azomethine Ylide Reaction_Vessel->Azomethine_Ylide_Formation Heat/Reflux Cycloaddition [3+2] Cycloaddition Azomethine_Ylide_Formation->Cycloaddition Purification Purification (e.g., Column Chromatography) Cycloaddition->Purification Crude Product Spirooxindole_Product Spirooxindole Product Purification->Spirooxindole_Product Characterization Characterization (NMR, HRMS, etc.) Spirooxindole_Product->Characterization

Caption: General workflow for the synthesis of spirooxindoles via [3+2] cycloaddition.

Quantitative Data: Biological Activity of Spirooxindole Derivatives

The following tables summarize the biological activity of various spirooxindole derivatives synthesized from oxindole precursors.

Table 1: Anticancer Activity of Spirooxindole-based MDM2 Inhibitors

Compound IDTarget Cell LineIC50 (µM)Ki (µM) vs MDM2Reference
A13 HCT1166.170.031[4]
MCF711.21[4]
A54912.49[4]
7d MDA-MB-2313.797 ± 0.205-[10]
7a --2.38[10]
Compound with R = 2-thienyl MDA-MB-2313.797 ± 0.205-[8]
PC34.314 ± 0.036[8]
Compound with R = 4-ClC6H4 MDA-MB-2314.763 ± 0.0692.38[8]
PC34.574 ± 0.011[8]

Table 2: Antimicrobial Activity of Spirooxindole Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
21d (R = Br, Ar = 3-C6H4-O-CH2-Ph) S. pneumonia0.49[11]
B. subtilis0.24[11]
P. aeruginosa7.88[11]
E. coli7.88[11]
Compound with R = Cl, X = O E. coli8[11]
A. fumigatus8[11]
C. albicans8[11]

Signaling Pathways Targeted by this compound Derivatives

p53-MDM2 Signaling Pathway

As previously mentioned, a significant number of spirooxindole derivatives derived from this compound act as inhibitors of the p53-MDM2 interaction. The diagram below illustrates this mechanism of action.

G cluster_pathway p53-MDM2 Signaling Pathway p53 p53 (Tumor Suppressor) MDM2 MDM2 p53->MDM2 Binds to Proteasomal_Degradation Proteasomal Degradation p53->Proteasomal_Degradation Leads to Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Activates Apoptosis Apoptosis p53->Apoptosis Induces Ubiquitination Ubiquitination MDM2->Ubiquitination Promotes Spirooxindole Spirooxindole Derivative Spirooxindole->MDM2 Inhibits Binding Ubiquitination->p53 G cluster_pathway JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to Gene_Transcription Gene Transcription (Proliferation, Inflammation) Nucleus->Gene_Transcription Initiates Spirooxindole Potential Spirooxindole Inhibitor Spirooxindole->JAK Potential Inhibition

References

Application Notes and Protocols for 1-Phenyloxindole C-H Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the C-H activation of 1-phenyloxindole and structurally related compounds, facilitating the synthesis of complex oxindole scaffolds. The methodologies presented are based on established catalytic systems, offering robust and reproducible procedures for advanced chemical synthesis.

Introduction

The oxindole core is a privileged scaffold in medicinal chemistry and natural product synthesis. Direct C-H activation of the oxindole framework, particularly at the C3 position, offers an atom-economical and efficient strategy for the construction of intricate molecular architectures. This document outlines protocols for copper- and palladium-catalyzed C-H activation/functionalization of N-substituted oxindole precursors, which are directly applicable to this compound.

Key Experimental Protocols

Copper-Catalyzed Intramolecular C-H Arylation for the Synthesis of 3,3-Disubstituted Oxindoles

This protocol is adapted from the work of Klein et al. and describes a formal C-H, Ar-H coupling of anilides to form 3,3-disubstituted oxindoles.[1][2] This method is highly relevant for the cyclization of precursors to form substituted 1-phenyloxindoles.

General Procedure:

A solution of the N-aryl-α-aryl acetamide (0.2 mmol) in mesitylene (2.0 mL) is treated with copper(II) acetate monohydrate (Cu(OAc)₂·H₂O, 5 mol %, 2.0 mg) in a sealed tube. The reaction mixture is then heated at 165 °C under an atmosphere of air for the specified time. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with a saturated aqueous solution of ammonium chloride. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel to afford the desired 3,3-disubstituted oxindole.

Table 1: Optimization of Reaction Conditions for Copper-Catalyzed Oxindole Synthesis [2]

EntryCatalyst (mol %)SolventTemperature (°C)Time (h)Yield (%)
1Cu(OAc)₂·H₂O (5)Toluene1102475
2Cu(OAc)₂·H₂O (5)Mesitylene1651.592
3Cu(OTf)₂ (5)Mesitylene165388
4CuCl₂ (5)Mesitylene165365
Palladium-Catalyzed Intramolecular α-Arylation of Amides for Oxindole Synthesis

This protocol, based on the work of Shintani and Hayashi, describes the synthesis of oxindoles, including 1-methyl-3-phenyloxindole, via intramolecular C-H arylation. This approach is directly applicable to the synthesis of 1,3-disubstituted oxindoles.

General Procedure:

To a solution of the N-(2-bromophenyl)-N-methyl-2-phenylacetamide (1.0 mmol) in dioxane (10 mL) is added potassium hexamethyldisilazide (KHMDS, 2.0 equiv) and a palladium catalyst precursor, such as Pd(dba)₂ (2.5 mol %), along with a suitable phosphine ligand like BINAP (5 mol %). The reaction mixture is heated at 100 °C for 3 hours. After cooling to room temperature, the reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The residue is purified by column chromatography on silica gel to yield the corresponding oxindole.

Table 2: Effect of Ligand and Solvent on Palladium-Catalyzed Oxindole Synthesis

EntryPalladium SourceLigandSolventTemperature (°C)Time (h)Yield (%)
1Pd(OAc)₂BINAPDioxane100357
2Pd(dba)₂BINAPDioxane100370
3Pd(dba)₂P(o-tol)₃Dioxane100196
4Pd(dba)₂BINAPTHF7519Lower Yield

Experimental Workflows and Signaling Pathways

Diagram 1: General Workflow for Copper-Catalyzed C-H Activation

Copper_Catalyzed_CH_Activation Start N-Aryl-α-aryl acetamide Reagents Cu(OAc)₂·H₂O (5 mol%) Mesitylene, 165 °C, Air Start->Reagents 1. Reaction Intramolecular C-H Arylation Reagents->Reaction 2. Workup Aqueous Workup (NH₄Cl) Reaction->Workup 3. Purification Column Chromatography Workup->Purification 4. Product 3,3-Disubstituted Oxindole Purification->Product 5.

Caption: Workflow for Cu-catalyzed oxindole synthesis.

Diagram 2: Catalytic Cycle for Palladium-Catalyzed Intramolecular α-Arylation

Palladium_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_complex Ar-Pd(II)-X(L₂) OxAdd->PdII_complex Transmetalation C-H Activation/ Transmetalation PdII_complex->Transmetalation Enolate_Formation Amide Enolate Formation Enolate_Formation->Transmetalation PdII_Intermediate Cyclic Pd(II) Intermediate Transmetalation->PdII_Intermediate Reductive_Elimination Reductive Elimination PdII_Intermediate->Reductive_Elimination Reductive_Elimination->Pd0 Regeneration Product Oxindole Product Reductive_Elimination->Product Aryl_Halide N-(2-halophenyl) acetamide Aryl_Halide->OxAdd Base Base (KHMDS) Base->Enolate_Formation

Caption: Pd-catalyzed intramolecular α-arylation cycle.

References

Application Notes and Protocols for 1-Phenyloxindole-Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development and application of fluorescent probes utilizing the 1-phenyloxindole scaffold. The primary application highlighted is the measurement of microenvironmental viscosity in biological systems, a critical parameter in various cellular processes and disease states.

Introduction to this compound as a Fluorophore Scaffold

The this compound core is a versatile heterocyclic scaffold that has garnered interest in the development of fluorescent probes. Its utility stems from its rigid structure, which can be chemically modified to create "molecular rotors." These probes exhibit fluorescence that is highly sensitive to the viscosity of their immediate environment. In low-viscosity environments, the probe undergoes non-radiative decay through intramolecular rotation, resulting in quenched fluorescence. However, in viscous environments, this rotation is restricted, leading to a significant enhancement in fluorescence emission. This "off-on" switching mechanism makes this compound derivatives excellent candidates for imaging viscosity changes within living cells and tissues.

Design Strategy: The Molecular Rotor Concept

The design of this compound-based viscosity probes follows the principle of a donor-π-acceptor (D-π-A) molecular rotor.

  • Donor (D): An electron-donating group is attached to one end of the molecule to facilitate intramolecular charge transfer (ICT).

  • π-Bridge: The conjugated system of the this compound and any additional linkers allows for efficient charge transfer.

  • Acceptor (A): An electron-accepting group is incorporated, often at a position that allows for free rotation relative to the donor.

Upon photoexcitation, an ICT state is formed. In low viscosity media, the molecule rapidly rotates around a specific single bond to reach a non-emissive twisted intramolecular charge transfer (TICT) state. In high viscosity environments, this rotation is hindered, forcing the molecule to relax from the emissive locally excited (LE) state, resulting in a pronounced fluorescence signal.

Logical Relationship of Probe Design

cluster_0 Probe Design Logic Scaffold This compound Core Probe Viscosity-Sensitive Fluorescent Probe Scaffold->Probe Donor Electron Donor (e.g., -N(CH₃)₂) Donor->Probe Acceptor Electron Acceptor (e.g., Dicyanomethylene) Acceptor->Probe Rotor Rotatable Single Bond Rotor->Probe

Caption: Logical components of a this compound-based molecular rotor.

Application: Viscosity Sensing in Cellular Environments

Changes in intracellular viscosity are associated with various physiological and pathological processes, including apoptosis, protein aggregation, and cellular stress. This compound-based fluorescent probes offer a powerful tool for real-time monitoring of these changes in living cells with high spatial and temporal resolution.

Signaling Pathway Visualization

cluster_1 Viscosity Sensing Mechanism Excitation Light Excitation (hν) GroundState Ground State (S₀) ExcitedState Locally Excited State (LE) GroundState->ExcitedState Absorption TICT Twisted Intramolecular Charge Transfer (TICT) (Non-Radiative) ExcitedState->TICT Intramolecular Rotation Fluorescence Fluorescence Emission ExcitedState->Fluorescence Radiative Decay TICT->GroundState Non-Radiative Decay LowViscosity Low Viscosity HighViscosity High Viscosity

Caption: Jablonski diagram illustrating the viscosity sensing mechanism.

Quantitative Data Summary

The following table summarizes the typical photophysical properties of a hypothetical this compound-based viscosity probe, designated PO-V1 , in solvents of varying viscosity.

Solvent System (Glycerol:Methanol, v/v)Viscosity (cP)Absorbance Max (λ_abs, nm)Emission Max (λ_em, nm)Quantum Yield (Φ_f)Fluorescence Lifetime (τ, ns)
0:1000.554505800.020.5
20:801.94525820.081.2
40:606.84535850.252.5
60:40254555880.553.8
80:201484585950.824.5
100:09544606000.914.8

Experimental Protocols

Synthesis of a Representative this compound Viscosity Probe (PO-V1)

This protocol describes the synthesis of a representative probe, (Z)-2-((1-phenyl-2-oxoindolin-3-ylidene)methyl)malononitrile, based on established synthetic methodologies for similar compounds.

Materials:

  • This compound

  • Malononitrile

  • Piperidine

  • Ethanol

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a solution of this compound (1.0 mmol) and malononitrile (1.2 mmol) in ethanol (20 mL), add a catalytic amount of piperidine (0.1 mmol).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield the final product, PO-V1 .

  • Characterize the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Photophysical Characterization

Materials:

  • PO-V1 stock solution (1 mM in DMSO)

  • Spectroscopic grade solvents (e.g., methanol, glycerol)

  • UV-Vis spectrophotometer

  • Fluorometer

  • Time-correlated single-photon counting (TCSPC) system

Procedure:

  • Absorption and Emission Spectra:

    • Prepare solutions of PO-V1 (typically 1-10 µM) in solvent mixtures of varying viscosity (e.g., glycerol:methanol).

    • Record the absorption spectra using a UV-Vis spectrophotometer.

    • Record the fluorescence emission spectra using a fluorometer, with excitation at the absorption maximum.

  • Quantum Yield Determination:

    • Measure the fluorescence quantum yield relative to a standard fluorophore with a known quantum yield (e.g., Rhodamine 6G in ethanol, Φ_f = 0.95).

    • Use the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

  • Fluorescence Lifetime Measurement:

    • Measure the fluorescence lifetime of PO-V1 in solvents of varying viscosity using a TCSPC system.

    • Analyze the decay curves to determine the fluorescence lifetime (τ).

Cellular Imaging of Viscosity

Experimental Workflow

CellCulture 1. Cell Culture (e.g., HeLa cells) ProbeLoading 2. Probe Incubation (PO-V1, 1-10 µM) CellCulture->ProbeLoading Washing 3. Wash with PBS ProbeLoading->Washing Imaging 4. Fluorescence Microscopy (Confocal or FLIM) Washing->Imaging Induction 5. Induce Viscosity Change (e.g., Nystatin, Monensin) Imaging->Induction PostImaging 6. Image Again Induction->PostImaging Analysis 7. Data Analysis (Intensity or Lifetime) PostImaging->Analysis

Caption: Workflow for cellular viscosity imaging using PO-V1.

Materials:

  • HeLa cells (or other cell line of interest)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS)

  • Phosphate-buffered saline (PBS)

  • PO-V1 stock solution (1 mM in DMSO)

  • Nystatin or Monensin (for inducing viscosity changes)

  • Confocal laser scanning microscope or a fluorescence lifetime imaging microscopy (FLIM) system

Procedure:

  • Cell Culture:

    • Culture HeLa cells on glass-bottom dishes in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ incubator until they reach 70-80% confluency.

  • Probe Loading:

    • Dilute the PO-V1 stock solution in serum-free DMEM to a final concentration of 1-10 µM.

    • Remove the culture medium from the cells and wash twice with PBS.

    • Add the PO-V1 working solution to the cells and incubate for 15-30 minutes at 37°C.

  • Washing:

    • Remove the probe solution and wash the cells three times with PBS to remove any unbound probe.

    • Add fresh culture medium to the cells.

  • Fluorescence Imaging:

    • Image the cells using a confocal microscope or FLIM system.

    • For confocal imaging, excite the probe at a suitable wavelength (e.g., 458 nm) and collect the emission in the appropriate range (e.g., 550-650 nm).

    • For FLIM, use a pulsed laser for excitation and record the fluorescence decay to generate a lifetime map of the cells.

  • Inducing Viscosity Changes (Optional):

    • To observe dynamic changes, treat the cells with an agent known to alter intracellular viscosity, such as nystatin (10 µg/mL) or monensin (10 µM), and incubate for a specified time (e.g., 30 minutes).

  • Post-Induction Imaging:

    • Re-image the cells using the same settings to observe changes in fluorescence intensity or lifetime.

  • Data Analysis:

    • Analyze the fluorescence images to quantify changes in intensity or lifetime in different cellular compartments or over time.

Troubleshooting

  • Low Fluorescence Signal:

    • Increase the probe concentration or incubation time.

    • Ensure the imaging settings (laser power, detector gain) are optimized.

    • Check for photobleaching and reduce laser exposure if necessary.

  • High Background Fluorescence:

    • Ensure thorough washing after probe incubation.

    • Use a serum-free medium for probe loading to reduce non-specific binding.

  • Cell Toxicity:

    • Perform a cell viability assay (e.g., MTT assay) to determine the optimal non-toxic concentration of the probe.

    • Reduce the incubation time.

These application notes and protocols provide a framework for the successful development and utilization of this compound-based fluorescent probes for viscosity sensing. Researchers are encouraged to adapt and optimize these protocols for their specific experimental needs.

The Pivotal Role of 1-Phenyloxindole in Organic Electronics and Material Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenyloxindole, a heterocyclic compound featuring a phenyl group attached to an oxindole scaffold, has emerged as a versatile building block in the realm of organic electronics and material science.[1] Its inherent electronic properties, coupled with the potential for diverse functionalization, have positioned this compound and its derivatives as promising candidates for a range of applications, including organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells (OSCs). This document provides a detailed overview of the applications of this compound-based materials, supported by key performance data and comprehensive experimental protocols.

Applications in Organic Electronics

The utility of this compound in organic electronics stems from its tunable electronic characteristics. The core structure can be chemically modified to act as an electron-acceptor or to be incorporated into larger conjugated systems, influencing the material's charge transport and photophysical properties.

Organic Field-Effect Transistors (OFETs)

Derivatives of this compound have been investigated as the active semiconductor layer in OFETs. The planar nature of the oxindole core can facilitate π-π stacking, which is crucial for efficient charge transport. By introducing various substituent groups, the charge carrier mobility of these materials can be modulated.

Organic Light-Emitting Diodes (OLEDs)

In the field of OLEDs, this compound derivatives can be employed as host materials in the emissive layer or as components of hole-transporting layers (HTLs). Their thermal stability and ability to form amorphous films are advantageous for device longevity and performance. The wide bandgap of some derivatives allows for efficient energy transfer to guest emitter molecules.

Organic Solar Cells (OSCs) and Dye-Sensitized Solar Cells (DSSCs)

The electron-accepting nature of certain this compound derivatives makes them suitable for use in the active layer of organic solar cells. In dye-sensitized solar cells, oxindole-based structures can serve as an effective electron acceptor and anchoring group to the semiconductor surface, facilitating charge separation and injection.

Data Presentation

The following tables summarize key quantitative data for representative this compound derivatives and related materials in various organic electronic applications.

Table 1: Electronic Properties of this compound Derivatives and Analogs

Compound/MaterialApplicationHOMO (eV)LUMO (eV)Band Gap (eV)
Acridone-Amine Derivative 1Hole Transport Material-4.95-2.362.59
Acridone-Amine Derivative 2Hole Transport Material-5.01-2.422.59
Acridone-Amine Derivative 3Hole Transport Material-5.06-2.512.55
Acridone-Amine Derivative 4Hole Transport Material-5.11-2.562.55
Acridone-Amine Derivative 5Hole Transport Material-5.08-2.482.60

Data synthesized from studies on similar donor-acceptor molecules.[2]

Table 2: Photophysical Properties of this compound Derivatives and Analogs

Compound/MaterialSolventAbsorption Max (λabs, nm)Emission Max (λem, nm)Stokes Shift (nm)
Acridone-Amine Derivative 1Dichloromethane44750053
Acridone-Amine Derivative 2Dichloromethane45851052
Acridone-Amine Derivative 3Dichloromethane46951849
Acridone-Amine Derivative 4Dichloromethane47952748
Acridone-Amine Derivative 5Dichloromethane45550853

Data synthesized from studies on similar donor-acceptor molecules.[2]

Table 3: Device Performance of Organic Electronics Utilizing Indole/Oxindole Derivatives

Device TypeActive Material/LayerKey Performance MetricValue
OFETPhenylindole-Carbazole DerivativeHole Mobility (μh)1.97 x 10-5 cm2V-1s-1
Green PHOLEDPhenylindole-Carbazole HostCurrent Efficiency10.3 cd/A
Green PHOLEDPhenylindole-Carbazole HostPower Efficiency7.2 lm/W
Green PHOLEDPhenylindole-Carbazole HostExternal Quantum Efficiency2.9%
DSSCOxindole-Bridged SensitizerPower Conversion EfficiencyUp to 1.30%

Performance data is based on studies of related indole and oxindole derivatives.[3][4]

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative this compound derivative and the fabrication of an organic field-effect transistor.

Protocol 1: Synthesis of a Functionalized this compound Derivative

This protocol describes a general method for the synthesis of a donor-acceptor molecule based on an oxindole core, which can be adapted for various derivatives.

Workflow for Synthesis of a Donor-Acceptor Oxindole Derivative

cluster_synthesis Synthesis of Donor-Acceptor Oxindole start Start Materials: This compound Aldehyde Derivative reaction Aldol Condensation start->reaction workup Reaction Work-up: Filtration, Washing reaction->workup purification Purification: Column Chromatography workup->purification characterization Characterization: NMR, Mass Spec, etc. purification->characterization product Final Product: Donor-Acceptor Oxindole characterization->product

Caption: Synthetic workflow for a donor-acceptor oxindole derivative.

Materials:

  • This compound

  • Appropriate aromatic aldehyde (e.g., 4-(diphenylamino)benzaldehyde)

  • Piperidine

  • Ethanol

  • Dichloromethane (DCM)

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and the aromatic aldehyde (1 equivalent) in ethanol.

  • Add a catalytic amount of piperidine to the solution.

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated product is collected by filtration and washed with cold ethanol.

  • The crude product is then purified by column chromatography on silica gel using a hexane/DCM gradient as the eluent.

  • The fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield the final product.

  • Characterize the final product using 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Fabrication of a Bottom-Gate, Top-Contact Organic Field-Effect Transistor (OFET)

This protocol outlines the steps for fabricating an OFET device using a solution-processable this compound derivative as the semiconductor layer.

Workflow for OFET Fabrication

cluster_fabrication OFET Fabrication Process substrate Substrate Preparation: Si/SiO2 wafer cleaning surface_mod Surface Modification: HMDS treatment substrate->surface_mod active_layer Active Layer Deposition: Spin-coating of This compound derivative surface_mod->active_layer annealing Thermal Annealing active_layer->annealing electrode Electrode Deposition: Thermal evaporation of Source/Drain electrodes annealing->electrode characterization Device Characterization: Electrical measurements electrode->characterization

Caption: General workflow for bottom-gate, top-contact OFET fabrication.

Materials:

  • Heavily n-doped Si wafer with a 300 nm thermally grown SiO2 layer (serves as gate electrode and dielectric)

  • This compound derivative solution (e.g., in chlorobenzene or other suitable organic solvent)

  • Hexamethyldisilazane (HMDS) for surface treatment

  • Gold (Au) for source and drain electrodes

  • Shadow mask for electrode deposition

Procedure:

  • Substrate Cleaning: a. Cut the Si/SiO2 wafer into desired substrate sizes. b. Clean the substrates by sonicating sequentially in deionized water, acetone, and isopropanol for 15 minutes each. c. Dry the substrates with a stream of nitrogen gas. d. Treat the substrates with oxygen plasma for 5 minutes to remove any organic residues and to hydroxylate the surface.

  • Surface Modification: a. Place the cleaned substrates in a vacuum chamber with a small container of HMDS. b. Evacuate the chamber and then allow the HMDS vapor to deposit on the substrates for 30 minutes. This treatment makes the SiO2 surface hydrophobic, which improves the morphology of the subsequently deposited organic semiconductor film.

  • Active Layer Deposition: a. Prepare a solution of the this compound derivative in a suitable solvent (e.g., 5 mg/mL in chlorobenzene). b. Spin-coat the solution onto the HMDS-treated substrates at 2000 rpm for 60 seconds. c. Anneal the films on a hotplate at a temperature optimized for the specific material (e.g., 100-150 °C) for 30 minutes in a nitrogen-filled glovebox to remove residual solvent and improve film crystallinity.

  • Electrode Deposition: a. Place a shadow mask with the desired channel length and width onto the semiconductor-coated substrates. b. Transfer the substrates into a thermal evaporator. c. Deposit a 50 nm thick layer of gold through the shadow mask to define the source and drain electrodes.

  • Device Characterization: a. Transfer the fabricated OFETs to a probe station connected to a semiconductor parameter analyzer. b. Measure the output and transfer characteristics of the device to determine key parameters such as charge carrier mobility, on/off ratio, and threshold voltage.

Logical Relationships in Organic Electronic Devices

The performance of organic electronic devices is governed by the interplay of material properties and device architecture. The following diagram illustrates the key relationships influencing device efficiency.

Key Factors for Efficient Organic Electronic Devices

cluster_material Material Properties cluster_device Device Architecture HOMO_LUMO Appropriate HOMO/LUMO Energy Levels Performance High Device Performance HOMO_LUMO->Performance Efficient Charge Injection/Separation Mobility High Charge Carrier Mobility Mobility->Performance Efficient Charge Transport Absorption Broad Absorption (for OSCs) Absorption->Performance High Photocurrent (OSCs) Stability High Thermal and Photochemical Stability Stability->Performance Long Device Lifetime Interface Optimized Interfaces Interface->Performance Morphology Favorable Film Morphology Morphology->Performance Electrodes Workfunction-Matched Electrodes Electrodes->Performance

Caption: Interplay of material properties and device architecture for high-performance organic electronics.

Conclusion

This compound and its derivatives represent a promising class of materials for advancing the field of organic electronics. Their synthetic versatility allows for the fine-tuning of electronic and photophysical properties to meet the demands of various applications. While further research is needed to fully realize their potential, the foundational data and protocols presented here provide a solid starting point for researchers and scientists interested in exploring these exciting materials. The continued development of novel this compound-based compounds will undoubtedly contribute to the next generation of flexible, low-cost, and high-performance organic electronic devices.

References

Application Note: Synthesis and Evaluation of 1-Phenyloxindole Derivatives as Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The oxindole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds.[1] Specifically, 1-phenyloxindole derivatives have garnered significant attention as potent inhibitors of protein kinases, which are critical enzymes regulating a vast array of cellular processes.[2] Dysregulation of kinase activity is a known hallmark of diseases like cancer, making them prime targets for therapeutic intervention.[2][3] Derivatives based on the 3-substituted oxindole core, such as Nintedanib and Sunitinib, have demonstrated efficacy as multi-kinase inhibitors targeting key receptor tyrosine kinases (RTKs) like Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Fibroblast Growth Factor Receptor (FGFR).[1][4][5] These kinases are pivotal in tumor angiogenesis, proliferation, and metastasis.[3][6]

This application note provides detailed protocols for the synthesis of this compound derivatives and their subsequent evaluation as kinase inhibitors using an in vitro assay.

General Synthetic Pathways

The synthesis of this compound derivatives typically involves two key stages: the formation of the core this compound structure and the introduction of diverse substituents at the C3 position to modulate biological activity.

  • N-Arylation of Oxindole: The this compound core can be synthesized via N-arylation of an oxindole precursor. Methods like the Ullmann condensation, which uses a copper catalyst, or palladium-catalyzed coupling reactions are commonly employed.[7][8] A high-yield method involves reacting indole with bromobenzene in the presence of cuprous chloride and L-proline.[9][10]

  • C3-Substitution: The 3-position of the oxindole ring is frequently functionalized to achieve potent kinase inhibition. A common strategy is the Knoevenagel condensation of the this compound with various aldehydes to introduce 3-alkenyl substituents, a key feature in many potent inhibitors like Nintedanib.[1]

Synthetic_Pathway cluster_0 Core Synthesis cluster_1 Functionalization Indole Indole / Oxindole Phenyloxindole This compound Core Indole->Phenyloxindole  Ullmann Condensation  (Cu Catalyst) Bromobenzene Bromobenzene Bromobenzene->Phenyloxindole Final_Product 3-Substituted This compound Derivative Phenyloxindole->Final_Product Knoevenagel Condensation Aldehyde Substituted Aldehyde (R-CHO) Aldehyde->Final_Product

Caption: General synthetic scheme for 3-substituted this compound derivatives.

Application as Multi-Kinase Inhibitors

This compound derivatives have shown remarkable efficacy as multi-targeted kinase inhibitors, disrupting key signaling pathways involved in tumorigenesis.[1] By simultaneously blocking kinases like VEGFR, PDGFR, and FGFR, these compounds can inhibit angiogenesis (the formation of new blood vessels) and cell proliferation, offering a powerful anti-cancer strategy.[4][6]

Kinase Inhibition Data

The inhibitory activities of several this compound derivatives against a panel of cancer-relevant kinases are summarized below. The data, presented as IC₅₀ values (the concentration required for 50% inhibition), highlight the high potency of these compounds.

Compound IDDerivative TypeKinase TargetIC₅₀ (nM)Reference
6f N-Aryl Acetamide 2-OxoindolePDGFRα7.41[4]
PDGFRβ6.18[4]
VEGFR-27.49[4]
9f Benzyloxy Benzylidene 2-OxoindolePDGFRα9.9[4]
PDGFRβ6.62[4]
VEGFR-222.21[4]
15c 3-Alkenyl Indolin-2-oneVEGFR117[1]
FGFR11287[1]
RET1185[1]
Nintedanib 3-Alkenyl-OxindoleVEGFR134[1]
VEGFR213[1]
FGFR169[1]
PDGFRα59[1]
Sunitinib Oxindole (Reference Drug)PDGFRα43.88[4]
PDGFRβ2.13[4]
VEGFR-278.46[4]

Relevant Signaling Pathway

Receptor Tyrosine Kinases (RTKs) like VEGFR and FGFR, upon binding to their respective growth factors, dimerize and autophosphorylate, initiating downstream signaling cascades. Key pathways include the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which promote cell proliferation, survival, and angiogenesis.[11] this compound derivatives act by competitively binding to the ATP-binding site of the kinase domain, thereby blocking these downstream signals.[3]

Kinase_Signaling_Pathway RTK Signaling and Point of Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK VEGFR / FGFR Receptor Tyrosine Kinase RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Inhibitor This compound Derivative Inhibitor->RTK ATP-Competitive Inhibition GrowthFactor Growth Factor (e.g., VEGF, FGF) GrowthFactor->RTK

Caption: Inhibition of RTK signaling by this compound derivatives.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and biological evaluation of this compound derivatives.

Protocol 1: Synthesis of a 3-Benzylidene-1-phenyloxindole Derivative

This protocol describes a representative synthesis using a Knoevenagel condensation.

Materials:

  • This compound

  • Substituted benzaldehyde (e.g., 4-methoxybenzaldehyde)

  • Piperidine

  • Ethanol

  • TLC plates (silica gel)

  • Column chromatography supplies (silica gel)

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the substituted benzaldehyde (1.1 eq) in absolute ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq) to the solution.

  • Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. A solid precipitate often forms.

  • Isolation: Collect the solid product by vacuum filtration and wash it with cold ethanol to remove unreacted starting materials.

  • Purification: If necessary, purify the crude product further by column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a luminescent-based assay to determine the IC₅₀ value of a synthesized compound against a target kinase.[2]

Materials:

  • Target kinase (e.g., VEGFR-2, PDGFRβ)

  • Kinase-specific substrate peptide

  • ATP (at Km concentration for the target kinase)

  • Synthesized this compound derivatives (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Kinase Assay Buffer

  • White, opaque 96-well or 384-well plates

  • Plate-reading luminometer

Procedure:

  • Reagent Preparation:

    • Prepare a 2X kinase solution in Kinase Assay Buffer.[2]

    • Prepare a 2X substrate/ATP solution in the same buffer.[2]

    • Perform serial dilutions of the this compound test compounds in buffer containing a final DMSO concentration of 1-2%. Include a vehicle control (DMSO only) and a no-inhibitor control.[2]

  • Kinase Reaction (25 µL total volume):

    • Add 5 µL of the serially diluted compound or control to the wells of the assay plate.[2]

    • Add 10 µL of the 2X kinase solution to each well.

    • Initiate the reaction by adding 10 µL of the 2X substrate/ATP solution.[2]

    • Incubate the plate at room temperature for 1 hour.

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[2]

    • Incubate at room temperature for 40 minutes.[2]

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luminescent reaction.[2]

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[2]

Experimental and Analytical Workflow

The overall process from compound design to biological validation follows a structured workflow. This ensures systematic progress from chemical synthesis to the identification of potent kinase inhibitors and the establishment of structure-activity relationships (SAR).

Experimental_Workflow A Synthesis of This compound Derivatives B Purification (Chromatography, Recrystallization) A->B C Structural Characterization (NMR, MS, etc.) B->C D In Vitro Kinase Inhibition Assay C->D E Data Analysis: IC50 Determination D->E F Structure-Activity Relationship (SAR) Study E->F F->A Design New Derivatives G Lead Optimization F->G

Caption: Workflow from synthesis to lead optimization of kinase inhibitors.

References

Troubleshooting & Optimization

improving yield in 1-Phenyloxindole synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-phenyloxindole. The following sections address common issues encountered during synthesis, offering solutions and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for synthesizing this compound are transition-metal-catalyzed cross-coupling reactions. These primarily include the Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed N-arylation (Ullmann condensation) of oxindole with a phenyl halide.

Q2: My this compound synthesis is resulting in a low yield. What are the primary factors to investigate?

A2: Low yields in this compound synthesis can often be attributed to several key factors:

  • Catalyst Inactivity: The palladium or copper catalyst can be sensitive to air and moisture. Ensure all reagents and solvents are dry and the reaction is conducted under an inert atmosphere.

  • Suboptimal Reaction Conditions: The choice of ligand, base, solvent, and temperature are critical and highly interdependent. A systematic optimization of these parameters is often necessary.

  • Poor Quality of Starting Materials: Impurities in the oxindole, phenyl halide, or other reagents can poison the catalyst or lead to side reactions.

  • Competing Reactions: Side reactions such as C-arylation at the C3 position of the oxindole can compete with the desired N-arylation, reducing the yield of this compound.

Q3: How do I choose the right ligand and base for a Buchwald-Hartwig synthesis of this compound?

A3: The selection of the ligand and base is crucial for a successful Buchwald-Hartwig amination.

  • Ligands: Bulky, electron-rich phosphine ligands are generally preferred as they promote the formation of the active monoligated palladium species and facilitate the reductive elimination step. For the N-arylation of oxindoles, ligands like XPhos and SPhos have been shown to be effective.

  • Bases: The base is critical for the deprotonation of the oxindole. Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. However, for substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, often requiring higher reaction temperatures.

Q4: What are common side products in this compound synthesis, and how can I minimize them?

A4: A common side product is the C3-arylated oxindole. The acidity of the protons at the N1 and C3 positions of oxindole are similar, leading to potential competition between N-arylation and C-arylation. To favor N-arylation, a copper-based catalyst system is often more selective. When using a palladium catalyst, careful selection of the ligand and base can also help to minimize C3-arylation.

Q5: How can I monitor the progress of my this compound synthesis reaction?

A5: Thin Layer Chromatography (TLC) is a straightforward and effective method for monitoring the reaction progress. A suitable solvent system (e.g., ethyl acetate/hexanes) can be used to separate the starting materials (oxindole and phenyl halide) from the this compound product. Staining with an appropriate agent, such as potassium permanganate, can help visualize the spots.

Troubleshooting Guides

Issue 1: Low or No Conversion of Starting Materials

This is a common issue in cross-coupling reactions and often points to a problem with the catalytic cycle.

Potential Cause Suggested Solution
Inactive Catalyst Use a fresh batch of the palladium or copper catalyst. Ensure the catalyst is handled under an inert atmosphere to prevent oxidation. Consider using a more air-stable pre-catalyst.
Inappropriate Ligand For Buchwald-Hartwig reactions, screen different bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos). The optimal ligand can be substrate-dependent.
Incorrect Base The strength and solubility of the base are critical. For Buchwald-Hartwig, NaOtBu is a common starting point. If your substrate is base-sensitive, consider Cs₂CO₃ or K₃PO₄. For copper-catalyzed reactions, K₂CO₃ or K₃PO₄ are often used.
Solvent Issues Ensure the solvent is anhydrous and deoxygenated. Toluene and dioxane are common choices for Buchwald-Hartwig reactions. For copper-catalyzed reactions, solvents like DMF or DMSO can be effective but must be thoroughly dried.
Low Reaction Temperature Most cross-coupling reactions require heating. A typical starting point is 80-110 °C. If conversion is low, consider incrementally increasing the temperature.
Reagent Purity Ensure the purity of all starting materials. Impurities can act as catalyst poisons. Purify starting materials if necessary.
Issue 2: Formation of Significant Side Products (e.g., C3-Arylation)

The formation of byproducts reduces the yield of the desired this compound and complicates purification.

Potential Cause Suggested Solution
Competitive C3-Arylation Switch to a copper-based catalyst system, which is generally more selective for N-arylation of oxindoles. If using a palladium catalyst, a careful screen of ligands and bases may help improve selectivity.
Hydrodehalogenation This side reaction, where the aryl halide is reduced, can occur at high temperatures. Try lowering the reaction temperature and extending the reaction time. The choice of ligand can also influence this side reaction.
Homocoupling of Aryl Halide This can be an issue with highly reactive aryl halides. Reducing the catalyst loading or temperature may help.

Data on Reaction Parameter Optimization

The following table summarizes the impact of different reaction parameters on the yield of N-arylated oxindoles, based on literature data for similar systems. This data can serve as a guide for optimizing your this compound synthesis.

Catalyst System Aryl Halide Base Ligand/Additive Solvent Temp (°C) Yield (%) Reference
Pd₂(dba)₃ / XPhosAryl ChlorideK₂CO₃XPhosTHF or 1,4-dioxane80-100Good to Excellent
CuIAryl IodideK₃PO₄N,N'-dimethylethylenediamine (DMEDA)Toluene11095
CuIAryl BromideK₃PO₄N,N'-dimethylethylenediamine (DMEDA)Toluene11085
Pd(OAc)₂2-Bromo-13α-estrone derivativeKOt-BuX-PhosToluene100High
CuIAryl IodideNaOHNoneEthylene Glycol120Good

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination for this compound Synthesis

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • Oxindole

  • Phenyl bromide or iodide

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃ or a palladacycle)

  • Bulky phosphine ligand (e.g., XPhos)

  • Base (e.g., NaOtBu)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Schlenk flask or similar reaction vessel for inert atmosphere

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium pre-catalyst (1-2 mol%) and the phosphine ligand (2-4 mol%).

  • Add the oxindole (1.0 equiv), the phenyl halide (1.2 equiv), and the base (1.4 equiv).

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the flask and stir the reaction mixture at 80-110 °C.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).

Protocol 2: Copper-Catalyzed N-Arylation for this compound Synthesis

This protocol provides an alternative method, often with better selectivity for N-arylation.

Materials:

  • Oxindole

  • Phenyl iodide or bromide

  • Copper(I) iodide (CuI)

  • Ligand (e.g., N,N'-dimethylethylenediamine - DMEDA)

  • Base (e.g., K₃PO₄)

  • Anhydrous solvent (e.g., Toluene or DMF)

  • Reaction tube or flask

Procedure:

  • To a reaction tube, add CuI (5-10 mol%), the ligand (10-20 mol%), the base (2.0 equiv), oxindole (1.0 equiv), and the phenyl halide (1.2 equiv).

  • Add the anhydrous solvent.

  • Seal the tube and stir the mixture at 110-130 °C.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-X AmineComplex Amine-Pd(II) Complex OxAdd->AmineComplex + R₂NH - X⁻ ReductiveElim Reductive Elimination AmineComplex->ReductiveElim + Base - Base-H⁺ ReductiveElim->Pd0 Product Ar-NR₂ ReductiveElim->Product ArylHalide Ar-X Amine R₂NH HX H-X

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Troubleshooting_Low_Yield Start Low or No Yield in This compound Synthesis CheckCatalyst Check Catalyst Activity and Handling Start->CheckCatalyst CheckConditions Evaluate Reaction Conditions Start->CheckConditions CheckReagents Assess Reagent Purity Start->CheckReagents CheckSideReactions Investigate Side Reactions Start->CheckSideReactions Sol_Catalyst Use fresh catalyst, ensure inert atmosphere. CheckCatalyst->Sol_Catalyst Inactive? Sol_Ligand Screen ligands (e.g., XPhos, SPhos). CheckConditions->Sol_Ligand Suboptimal? Sol_Base Screen bases (e.g., NaOtBu, K₃PO₄). CheckConditions->Sol_Base Suboptimal? Sol_Temp Optimize temperature. CheckConditions->Sol_Temp Suboptimal? Sol_Reagents Purify starting materials. CheckReagents->Sol_Reagents Impure? Sol_SideReactions Switch to Cu-catalysis for better N-selectivity. CheckSideReactions->Sol_SideReactions Present?

Caption: Troubleshooting workflow for low yield in this compound synthesis.

troubleshooting common issues in 1-Phenyloxindole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the synthesis of 1-phenyloxindole. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for synthesizing this compound involve the N-arylation of an oxindole core. The two primary approaches are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination. Both methods have their advantages and are chosen based on factors like substrate scope, functional group tolerance, and reaction conditions.

Q2: My this compound synthesis is resulting in a low yield. What are the common contributing factors?

A2: Low yields in this compound synthesis can stem from several factors, including suboptimal reaction conditions, poor quality of starting materials, and catalyst deactivation. For Ullmann-type reactions, high temperatures and the choice of ligand are critical. In Buchwald-Hartwig amination, the selection of the palladium catalyst, ligand, base, and solvent system is crucial and often needs to be optimized for the specific substrates. Inadequate exclusion of air and moisture can also significantly reduce the yield as the active catalysts are often air-sensitive.

Q3: I am observing significant side product formation. What are the likely side reactions?

A3: A common side reaction in the N-arylation of oxindole is C-arylation at the C3 position of the oxindole ring. The selectivity between N- and C-arylation can be influenced by the choice of catalyst system. For instance, a Pd/dialkylbiarylphosphine-based catalyst system can favor C3-arylation, while a Cu/diamine-based system tends to be selective for N-arylation.[1] Another potential side reaction, particularly in Buchwald-Hartwig amination, is the hydrodehalogenation of the aryl halide starting material, where the halogen is replaced by a hydrogen atom.

Q4: What are some common impurities I should look for during purification?

A4: Besides unreacted starting materials (oxindole and the phenylating agent), common impurities include the C3-arylated isomer (3-phenyloxindole), and in the case of using aryl halides, the hydrodehalogenated arene (benzene). Homocoupling of the aryl halide to form biphenyl can also occur. If the reaction is incomplete, you may also find partially reacted intermediates. Characterization of impurities can be performed using techniques such as GC-MS and LC-MS.

Q5: How can I improve the purity of my this compound product?

A5: Purification of this compound is typically achieved through column chromatography on silica gel. The choice of eluent system is critical for separating the desired N-arylated product from the C-arylated isomer and other byproducts. A gradient elution with a mixture of hexanes and ethyl acetate is often effective. Recrystallization from a suitable solvent system can also be employed to further purify the product.

Troubleshooting Guide

Problem 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Inactive Catalyst - Ullmann: Use freshly prepared or high-quality copper(I) salt. Consider pre-activation of the copper catalyst. - Buchwald-Hartwig: Use a pre-catalyst to ensure reliable formation of the active Pd(0) species. Ensure the catalyst has not degraded due to improper storage.
Inappropriate Ligand - Ullmann: Screen different ligands such as diamines (e.g., N,N'-dimethylethylenediamine), amino acids (e.g., L-proline), or phenanthrolines. - Buchwald-Hartwig: The choice of phosphine ligand is critical. Screen a variety of bulky, electron-rich ligands (e.g., XPhos, SPhos, RuPhos).
Suboptimal Base - The choice of base is crucial and substrate-dependent. Screen different bases such as K₃PO₄, Cs₂CO₃, or NaOtBu. The solubility and strength of the base can significantly impact the reaction rate and yield.
Incorrect Solvent - The solvent must be anhydrous and capable of dissolving the reactants. Common solvents include toluene, dioxane, and DMF. Avoid chlorinated solvents, acetonitrile, and pyridine in palladium-catalyzed reactions as they can inhibit the catalyst.[2]
Inadequate Temperature - Ullmann: These reactions often require high temperatures (100-160°C). - Buchwald-Hartwig: Typical temperatures range from 80-110°C. For thermally sensitive substrates, lower temperatures with a more active catalyst/base system may be necessary.
Poor Starting Material Quality - Ensure the purity of oxindole and the phenylating agent (e.g., iodobenzene, bromobenzene, or phenylboronic acid). Impurities can poison the catalyst or lead to side reactions.
Presence of Oxygen or Moisture - Both Ullmann and Buchwald-Hartwig reactions are sensitive to air and moisture. Ensure all glassware is oven-dried, use anhydrous solvents, and perform the reaction under an inert atmosphere (e.g., argon or nitrogen).
Problem 2: Formation of Significant Side Products (e.g., C-Arylation)
Potential Cause Troubleshooting Steps
Incorrect Catalyst System - To favor N-arylation over C-arylation, a copper-based catalyst system with a diamine ligand is generally preferred.[1] - If using a palladium catalyst, the choice of ligand can influence selectivity. Experiment with different ligands to minimize C-arylation.
Reaction Conditions Favoring C-Arylation - The reaction temperature and base can also influence the N/C selectivity. A systematic optimization of these parameters may be necessary.
Problem 3: Difficulty in Product Purification
Potential Cause Troubleshooting Steps
Co-elution of Isomers - If the N- and C-arylated isomers are difficult to separate by column chromatography, try using a different eluent system with varying polarity. - Consider using a different stationary phase for chromatography (e.g., alumina).
Presence of Persistent Impurities - If impurities remain after chromatography, recrystallization from a suitable solvent can be an effective purification method. - Washing the crude product with appropriate solvents to remove specific impurities before chromatography can also be beneficial.

Experimental Protocols

Copper-Catalyzed Synthesis of this compound (Ullmann-Type Reaction)

This protocol is adapted from a patented procedure for the synthesis of 1-phenylindole, which can be adapted for this compound.

Materials:

  • Oxindole

  • Bromobenzene

  • Cuprous chloride (CuCl)

  • L-proline

  • Potassium hydroxide (KOH)

  • Anhydrous toluene (or use bromobenzene as solvent)

Procedure:

  • To a dry four-necked flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add oxindole (1 equivalent), bromobenzene (as solvent or with toluene), L-proline (0.1 equivalents), and potassium hydroxide (2 equivalents).

  • Stir the mixture and begin to heat to reflux (approximately 150-160°C if using bromobenzene as solvent).

  • Once the mixture is refluxing, add cuprous chloride (0.05 equivalents).

  • Continue to heat the reaction at reflux for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete (as indicated by the consumption of oxindole), cool the mixture to room temperature.

  • Filter the reaction mixture to remove insoluble inorganic salts. Wash the solid residue with toluene.

  • Combine the filtrate and washings. Wash the organic layer with water to remove any remaining salts.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Data Presentation

Table 1: Effect of Reaction Parameters on Yield in a Generic Ullmann-Type N-Arylation

EntryCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Yield (%)
1CuI (5)L-proline (10)K₂CO₃ (2)DMF110Good
2CuI (5)DMEDA (10)K₃PO₄ (2)Toluene110Excellent
3Cu₂O (10)NoneCs₂CO₃ (2)Dioxane100Moderate
4CuCl (5)Phenanthroline (10)NaOtBu (2)Toluene100Good

Note: This table is a qualitative representation based on literature. Actual yields will vary depending on the specific substrates and precise reaction conditions.

Visualizations

Troubleshooting Workflow for Low Yield in this compound Synthesis

Low_Yield_Troubleshooting Start Low or No Yield Check_Reagents Check Starting Material Quality Start->Check_Reagents Check_Catalyst Evaluate Catalyst System Start->Check_Catalyst Check_Conditions Optimize Reaction Conditions Start->Check_Conditions Pure_Reagents Use Pure/Dry Reagents & Solvents Check_Reagents->Pure_Reagents Inert_Atmosphere Ensure Inert Atmosphere Check_Reagents->Inert_Atmosphere Screen_Catalysts Screen Catalysts (Cu vs. Pd) Check_Catalyst->Screen_Catalysts Screen_Ligands Screen Ligands Check_Catalyst->Screen_Ligands Screen_Bases Screen Bases Check_Conditions->Screen_Bases Vary_Temp Vary Temperature Check_Conditions->Vary_Temp Improved_Yield Improved Yield Pure_Reagents->Improved_Yield Screen_Catalysts->Improved_Yield Screen_Ligands->Improved_Yield Screen_Bases->Improved_Yield Vary_Temp->Improved_Yield Inert_Atmosphere->Improved_Yield

Caption: Troubleshooting workflow for low yield.

Logical Relationship between Problem, Causes, and Solutions

Problem_Cause_Solution Problem Problem: Low Yield / Side Products Cause1 Cause: Catalyst Issues Problem->Cause1 Cause2 Cause: Suboptimal Conditions Problem->Cause2 Cause3 Cause: Poor Reagent Quality Problem->Cause3 Cause4 Cause: Atmospheric Contamination Problem->Cause4 Solution1a Solution: Use fresh/pre-activated catalyst Cause1->Solution1a Solution1b Solution: Screen different ligands Cause1->Solution1b Solution2a Solution: Optimize temperature Cause2->Solution2a Solution2b Solution: Screen different bases/solvents Cause2->Solution2b Solution3 Solution: Purify starting materials Cause3->Solution3 Solution4 Solution: Use inert atmosphere & dry solvents Cause4->Solution4

Caption: Problem-cause-solution relationships.

References

Technical Support Center: Optimization of Reaction Conditions for 1-Phenyloxindole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-phenyloxindole derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound derivatives?

A1: The most prevalent methods for synthesizing this compound derivatives include Ullmann coupling, palladium-catalyzed cross-coupling reactions, and condensation reactions. The choice of method often depends on the availability of starting materials, desired substitution patterns, and scalability of the reaction.

Q2: I am getting a low yield in my this compound synthesis. What are the general factors I should investigate?

A2: Low yields in this compound synthesis can often be attributed to several factors. Systematically investigating the following can help optimize your reaction:

  • Catalyst Activity: Ensure the catalyst is fresh and active. For copper-catalyzed reactions, use of a high-purity copper(I) source is often crucial.[1] For palladium-catalyzed reactions, the choice of ligand is critical.[2]

  • Reaction Temperature: Temperature plays a significant role. Some reactions require high temperatures to proceed, while excessive heat can lead to degradation of starting materials or products.[3][4]

  • Solvent Choice: The polarity and boiling point of the solvent can dramatically influence reaction rates and yields. Aprotic polar solvents like DMF, DMSO, or dioxane are commonly used.[5][6]

  • Base Selection: The strength and type of base are critical for deprotonating the indole nitrogen and facilitating the coupling reaction. Common bases include potassium hydroxide, potassium carbonate, and sodium carbonate.[5][7]

  • Purity of Reactants: Impurities in starting materials, such as the oxindole precursor or the aryl halide, can interfere with the reaction and lead to side product formation.[4]

Q3: How can I minimize the formation of side products in my reaction?

A3: Side product formation is a common challenge. Consider the following strategies to improve the selectivity of your reaction:

  • Ligand Screening: In palladium-catalyzed reactions, the ligand can significantly influence the reaction's selectivity. Screening different phosphine-based or N-heterocyclic carbene (NHC) ligands can be beneficial.[2]

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the catalyst and sensitive reagents, which can lead to side reactions.

  • Control of Stoichiometry: Carefully controlling the molar ratio of reactants can minimize side reactions. For instance, in Ullmann coupling, using a slight excess of one reactant might be necessary to drive the reaction to completion, but a large excess can lead to undesired byproducts.[8]

  • Reaction Time: Monitoring the reaction progress by TLC or LC-MS can help determine the optimal reaction time to maximize the yield of the desired product while minimizing the formation of degradation products.

Troubleshooting Guides

Problem 1: Low or No Yield in Ullmann Coupling Reaction

Question: I am attempting to synthesize a this compound derivative via an Ullmann coupling between an oxindole and an aryl halide using a copper catalyst, but I am observing very low to no product formation. What should I check?

Answer:

dot

Caption: Troubleshooting workflow for low yield in Ullmann coupling.

A common issue in Ullmann couplings is the quality of the copper catalyst.[1] Ensure you are using a fresh, high-purity source of a Cu(I) salt like copper(I) iodide (CuI).[1] The choice of ligand is also critical; ligands such as L-proline or 1,10-phenanthroline can significantly improve yields.[5] The base plays a crucial role, and a strong, non-nucleophilic base like potassium carbonate or potassium hydroxide is often required.[5] The reaction temperature is typically high, often in the range of 110-160 °C, and the solvent should be a high-boiling polar aprotic solvent like DMF or dioxane.[8]

Problem 2: Side Product Formation in Palladium-Catalyzed Synthesis

Question: My palladium-catalyzed synthesis of a this compound derivative is producing significant side products, making purification difficult. How can I improve the reaction's selectivity?

Answer:

dot

Troubleshooting_Pd_Side_Products cluster_causes Potential Causes cluster_solutions Solutions start Side Product Formation in Palladium-Catalyzed Synthesis ligand Inappropriate Ligand start->ligand catalyst_loading Incorrect Catalyst Loading start->catalyst_loading temperature Suboptimal Temperature start->temperature atmosphere Presence of Oxygen start->atmosphere sol_ligand Screen different phosphine or NHC ligands. Optimize ligand:metal ratio. ligand->sol_ligand sol_catalyst_loading Vary catalyst loading (typically 1-5 mol%). Higher loading may not always be better. catalyst_loading->sol_catalyst_loading sol_temperature Optimize reaction temperature. Lower temperatures may increase selectivity. temperature->sol_temperature sol_atmosphere Run the reaction under an inert atmosphere (N2 or Ar). atmosphere->sol_atmosphere

Caption: Troubleshooting workflow for side product formation.

In palladium-catalyzed cross-coupling reactions, the choice of ligand is paramount for achieving high selectivity.[2] Different ligands can promote the desired reductive elimination over competing side reactions. The catalyst loading should also be optimized, as higher loadings do not always lead to better results and can sometimes promote side reactions. Temperature control is crucial; while higher temperatures can increase the reaction rate, they can also lead to undesired pathways.[9] Running the reaction under an inert atmosphere is highly recommended to prevent catalyst deactivation and the formation of oxidative side products.

Data Presentation

Table 1: Optimization of Reaction Conditions for Ullmann Synthesis of 1-Phenylindole *

EntryCatalyst (mol ratio to indole)Ligand (mol ratio to indole)Base (mol ratio to indole)SolventTemperature (°C)Time (h)Yield (%)
1[6]CuCl (1:10)L-proline (1:5)KOH (5:1)Bromobenzene150-1608-1289.06
2[6]CuCl (1:20)L-proline (1:10)KOH (2:1)Bromobenzene150-1608-1290
3[6]CuCl (1:4)L-proline (1:2)KOH (2:1)Bromobenzene150-1608-1292.02
4[6]CuCl (1:15)L-proline (1:8.3)KOH (8:1)Bromobenzene150-1608-1288.29

*Data extracted from a patent for the synthesis of 1-phenylindole, a structurally related compound. These conditions can serve as a starting point for the synthesis of this compound derivatives.

Experimental Protocols

Protocol 1: Ullmann Synthesis of this compound

This protocol is adapted from a procedure for the synthesis of 1-phenylindole and can be modified for this compound.[6]

Materials:

  • Oxindole

  • Bromobenzene

  • Cuprous Chloride (CuCl)

  • L-proline

  • Potassium Hydroxide (KOH)

  • Anhydrous Toluene (for purification)

Procedure:

  • Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add oxindole (e.g., 0.1 mol) and bromobenzene (which acts as both reactant and solvent, e.g., 175 mL).

  • Heating: Stir the mixture and heat to reflux at 150-160 °C under a nitrogen atmosphere.

  • Addition of Reagents: Once the mixture is refluxing, add cuprous chloride (e.g., 0.01 mol), L-proline (e.g., 0.02 mol), and potassium hydroxide (e.g., 0.5 mol).

  • Reaction Monitoring: Continue heating at reflux for 8-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup:

    • Once the reaction is complete, cool the mixture slightly and filter to remove insoluble inorganic salts.

    • Wash the filtrate with water to remove any remaining salts.

    • Separate the organic layer and remove the excess bromobenzene by distillation under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) or by recrystallization from a suitable solvent (e.g., toluene) to yield pure this compound.

Protocol 2: Palladium-Catalyzed Synthesis of this compound Derivatives

This is a general protocol based on palladium-catalyzed C-N cross-coupling reactions.

Materials:

  • Substituted oxindole

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos, DavePhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add the palladium catalyst (e.g., 2 mol%), the phosphine ligand (e.g., 4 mol%), and the base (e.g., 2 equivalents).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Addition of Reagents: Under the inert atmosphere, add the substituted oxindole (1 equivalent), the aryl halide (1.2 equivalents), and the anhydrous solvent.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Signaling Pathways and Workflows

dot

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Select & Weigh Reagents (Oxindole, Aryl Halide, Catalyst, Ligand, Base) setup Assemble Reaction under Inert Atmosphere (N2/Ar) reagents->setup glassware Dry Glassware (Schlenk Flask, Condenser) glassware->setup solvent Prepare Anhydrous Solvent solvent->setup addition Add Reagents & Solvent setup->addition heating Heat to Optimized Temperature addition->heating monitoring Monitor Reaction Progress (TLC/LC-MS) heating->monitoring cooling Cool Reaction Mixture monitoring->cooling Reaction Complete filtration Filter to Remove Solids cooling->filtration extraction Liquid-Liquid Extraction filtration->extraction drying Dry Organic Layer extraction->drying concentration Concentrate under Reduced Pressure drying->concentration purification Purify by Column Chromatography or Recrystallization concentration->purification characterization Characterize Product (NMR, MS, etc.) purification->characterization yield_calc Calculate Yield characterization->yield_calc

Caption: General experimental workflow for the synthesis of this compound derivatives.

References

Technical Support Center: Purification of 1-Phenyloxindole and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 1-phenyloxindole and its analogs. It includes troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format, detailed experimental protocols, and quantitative data to streamline your purification workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound and its analogs?

A1: The two most prevalent and effective purification techniques for this compound and its analogs are column chromatography and recrystallization. Column chromatography is highly versatile for separating the desired compound from impurities with different polarities. Recrystallization is an excellent method for achieving high purity of solid compounds, particularly after an initial purification step like chromatography.

Q2: How do I choose an appropriate solvent system for column chromatography?

A2: The ideal solvent system for column chromatography should provide a good separation of your target compound from its impurities on a Thin Layer Chromatography (TLC) plate. A good starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent such as ethyl acetate. The optimal retention factor (Rf) for the desired compound on a TLC plate is typically between 0.2 and 0.4 to ensure good separation on the column.

Q3: What are some common solvents for recrystallizing this compound?

A3: this compound is soluble in organic solvents like toluene, ethanol, and diethyl ether, and practically insoluble in water.[1] Therefore, suitable recrystallization solvents can be a single solvent system using alcohols like ethanol or a two-solvent system. Common solvent pairs include ethanol/water, where the compound is dissolved in hot ethanol and then water is added until turbidity is observed, followed by cooling.[2]

Q4: My this compound analog is a chiral molecule. How can I separate the enantiomers?

A4: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective method for separating enantiomers of chiral this compound analogs.[3][4] This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based columns are widely used for this purpose.[5][6]

Troubleshooting Guides

Column Chromatography

Q: My compound is streaking on the TLC plate and the column. What can I do?

A: Streaking is often caused by the compound being too polar for the silica gel or due to acidic or basic functionalities.

  • Solution 1: Adjust Solvent Polarity. Add a small amount of a more polar solvent like methanol to your eluent.

  • Solution 2: Add a Modifier. If your compound is basic, adding a small amount (0.5-2%) of triethylamine to the mobile phase can neutralize the acidic sites on the silica gel and improve the peak shape. For acidic compounds, a small amount of acetic acid can be added.

Q: My compound is not separating from an impurity, even with different solvent systems.

A: This indicates that your compound and the impurity have very similar polarities.

  • Solution 1: Try a Different Stationary Phase. If you are using silica gel, consider trying alumina or a reverse-phase (C18) column.

  • Solution 2: Use a Gradient Elution. Start with a less polar solvent system and gradually increase the polarity during the column run. This can help to resolve closely eluting compounds.

Recrystallization

Q: My compound "oils out" instead of forming crystals during recrystallization. What should I do?

A: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the solution is supersaturated at a temperature above the compound's melting point.

  • Solution 1: Add More Solvent. Reheat the mixture to dissolve the oil, and then add more of the "good" solvent to decrease the saturation level.

  • Solution 2: Lower the Cooling Temperature Slowly. Allow the solution to cool more gradually to room temperature before placing it in an ice bath.

  • Solution 3: Scratch the Flask. Use a glass rod to scratch the inside of the flask at the surface of the liquid to induce crystal formation.

Q: I have a very low recovery after recrystallization.

A: Low recovery can be due to several factors.

  • Solution 1: Used Too Much Solvent. Using the minimum amount of hot solvent to dissolve the compound is crucial. You can try to evaporate some of the solvent from the filtrate and cool it again to obtain a second crop of crystals.

  • Solution 2: Premature Crystallization. If the compound crystallizes in the funnel during hot filtration, ensure your filtration apparatus is pre-heated.

  • Solution 3: Compound is Too Soluble. Your compound may be too soluble in the chosen solvent even at low temperatures. Try a different solvent or a solvent pair.

Data Presentation

Table 1: TLC Data for this compound Analogs

CompoundSolvent System (Hexane:Ethyl Acetate)Rf ValueReference
This compound4:1~0.58Illustrative
3-methyl-1,4-diphenyl-6,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinolin-5(4H)-one1:10.26[7]
4c Analog1:10.24[7]
4d Analog1:10.34[7]
4i Analog1:10.22[7]
4j Analog1:10.28[7]
4k Analog1:10.24[7]
4s Analog1:10.44[7]
4u Analog1:10.22[7]
Phenol85:150.28[8]
3-Methoxyphenol80:200.58[8]
2,6-Dimethylphenol80:200.58[8]
Naphthol75:250.62[8]

Note: Rf values are highly dependent on the specific TLC plate, chamber saturation, and temperature. These values should be used as a guideline.

Table 2: Recommended Recrystallization Solvents for Oxindole Analogs

Compound ClassRecommended Solvents/Solvent PairsRationale
Non-polar OxindolesHexane/Acetone, Hexane/THF, Hexane/Diethyl EtherGood for compounds that are highly soluble in non-polar solvents at high temperatures.[2]
Moderately Polar OxindolesEthanol, Ethanol/Water, Ethyl Acetate/HexaneEthanol is a versatile solvent for many organic compounds. The addition of water as an anti-solvent can induce crystallization.[2]
Polar OxindolesWater (if soluble when hot), Methanol/DichloromethaneWater can be a good choice for polar compounds, though drying can be challenging.[2]

Experimental Protocols

Protocol 1: Column Chromatography of this compound
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a flat and even bed. Add a thin layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase. Carefully apply the sample to the top of the column.

  • Elution: Begin elution with the initial mobile phase, collecting fractions.

  • Gradient Elution (Optional): Gradually increase the polarity of the mobile phase (e.g., to 90:10, then 80:20 Hexane:Ethyl Acetate) to elute the desired compound and then more polar impurities.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Recrystallization of this compound
  • Solvent Selection: Choose a suitable solvent system (e.g., ethanol/water).

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a minimal amount of hot ethanol to just dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration.

  • Induce Crystallization: While the solution is still hot, add water dropwise until the solution becomes slightly cloudy. Reheat gently until the solution is clear again.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

Mandatory Visualization

Purification_Workflow Crude_Product Crude this compound Analog Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Purity_Check_1 TLC/HPLC Analysis Column_Chromatography->Purity_Check_1 Impure_Fractions Impure Fractions Column_Chromatography->Impure_Fractions Recrystallization Recrystallization Purity_Check_2 TLC/HPLC Analysis Recrystallization->Purity_Check_2 Purity_Check_1->Recrystallization If necessary Pure_Product Pure Product Purity_Check_1->Pure_Product Purity > 98% Purity_Check_2->Recrystallization Repeat if needed Purity_Check_2->Pure_Product Purity > 99%

Caption: General purification workflow for this compound and its analogs.

Troubleshooting_Chromatography Start Poor Separation in Column Chromatography Streaking Streaking of Spots? Start->Streaking CoElution Co-elution of Compound and Impurity? Start->CoElution Add_Modifier Add Modifier (e.g., Triethylamine or Acetic Acid) Streaking->Add_Modifier Yes Adjust_Polarity Adjust Mobile Phase Polarity Streaking->Adjust_Polarity No Change_Stationary_Phase Change Stationary Phase (e.g., Alumina, C18) CoElution->Change_Stationary_Phase Yes Gradient_Elution Use Gradient Elution CoElution->Gradient_Elution No

Caption: Troubleshooting decision tree for column chromatography issues.

References

challenges in the scalability of 1-Phenyloxindole production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the challenges encountered during the synthesis and scalability of 1-Phenyloxindole.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the production of this compound, from laboratory to pilot scale.

Synthesis & Reaction Conditions

Q1: We are observing low yields in our Palladium-catalyzed N-arylation (e.g., Buchwald-Hartwig reaction) for this compound synthesis when scaling up. What are the potential causes and solutions?

A1: Low yields upon scale-up of Palladium-catalyzed N-arylation are a common challenge. Several factors can contribute to this issue:

  • Inefficient Mixing: In larger reactors, inadequate agitation can lead to localized "hot spots" and poor distribution of the catalyst, base, and reactants. This can result in the formation of by-products and incomplete conversion.

    • Solution: Re-evaluate the reactor's mixing parameters. Consider using an overhead stirrer with a suitable impeller design (e.g., pitched-blade or anchor) to ensure homogeneity. For very large scales, computational fluid dynamics (CFD) modeling can help optimize mixing.

  • Thermal Management: The exothermic nature of the reaction can be difficult to control at a larger scale due to a lower surface-area-to-volume ratio. Runaway reactions can lead to decomposition of the product and catalyst.[1]

    • Solution: Implement a more robust temperature control system. This may involve using a jacketed reactor with a thermal fluid, controlled addition of reagents, or dilution of the reaction mixture.

  • Catalyst Deactivation: The palladium catalyst can be sensitive to impurities that may become more significant at scale (e.g., from lower-grade solvents or starting materials).

    • Solution: Ensure high-purity, degassed solvents and reagents are used. Consider using a more robust palladium pre-catalyst or a higher catalyst loading. Screening different phosphine ligands can also identify more stable catalytic systems.[2][3]

  • Inappropriate Base: The choice and physical form of the base (e.g., sodium tert-butoxide, potassium carbonate) are critical. Poor solubility or particle size of the base can hinder the reaction at a larger scale.

    • Solution: Screen different bases and consider using a base with better solubility in the chosen solvent. For solid bases, ensure the particle size is appropriate for the scale of the reaction to ensure good dispersion.

Q2: We are attempting a Fischer indole synthesis to produce a this compound precursor, but the reaction is failing or giving a complex mixture of products. What are the common pitfalls?

A2: The Fischer indole synthesis is a powerful tool, but it is sensitive to several factors, especially with substituted hydrazines and ketones.[4]

  • Acid Catalyst Choice: The type and concentration of the acid catalyst are crucial. Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) can be used, and the optimal choice is substrate-dependent.[4][5]

    • Solution: Screen a variety of acid catalysts and their concentrations. For sensitive substrates, a milder Lewis acid may be preferable.

  • Side Reactions: The acidic conditions can promote side reactions such as aldol condensation of the ketone starting material or rearrangement of the indole product.

    • Solution: Optimize the reaction temperature and time. Lowering the temperature may suppress side reactions. The order of addition of reagents can also be important.

  • Hydrazone Formation and Stability: The initial formation of the phenylhydrazone is a key step. If the hydrazone is unstable, it can decompose before cyclization.

    • Solution: It may be necessary to isolate the phenylhydrazone before proceeding with the cyclization step under optimized acidic conditions.

Q3: We are considering an Ullmann condensation for the N-arylation of oxindole. What are the primary challenges with this method, particularly for scalability?

A3: The Ullmann condensation is a classic method for forming C-N bonds, but it often requires harsh reaction conditions, which can be problematic at scale.

  • High Temperatures: Traditional Ullmann reactions often require temperatures exceeding 150-200 °C, which can be energy-intensive and lead to thermal degradation.[6][7]

    • Solution: Explore modern ligand-accelerated Ullmann-type reactions, which can proceed at lower temperatures. Ligands such as 1,10-phenanthroline or N,N-dimethylglycine can significantly improve the reaction efficiency.[8]

  • Stoichiometric Copper: The classical Ullmann reaction often uses stoichiometric or excess amounts of copper, leading to challenges with product purification and waste disposal.

    • Solution: Utilize catalytic systems with a copper(I) source (e.g., CuI) and a suitable ligand to reduce the amount of copper required.

  • By-product Formation: Homocoupling of the aryl halide and other side reactions can reduce the yield of the desired this compound.

    • Solution: Careful control of reaction stoichiometry and temperature is crucial. The use of a ligand can also improve the selectivity of the desired cross-coupling reaction.

Purification & By-Products

Q4: We are struggling with the purification of this compound at a larger scale. Column chromatography is becoming impractical. What are the alternatives?

A4: Relying solely on column chromatography for large-scale purification is often not economically viable. Crystallization is the preferred method for industrial-scale purification.

  • Developing a Crystallization Protocol:

    • Solvent Screening: Identify a solvent or solvent system in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents to screen include alcohols (isopropanol, ethanol), esters (ethyl acetate), and aromatic hydrocarbons (toluene).

    • Anti-Solvent Addition: An alternative is to dissolve the crude product in a good solvent and then add an anti-solvent in which this compound is poorly soluble to induce crystallization.

    • Cooling Profile: The rate of cooling can significantly impact crystal size and purity. A slower, controlled cooling process generally yields larger, purer crystals.

    • Seeding: Introducing a small amount of pure this compound crystals (seed crystals) can help control the crystallization process and improve the crystal form.

Q5: What are the common by-products in this compound synthesis, and how can they be removed?

A5: The by-products will depend on the synthetic route chosen.

  • Palladium-Catalyzed Reactions:

    • By-products: Homocoupled products of the aryl halide, dehalogenated starting materials, and products from side reactions of the phosphine ligand. Residual palladium in the final product is also a major concern.

    • Removal: Most organic by-products can be removed by crystallization. To remove residual palladium, treatment with a scavenger resin or activated carbon may be necessary.

  • Fischer Indole Synthesis:

    • By-products: Regioisomers of the indole, products of aldol condensation, and rearranged products.

    • Removal: These by-products often have similar polarities, making chromatographic separation difficult. A carefully optimized crystallization protocol is often the most effective method for removal.

  • Ullmann Condensation:

    • By-products: Homocoupled aryl halide (biphenyl derivatives) and residual copper salts.

    • Removal: Biphenyl by-products can often be removed by crystallization. Aqueous washes during work-up can help remove copper salts, but further treatment with a chelating agent may be required for complete removal.

Section 2: Data Presentation

The following tables provide representative data on the impact of reaction parameters on yield for the synthesis of 1-Phenylindole, a close analog of this compound. This data illustrates common optimization strategies that are applicable to the synthesis of this compound.

Table 1: Effect of Catalyst and Ligand Loading on the Yield of 1-Phenylindole [8]

EntryCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1CuCl (2.5)L-proline (5)KOH (2)Bromobenzene150-1608-1292.0
2CuCl (1)L-proline (2)KOH (5)Bromobenzene150-1608-1289.1
3CuCl (0.5)L-proline (1)KOH (2)Bromobenzene150-1608-1290.0
4CuCl (0.5)L-proline (1)KOH (10)Bromobenzene150-1608-1289.0

Table 2: Effect of Solvent Volume on the Yield of 1-Phenylindole [8]

EntryIndole (g)Bromobenzene (mL)Catalyst (mol%)Ligand (mol%)Base (equiv.)Temp (°C)Time (h)Yield (%)
111.7117CuCl (2.5)L-proline (5)KOH (2)150-1608-1292.0
211.7175.5CuCl (0.5)L-proline (1)KOH (2)150-1608-1290.0
311.7234CuCl (0.66)L-proline (1.2)KOH (8)150-1608-1288.3
411.7351CuCl (0.5)L-proline (1)KOH (10)150-1608-1289.0

Section 3: Experimental Protocols

The following are detailed protocols for the gram-scale synthesis of this compound via two common methods.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig N-Arylation

This protocol is adapted from established procedures for the N-arylation of amides.

Materials:

  • Oxindole (1.0 equiv)

  • Iodobenzene (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • Xantphos (0.04 equiv)

  • Cesium carbonate (Cs₂CO₃, 2.0 equiv)

  • Anhydrous, degassed toluene

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert gas (Nitrogen or Argon) supply

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To the three-neck round-bottom flask, add oxindole, cesium carbonate, and Xantphos.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous, degassed toluene via syringe, followed by iodobenzene.

  • Add palladium(II) acetate to the mixture.

  • Heat the reaction mixture to 110 °C with vigorous stirring under an inert atmosphere for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.

  • Transfer the filtrate to a separatory funnel and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by crystallization from a suitable solvent such as ethanol or isopropanol.

Protocol 2: Ullmann Condensation

This protocol is a modification of the classical Ullmann reaction using a ligand to promote the reaction under milder conditions.

Materials:

  • Oxindole (1.0 equiv)

  • Iodobenzene (1.5 equiv)

  • Copper(I) iodide (CuI, 0.1 equiv)

  • 1,10-Phenanthroline (0.2 equiv)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Ammonium hydroxide solution (5%)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Schlenk flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert gas (Nitrogen or Argon) supply

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To the Schlenk flask, add oxindole, potassium carbonate, copper(I) iodide, and 1,10-phenanthroline.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous DMF via syringe, followed by iodobenzene.

  • Heat the reaction mixture to 120-130 °C with vigorous stirring under an inert atmosphere for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate.

  • Combine the organic layers and wash with 5% ammonium hydroxide solution to remove copper salts, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by crystallization.

Section 4: Visualizations

Experimental Workflow: Palladium-Catalyzed Synthesis of this compound

experimental_workflow start Start: Reagents & Glassware reagents 1. Add Oxindole, Cs2CO3, Xantphos to Flask start->reagents inert 2. Create Inert Atmosphere (Evacuate/Backfill with N2/Ar) reagents->inert solvents 3. Add Toluene and Iodobenzene inert->solvents catalyst 4. Add Pd(OAc)2 solvents->catalyst reaction 5. Heat to 110°C (12-24h, Monitor by TLC/LC-MS) catalyst->reaction workup 6. Cool, Dilute with EtOAc, Filter reaction->workup extraction 7. Wash with Water and Brine workup->extraction drying 8. Dry with Na2SO4, Filter, Concentrate extraction->drying purification 9. Purify by Crystallization drying->purification product End: Pure this compound purification->product troubleshooting_low_yield start Low Yield Observed check_conversion Incomplete Conversion? start->check_conversion side_products Significant Side Products? check_conversion->side_products No optimize_time_temp Increase Reaction Time/Temp check_conversion->optimize_time_temp Yes lower_temp Lower Reaction Temperature side_products->lower_temp Yes check_catalyst Catalyst/Ligand Deactivation? optimize_time_temp->check_catalyst new_catalyst Screen New Ligands/Catalysts check_catalyst->new_catalyst Yes check_base Base Inactivity? check_catalyst->check_base No new_base Screen Different Bases check_base->new_base Yes reagent_purity Check Reagent Purity check_base->reagent_purity No check_mixing Inefficient Mixing? lower_temp->check_mixing improve_mixing Improve Agitation/Stirrer Design check_mixing->improve_mixing Yes reagent_addition Slow Reagent Addition check_mixing->reagent_addition No

References

stability issues of 1-Phenyloxindole under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 1-Phenyloxindole under various experimental conditions.

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Action
Unexpected peaks in chromatogram after sample preparation. Degradation of this compound.Prepare samples fresh and at a lower temperature. Analyze immediately after preparation. Check for compatibility with the solvent used.
Discoloration of this compound solid or solution (e.g., turning yellow or brown). Oxidation or photodegradation.Store the compound in a tightly sealed container, protected from light, and under an inert atmosphere (e.g., nitrogen or argon). For solutions, use de-gassed solvents.
Inconsistent results in bioassays. Degradation of the compound in the assay medium.Assess the stability of this compound under the specific pH, temperature, and media composition of your assay. Consider preparing stock solutions in a stable solvent and diluting into the assay medium immediately before use.
Low recovery of this compound from a reaction mixture. Thermal degradation during a high-temperature reaction.If possible, lower the reaction temperature or reduce the reaction time. Screen for alternative catalysts or solvents that allow for milder reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: this compound should be stored in a cool, dry, and dark place.[1] It is recommended to keep it in a tightly sealed container under an inert atmosphere to prevent oxidation and moisture absorption.[2] For long-term storage, refrigeration (2-8 °C) is advisable.

Q2: How stable is this compound in common organic solvents?

Q3: Is this compound sensitive to pH changes?

A3: The oxindole core can be susceptible to hydrolysis under strong acidic or basic conditions, although specific data for the 1-phenyl derivative is not widely published. It is good practice to assume that extreme pH conditions could lead to the opening of the lactam ring. Forced degradation studies on similar pharmaceutical compounds often utilize 0.1 M HCl and 0.1 M NaOH to assess stability.[5]

Q4: What is the expected thermal stability of this compound?

A4: this compound has a melting point in the range of 120-126 °C.[6] Significant thermal degradation is generally expected to occur at temperatures approaching or exceeding its melting point. For sensitive experiments, it is recommended to avoid prolonged exposure to high temperatures.

Q5: Is this compound susceptible to oxidation?

A5: Yes, the indole nucleus, and by extension the oxindole structure, is susceptible to oxidation.[7] Degradation can be initiated by atmospheric oxygen.[7] The likely pathway involves hydroxylation of the indole ring.[6][8] Therefore, it is crucial to handle the compound under an inert atmosphere and use antioxidants or degassed solvents for sensitive applications.

Q6: How can I assess the stability of this compound in my specific experimental conditions?

A6: A forced degradation study is the recommended approach to determine the stability of this compound under your specific experimental conditions.[9][10] This involves subjecting a solution of the compound to various stress conditions (e.g., acid, base, heat, light, oxidation) and monitoring the degradation over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

Quantitative Data Summary

Due to the limited availability of specific quantitative stability data for this compound in the public domain, the following tables are provided as templates for researchers to record their findings from forced degradation studies.

Table 1: Hydrolytic Stability of this compound (Example Template)

ConditionTime (hours)% this compound RemainingDegradation Products Observed (if any)
0.1 M HCl (60 °C)0100-
2
6
24
0.1 M NaOH (60 °C)0100-
2
6
24
pH 7.4 Buffer (37°C)0100-
24
48
72

Table 2: Photostability of this compound (Example Template)

ConditionExposure Duration (hours)% this compound RemainingDegradation Products Observed (if any)
UV Light (254 nm)0100-
1
4
8
Visible Light0100-
24
48
72

Table 3: Thermal and Oxidative Stability of this compound (Example Template)

ConditionTime (hours)% this compound RemainingDegradation Products Observed (if any)
80 °C (Solid)0100-
24
72
80 °C (in Solution)0100-
8
24
3% H₂O₂ (RT)0100-
2
8
24

Experimental Protocols

Protocol 1: General Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60 °C.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60 °C.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature.

  • Thermal Degradation: Place a sample of the stock solution in a controlled temperature environment (e.g., 80 °C).

  • Photodegradation: Expose a sample of the stock solution to a light source (e.g., UV lamp at 254 nm or a photostability chamber). A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • At specified time points (e.g., 0, 2, 6, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

1. Column and Mobile Phase Selection:

  • A C18 reversed-phase column is a common starting point.

  • A mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used.

2. Method Development:

  • Optimize the mobile phase composition, pH, and flow rate to achieve good resolution between the parent this compound peak and any degradation product peaks.

  • A gradient elution may be necessary to separate all components.

3. Detection:

  • Use a UV detector at a wavelength where this compound and its potential degradation products have significant absorbance. A photodiode array (PDA) detector is highly recommended to assess peak purity.

4. Validation:

  • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[11]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Expose to base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base Expose to oxidation Oxidation (3% H₂O₂, RT) stock->oxidation Expose to thermal Thermal (80°C) stock->thermal Expose to photo Photolytic (UV/Vis Light) stock->photo Expose to sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc Analyze by Stability- Indicating HPLC sampling->hplc data Data Analysis & Degradation Profile hplc->data

Caption: Workflow for a Forced Degradation Study of this compound.

degradation_pathway cluster_products Potential Degradation Products phenyloxindole This compound hydroxylated Hydroxylated Derivatives phenyloxindole->hydroxylated Oxidation (O₂, H₂O₂) Light ring_opened Ring-Opened Products (from Hydrolysis) phenyloxindole->ring_opened Strong Acid/Base Hydrolysis oxidized_ring Further Oxidized Species (e.g., Isatin derivatives) hydroxylated->oxidized_ring Further Oxidation

Caption: Potential Degradation Pathways of this compound.

References

refining analytical methods for 1-Phenyloxindole characterization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analytical characterization of 1-Phenyloxindole.

Frequently Asked Questions (FAQs)

Q1: What are the basic physical and chemical properties of this compound?

A1: this compound is a heterocyclic organic compound with the following key properties:

  • Molecular Formula: C₁₄H₁₁NO[1]

  • Molecular Weight: 209.24 g/mol [1][2]

  • Appearance: White to light yellow crystalline powder.[1][3]

  • Melting Point: 120.0 to 126.0 °C.[1][3]

  • CAS Number: 3335-98-6[1][2]

Q2: What is the solubility profile of this compound?

A2: this compound is practically insoluble in water (74.3 mg/L at 20°C)[1][4]. However, it demonstrates good solubility in various organic solvents such as toluene, ethanol, and diethyl ether, making them suitable for analytical and synthetic applications[1].

Q3: What are the primary degradation pathways for this compound?

A3: The this compound structure contains a lactam (a cyclic amide) group, which is susceptible to hydrolysis, especially under strong acidic or basic conditions, leading to ring-opening.[5][6] Oxidation is another potential degradation pathway for many drug molecules, which can be initiated by light, heat, or trace metals.[5] For optimal stability, especially in solution, it is recommended to prepare samples fresh, store them at cool temperatures, and protect them from light.[7]

Q4: What are some potential impurities to look for during the analysis of this compound?

A4: Potential impurities can originate from the synthesis process or subsequent degradation. Common synthesis methods may leave starting materials or by-products.[8][9] For instance, if synthesized via condensation, unreacted phenylglyoxal or indole derivatives could be present.[1] Degradation can lead to hydrolysis products. A thorough impurity profile analysis using a high-resolution technique like LC-MS is recommended to identify and quantify these impurities.[8][10]

Analytical Methods: Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)

Problem: Poor peak shape (tailing) for this compound in Reversed-Phase HPLC.

  • Possible Cause: Secondary interactions between the slightly basic nitrogen in the oxindole ring and acidic residual silanol groups on the silica-based column packing.[11]

  • Solution:

    • Mobile Phase pH: Adjust the mobile phase pH to be between 2 and 8 to suppress silanol ionization.[12]

    • Use of Additives: Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase to block active sites.

    • Column Choice: Use an end-capped column or a base-deactivated column specifically designed for analyzing basic compounds.[12]

    • Buffer Concentration: Ensure adequate buffer concentration (typically 10-25 mM) to maintain a constant ionization state of the analyte.[11]

Problem: Inconsistent retention times for this compound.

  • Possible Cause: Poor solubility of this compound in a highly aqueous mobile phase at the start of a gradient, causing precipitation on the column.

  • Solution:

    • Sample Solvent: Dissolve the sample in a solvent that is compatible with the mobile phase and in which it is highly soluble (e.g., the initial mobile phase composition or a stronger organic solvent like acetonitrile or methanol). Whenever possible, inject the sample in the mobile phase.[12][13]

    • Mobile Phase Composition: Ensure the mobile phase components are miscible and properly degassed. Prepare fresh mobile phase daily to avoid compositional changes due to evaporation.[14]

    • Column Equilibration: Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before each injection, typically at least 10 column volumes.[12][14]

    • Temperature Control: Use a column oven to maintain a constant temperature, as fluctuations can affect retention times.[12][14]

Gas Chromatography-Mass Spectrometry (GC-MS)

Problem: Low or no response for this compound.

  • Possible Cause: this compound has a relatively high boiling point (predicted at 443.6 °C) and may not be sufficiently volatile for GC analysis without derivatization or may be degrading in the hot inlet.[4]

  • Solution:

    • Inlet Temperature: Optimize the inlet temperature. A temperature that is too high can cause degradation, while one that is too low can lead to poor volatilization and peak broadening.

    • Derivatization: Consider derivatization to create a more volatile and thermally stable analog, although this adds complexity to the sample preparation.

    • Alternative Technique: If issues persist, HPLC or LC-MS is often a more suitable technique for compounds of this nature.[10]

Problem: Peak tailing or carryover in the chromatogram.

  • Possible Cause: Active sites in the GC inlet liner or the front of the column interacting with the analyte.[15]

  • Solution:

    • Inlet Liner: Use a deactivated (silanized) inlet liner and replace it regularly.[15][16]

    • Column Maintenance: Clip a small portion (0.5-1 meter) from the front of the column to remove accumulated non-volatile residues and active sites.[15]

    • Rinse Solvents: After injection, use a syringe rinse solvent in which this compound is highly soluble to prevent carryover.[16]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Problem: Broad peaks in the ¹H NMR spectrum.

  • Possible Cause: Sample is too concentrated, leading to aggregation, or the compound has poor solubility in the chosen deuterated solvent.[17]

  • Solution:

    • Sample Concentration: Prepare a more dilute sample.

    • Solvent Choice: this compound is poorly soluble in water, so D₂O is not a good choice. Use solvents like CDCl₃, Acetone-d₆, or DMSO-d₆. If solubility is still an issue, gentle warming of the sample might help, but be cautious of potential degradation.[17]

    • Shimming: Ensure the spectrometer is properly shimmed to achieve a homogeneous magnetic field.[17]

Problem: Unidentifiable peaks in the spectrum.

  • Possible Cause: Presence of residual solvent from purification (e.g., ethyl acetate, dichloromethane) or water in the NMR solvent.[17]

  • Solution:

    • Sample Purity: Ensure the sample is thoroughly dried under high vacuum to remove volatile organic solvents. Some solvents like ethyl acetate can be difficult to remove and may require co-evaporation with a solvent like dichloromethane.[17]

    • Solvent Purity: Use high-quality deuterated solvents. To remove trace amounts of water, a small amount of a drying agent like molecular sieves can be added to the solvent bottle (not the NMR tube).[17]

    • Reference Tables: Consult reference tables of common NMR solvent impurities to identify extraneous peaks.[18]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₄H₁₁NO[1]
Molecular Weight209.24 g/mol [1][2]
CAS Number3335-98-6[1][2]
AppearanceWhite to light yellow crystalline powder[1][3]
Melting Point120 - 126 °C[1][3]
Water Solubility74.3 mg/L (at 20°C)[1][4]
LogP2.6 (at 26°C)[1][4]

Table 2: Spectroscopic Data for this compound Characterization

TechniqueParameterExpected Value/ObservationReference
Mass Spectrometry (MS)Molecular Ion Peak [M]⁺m/z 209[1]
¹H NMRChemical Shifts (δ)Characteristic signals for aromatic protons of the indole core and the N-phenyl substituent.[1]
¹³C NMRChemical Shifts (δ)Resonances corresponding to 14 carbon atoms.-
UV SpectroscopyλmaxCharacteristic absorption maxima due to the aromatic oxindole structure.[1]

Experimental Protocols

Protocol 1: HPLC Method for Purity Analysis
  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL stock solution in acetonitrile. Dilute with a 50:50 acetonitrile/water mixture to a final concentration of 0.1 mg/mL.

Protocol 2: GC-MS Method for Volatile Impurity Analysis
  • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 280 °C.

  • Injection Mode: Split (Split ratio 20:1).

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min.

    • Ramp: 15 °C/min to 300 °C.

    • Hold: 10 min at 300 °C.

  • MS Transfer Line Temp: 290 °C.

  • MS Ion Source Temp: 230 °C.

  • Mass Range: m/z 40-450.

  • Sample Preparation: Dissolve sample in a volatile solvent like dichloromethane or ethyl acetate at a concentration of 1 mg/mL.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_data Data Interpretation raw_material This compound (Solid Sample) dissolve Dissolve in Appropriate Solvent raw_material->dissolve dilute Dilute to Working Concentration dissolve->dilute hplc HPLC-UV/MS (Purity, Impurities) dilute->hplc gcms GC-MS (Volatile Impurities) dilute->gcms nmr NMR (Structure Elucidation) dilute->nmr purity_calc Purity Calculation (% Area) hplc->purity_calc impurity_id Impurity Identification (MS Fragmentation) hplc->impurity_id gcms->impurity_id structure_confirm Structure Confirmation (Chemical Shifts) nmr->structure_confirm

Caption: General workflow for the analytical characterization of this compound.

hplc_troubleshooting start HPLC Analysis Issue peak_shape Poor Peak Shape? start->peak_shape retention Retention Time Drift? peak_shape->retention No solubility Check Sample Solvent (Use MeCN/MeOH) peak_shape->solubility Yes baseline Baseline Noise/Drift? retention->baseline No temp Use Column Oven (e.g., 30°C) retention->temp Yes degas Degas Mobile Phase baseline->degas Yes end_node Problem Resolved baseline->end_node No/Other column Use Base-Deactivated C18 Column solubility->column mobile_phase Adjust Mobile Phase pH (pH 2-8) column->mobile_phase mobile_phase->end_node equilibration Increase Equilibration Time (>10 col. vol.) temp->equilibration flow Check Pump Flow Rate & Leaks equilibration->flow flow->end_node fresh_mp Prepare Fresh Mobile Phase degas->fresh_mp detector Clean Detector Cell fresh_mp->detector detector->end_node

Caption: Troubleshooting logic for common HPLC issues with this compound.

References

Technical Support Center: Overcoming Resistance in Cancer Cells Treated with 1-Phenyloxindole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Phenyloxindole derivatives in oncology. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a focus on overcoming resistance in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of resistance to this compound derivatives in cancer cells?

A1: Resistance to this compound derivatives, a class of compounds often investigated as multi-kinase inhibitors, can arise through several mechanisms, mirroring general cancer drug resistance patterns. The most commonly observed mechanisms include:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), multidrug resistance-associated protein 1 (MRP1/ABCC1), and breast cancer resistance protein (BCRP/ABCG2), can actively pump the this compound derivatives out of the cancer cells, reducing their intracellular concentration and thus their efficacy.

  • Alterations in Drug Targets: Mutations in the kinase domains of target proteins can prevent the binding of this compound derivatives, rendering them ineffective.

  • Activation of Alternative Signaling Pathways: Cancer cells can develop resistance by activating compensatory signaling pathways to bypass the inhibitory effects of the drug. A key pathway implicated in resistance is the PI3K/Akt/mTOR pathway, which is a central regulator of cell survival and proliferation.[1]

  • Evasion of Apoptosis: Cancer cells can upregulate anti-apoptotic proteins (e.g., Bcl-2) or downregulate pro-apoptotic proteins, making them resistant to the programmed cell death induced by this compound derivatives.

Q2: How can I determine if my cancer cell line has developed resistance to a this compound derivative?

A2: The development of resistance is typically characterized by a significant increase in the half-maximal inhibitory concentration (IC50) value of the compound in the resistant cell line compared to the parental, sensitive cell line.[2][3] A common method to assess this is through a cell viability assay, such as the MTT assay.

Q3: What are the general strategies to overcome resistance to this compound derivatives?

A3: Several strategies can be employed to overcome resistance:

  • Combination Therapy: Using the this compound derivative in combination with another therapeutic agent can be effective. This second agent could be an inhibitor of a resistance mechanism (e.g., a P-gp inhibitor like verapamil) or a drug that targets a different signaling pathway.

  • Development of Multi-Target Inhibitors: Many this compound derivatives are designed to inhibit multiple kinases simultaneously. This multi-targeted approach can make it more difficult for cancer cells to develop resistance through the activation of a single bypass pathway.

  • Structural Modification of the Derivative: Synthesizing new analogs of the this compound derivative that are not substrates for ABC transporters or that have a higher affinity for mutated target kinases can be a successful strategy.

Troubleshooting Guides

Problem 1: Inconsistent or lower-than-expected cytotoxicity in a cell viability assay (e.g., MTT assay).
  • Possible Cause 1: Compound Precipitation.

    • Troubleshooting Step: this compound derivatives can have limited aqueous solubility. Visually inspect the culture media for any precipitate after adding the compound. Ensure the final DMSO concentration is kept low (typically below 0.5%) to avoid both direct cytotoxicity from the solvent and precipitation of the compound.

  • Possible Cause 2: Cell Seeding Density.

    • Troubleshooting Step: The optimal cell number per well varies between cell lines. If the density is too high, the cells may become confluent and enter a quiescent state, making them less susceptible to the drug. If the density is too low, the cells may not grow properly. Perform a cell titration experiment to determine the optimal seeding density for your specific cell line and assay duration.

  • Possible Cause 3: Acquired Resistance.

    • Troubleshooting Step: If you have been culturing the cells for an extended period in the presence of sub-lethal concentrations of the drug, they may have developed resistance. Compare the IC50 value of your current cell line with that of a fresh, low-passage stock of the same cell line.

Problem 2: No significant induction of apoptosis observed in Western blot or flow cytometry analysis.
  • Possible Cause 1: Insufficient Drug Concentration or Incubation Time.

    • Troubleshooting Step: The concentration of the this compound derivative may be too low, or the incubation time may be too short to induce a detectable level of apoptosis. Perform a dose-response and time-course experiment to identify the optimal conditions for apoptosis induction.

  • Possible Cause 2: Upregulation of Anti-Apoptotic Proteins.

    • Troubleshooting Step: Resistant cells may have upregulated anti-apoptotic proteins like Bcl-2. Analyze the expression levels of key pro- and anti-apoptotic proteins (e.g., Bax, Bcl-2, cleaved PARP, cleaved Caspase-3) by Western blot in both sensitive and resistant cells to identify potential changes.

  • Possible Cause 3: Activation of Pro-Survival Signaling.

    • Troubleshooting Step: The PI3K/Akt/mTOR pathway is a major pro-survival pathway.[1] Investigate the phosphorylation status of key proteins in this pathway (e.g., Akt, mTOR) in the presence and absence of your this compound derivative. Activation of this pathway can counteract the pro-apoptotic signals.

Quantitative Data Summary

The following tables summarize the cytotoxic activity of various oxindole and indole derivatives against different cancer cell lines, including resistant ones.

Table 1: IC50 Values of Oxindole Derivatives in Breast Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
Spiro oxindole derivative 6MCF-7 (human breast adenocarcinoma)3.55 ± 0.49[4]
Spiro oxindole derivative 6MDA-MB-231 (triple-negative breast cancer)4.40 ± 0.468[4]
5-chloro-3-(2-(3,4-dimethoxyphenyl)-2-oxoethylidene) indolin-2-one (96)MCF-73.59[5]
5-chloro-3-(2-(3,4-dimethoxyphenyl)-2-oxoethylidene) indolin-2-one (96)MDA-MB-4684.76[5]
5-chloro-3-(2-(3,4-dimethoxyphenyl)-2-oxoethylidene) indolin-2-one (96)MDA-MB-2318.54[5]

Table 2: IC50 Values of Indole Derivatives in Leukemia Cell Lines

CompoundCell LineIC50 (µM)Reference
Pyrazole-oxindole conjugate 6hJurkat (acute T cell leukemia)4.36 ± 0.2[6]
Triterpene derivative T1cTHP-1 (acute myeloid leukemia)12.90 ± 0.1[7]

Table 3: Reversal of P-glycoprotein-Mediated Multidrug Resistance

Cell LineChemotherapeuticReversal Agent (Concentration)Reversal FoldReference
Eca109/VCR (Vincristine-resistant)VincristineOY-103-B (5.0 µM)727.2[8]

Experimental Protocols

MTT Cell Viability Assay

This protocol is a standard method for assessing cell viability based on the metabolic activity of the cells.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the this compound derivative and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot for Apoptosis Markers

This protocol allows for the detection of key proteins involved in the apoptotic pathway.

  • Protein Extraction: Treat cells with the this compound derivative. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates (20-30 µg per lane) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptotic markers (e.g., cleaved Caspase-3, cleaved PARP, Bcl-2, Bax) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Flow Cytometry for Cell Cycle Analysis

This protocol is used to determine the distribution of cells in the different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat cells with the this compound derivative. Harvest the cells by trypsinization and wash with PBS.

  • Cell Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Data Acquisition: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assays Experimental Assays cluster_analysis Data Analysis cluster_outcome Outcome Cell Culture Cell Culture MTT Assay MTT Assay Cell Culture->MTT Assay Western Blot Western Blot Cell Culture->Western Blot Flow Cytometry Flow Cytometry Cell Culture->Flow Cytometry Compound Preparation Compound Preparation Compound Preparation->MTT Assay Compound Preparation->Western Blot Compound Preparation->Flow Cytometry IC50 Determination IC50 Determination MTT Assay->IC50 Determination Protein Expression Analysis Protein Expression Analysis Western Blot->Protein Expression Analysis Cell Cycle Distribution Cell Cycle Distribution Flow Cytometry->Cell Cycle Distribution Overcoming Resistance Overcoming Resistance IC50 Determination->Overcoming Resistance Protein Expression Analysis->Overcoming Resistance Cell Cycle Distribution->Overcoming Resistance

Caption: Experimental workflow for assessing resistance.

signaling_pathway cluster_resistance Mechanisms of Resistance cluster_drug Therapeutic Intervention cluster_cell Cancer Cell ABC Transporters ABC Transporters This compound Derivative This compound Derivative ABC Transporters->this compound Derivative efflux Target Mutation Target Mutation Target Mutation->this compound Derivative prevents binding Pathway Reactivation Pathway Reactivation Survival Survival Pathway Reactivation->Survival promotes Proliferation Proliferation This compound Derivative->Proliferation inhibits This compound Derivative->Survival inhibits Apoptosis Apoptosis This compound Derivative->Apoptosis induces Combination Agent Combination Agent Combination Agent->ABC Transporters inhibits Combination Agent->Pathway Reactivation inhibits

Caption: Logical relationships in drug resistance.

pi3k_pathway Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K activates Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Cell Survival & Proliferation Cell Survival & Proliferation mTOR->Cell Survival & Proliferation promotes This compound Derivative This compound Derivative This compound Derivative->PI3K inhibits This compound Derivative->Akt inhibits This compound Derivative->mTOR inhibits

Caption: PI3K/Akt/mTOR signaling pathway.

References

Validation & Comparative

The Isomeric Dichotomy of Phenyloxindoles: A Comparative Analysis of Derivative Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

The oxindole scaffold is a privileged structure in medicinal chemistry, with substitutions at the N-1 and C-3 positions giving rise to a diverse range of biological activities. The placement of the phenyl group, either on the nitrogen atom (1-phenyloxindole) or at the 3-position (3-phenyloxindole), significantly influences the molecule's three-dimensional structure and its interactions with biological targets. This structural difference is a key determinant of the distinct bioactivities observed in their derivatives.

Anticancer Activity: A Tale of Two Scaffolds

Derivatives of both this compound and 3-phenyloxindole have been extensively investigated for their potential as anticancer agents. While both classes of compounds exhibit cytotoxic effects against various cancer cell lines, their mechanisms of action and potency can differ.

This compound Derivatives:

Derivatives with a phenyl group at the N-1 position have been explored for their ability to induce apoptosis and inhibit cell cycle progression in cancer cells. These compounds often serve as versatile intermediates in the synthesis of more complex molecules with enhanced anticancer profiles.[1]

3-Phenyloxindole Derivatives:

The 3-substituted oxindoles, including 3-phenyloxindole derivatives, have garnered significant attention as potent anticancer agents. Their mechanism of action is often linked to the inhibition of critical cellular targets like kinases. For instance, certain 3-substituted oxindole derivatives have been identified as potent inhibitors of Fms-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinase 2 (CDK2), both of which are implicated in the progression of various cancers.[2] Some derivatives have demonstrated broad-spectrum antiproliferative activity against a panel of human cancer cell lines.[3][4]

Table 1: Comparative Anticancer Activity of Representative Oxindole Derivatives

Compound ClassDerivativeCancer Cell LineIC50 / GI50Reference
3-Phenyloxindole Derivative Compound 5l (an oxindole-based pyridyl derivative)Leukemia (MOLT-4)GI50: 3.39 µM[2]
Compound 5lColon (HCT-15)GI50: 5.97 µM[2]
Compound 5lBreast (MCF7)GI50: 4.70 µM[2]
3-Indolyl Derivative Azaindole DerivativeVariousMicromolar to nanomolar concentrations[3]
2-Phenylindole Derivative Imidazolylindol-3-one derivative 3aBreast Adenocarcinoma (MCF7)IC50: 1.31 ± 0.8 µM[5]

Note: Data for direct this compound derivatives with specific IC50 values in anticancer assays was limited in the reviewed literature.

Anti-inflammatory Activity: Targeting Key Mediators

Inflammation is a critical pathological process in numerous diseases, and oxindole derivatives have shown promise as anti-inflammatory agents.

This compound Derivatives:

While direct evidence for the anti-inflammatory activity of this compound itself is scarce, the broader class of N-arylindoles has been investigated for such properties.

3-Phenyloxindole Derivatives:

Derivatives of 3-phenyloxindole have been synthesized and evaluated for their ability to inhibit key inflammatory mediators. Some of these compounds have shown potent inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in the inflammatory cascade.[6]

Table 2: Comparative Anti-inflammatory Activity of Representative Oxindole Derivatives

Compound ClassDerivativeAssayActivityReference
3-Substituted Oxindole Derivative Ester and imine derivativesIn vivo anti-inflammatory activitySuperior activity[6]
Phenyl-Pyrazolone Derivative Derivative 5hCroton oil ear test in miceReduces edema[7]

Neuroprotective Effects: A Potential Frontier

The neuroprotective potential of oxindole derivatives is an emerging area of research, with studies suggesting their ability to mitigate neuronal cell death and oxidative stress.

This compound Derivatives:

This compound is recognized as a valuable scaffold in the development of therapeutic agents for neurological disorders.[1] Its derivatives are being explored for their ability to protect neurons from various insults.

3-Phenyloxindole Derivatives:

Studies on 3-substituted oxindole derivatives have demonstrated their neuroprotective effects against oxidative stress-induced neuronal cell death. The length of the alkyl chain at the C-3 position has been shown to be a determinant of this activity.[8] Furthermore, indole-3-carbinol and its derivatives have been shown to exhibit neuroprotective effects through the activation of antioxidant defense mechanisms.[9]

Table 3: Comparative Neuroprotective Activity of Representative Oxindole Derivatives

Compound ClassDerivativeModelEffectReference
3-Substituted Oxindole Derivative Compounds with alkyl chain length of 2-4 at C-3Oxidative stress-induced neuronal cell deathSignificant suppression of cell death[8]
Indole-3-Carbinol Derivative Indole-3-carbinolCerebral ischemia-reperfusion injury in ratsAlleviates oxidative stress and suppresses inflammation[9]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and advancement of these findings.

Anticancer Activity Screening (NCI-60 Cell Line Panel)
  • Cell Lines: A panel of 60 human tumor cell lines, representing leukemia, melanoma, and cancers of the lung, colon, kidney, ovary, breast, prostate, and central nervous system.

  • Methodology: The antiproliferative activity is typically assessed using a Sulforhodamine B (SRB) assay. Cells are seeded in 96-well plates and exposed to the test compounds at various concentrations for a specified period (e.g., 48 hours). After incubation, the cells are fixed, stained with SRB, and the absorbance is measured to determine cell viability.

  • Data Analysis: The GI50 (concentration causing 50% growth inhibition) is calculated from dose-response curves.

In Vitro Anti-inflammatory Assay (COX/LOX Inhibition)
  • Enzymes: Cyclooxygenase-1 (COX-1), Cyclooxygenase-2 (COX-2), and 5-Lipoxygenase (5-LOX).

  • Methodology: The inhibitory activity of the compounds on these enzymes is determined using commercially available assay kits. For COX enzymes, the assay typically measures the peroxidase activity of the enzyme. For 5-LOX, the assay measures the production of leukotrienes.

  • Data Analysis: The IC50 (concentration causing 50% inhibition of enzyme activity) is calculated.

Neuroprotection Assay (Oxidative Stress-Induced Neuronal Cell Death)
  • Cell Line: A neuronal cell line, such as PC12 or SH-SY5Y.

  • Induction of Oxidative Stress: Cells are treated with an agent that induces oxidative stress, such as hydrogen peroxide (H2O2) or glutamate.

  • Treatment: Cells are co-treated with the test compounds at various concentrations.

  • Assessment of Cell Viability: Cell viability is measured using assays such as the lactate dehydrogenase (LDH) assay, which quantifies membrane integrity, or the MTT assay, which measures metabolic activity.

  • Data Analysis: The percentage of cell death is calculated, and the protective effect of the compounds is determined.

Visualizing the Scaffolds and Workflow

To better understand the structural differences and the general approach to evaluating their bioactivity, the following diagrams are provided.

G cluster_0 This compound Scaffold cluster_1 3-Phenyloxindole Scaffold This compound 3-Phenyloxindole

Caption: Core chemical structures of this compound and 3-Phenyloxindole.

G A Synthesis of 1- and 3-Phenyloxindole Derivatives B In Vitro Bioactivity Screening A->B C Anticancer Assays (e.g., NCI-60 panel) B->C D Anti-inflammatory Assays (e.g., COX/LOX inhibition) B->D E Neuroprotective Assays (e.g., Oxidative Stress Models) B->E F Identification of Lead Compounds C->F D->F E->F G In Vivo Studies (Animal Models) F->G H Preclinical Development G->H

Caption: General workflow for the discovery and development of bioactive oxindole derivatives.

Conclusion

While a direct comparative study of this compound and 3-phenyloxindole remains elusive, the existing body of research on their derivatives paints a compelling picture of the therapeutic potential held within the oxindole scaffold. Derivatives of 3-phenyloxindole have been more extensively studied and have shown significant promise, particularly as anticancer agents through kinase inhibition. Both classes of compounds, however, offer fertile ground for the development of novel therapeutics for a range of diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. Future research focusing on a direct, systematic comparison of these two isomeric scaffolds would be invaluable in elucidating the subtle structure-activity relationships that govern their diverse biological effects and would undoubtedly accelerate the development of new and more effective oxindole-based drugs.

References

Unveiling the Anticancer Potential of Novel 1-Phenyloxindole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for more effective and targeted cancer therapies has led researchers to explore a diverse range of synthetic compounds. Among these, 1-phenyloxindole derivatives have emerged as a promising class of molecules with potent anticancer activities. This guide provides a comparative analysis of novel this compound and related indole derivatives, summarizing their efficacy, detailing the experimental validation of their activity, and visualizing their mechanisms of action.

Comparative Anticancer Activity

The following tables summarize the in vitro cytotoxic activity of various novel indole and oxindole derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented to facilitate a direct comparison of the potency of these compounds against different cancer types and in relation to established anticancer drugs.

Table 1: Cytotoxic Activity (IC50) of Novel this compound and Related Derivatives

CompoundCancer Cell LineIC50 (µM)Reference DrugReference Drug IC50 (µM)Source
8a -0.23Erlotinib0.18[1]
8b -0.15Erlotinib0.18[1]
9a Hela2.59Doxorubicin2.35[2]
14g MCF-74.66Doxorubicin4.57[2]
14g HCT-1161.98Doxorubicin2.11[2]
6h Jurkat4.36--[3]
V7 MGC8031.59--[4]
9b MGC-8030.58--[4]
9b HCT-1160.68--[4]
9b Kyse4500.59--[4]
U2 MCF-70.83--[5]
U2 A5490.73--[5]
U2 MDA-MB-2315.22--[5]
U3 MCF-71.17--[5]
U3 A5492.98--[5]
U3 MDA-MB-2314.07--[5]
5l Leukemia (average)3.39--[6]
5l Colon Cancer (average)5.97--[6]
5f MCF-713.2--[7]
5f MDA-MB-4688.2--[7]
Arylpyridylindole Deriv. 1 A5491.18--[8]
Arylpyridylindole Deriv. 2 A5490.87--[8]

Table 2: Kinase Inhibitory Activity of Selected Derivatives

CompoundTarget KinaseIC50 (µM)Reference DrugReference Drug IC50 (µM)Source
3d B-Raf (V600E)0.078 (µg/mL)--[1]
3d c-Met0.405 (µg/mL)--[1]
3d Pim-11.053 (µg/mL)--[1]
3d EGFR (WT)0.177 (µg/mL)--[1]
3d VEGFR-20.275 (µg/mL)--[1]
1e CDK-20.314--[1]
1e EGFR0.183--[1]
1e HER-20.197--[1]
1e VEGFR-20.235--[1]
8a EGFR1.21--[1]
8a VEGFR-22.65--[1]
9a CDK21.630Ribociclib0.068[2]
9a CDK90.262Ribociclib0.050[2]
14g CDK20.460Ribociclib0.068[2]
14g CDK90.801Ribociclib0.050[2]
U2 Bcl-21.2Gossypol0.62[5]
U3 Bcl-211.10Gossypol0.62[5]
5l FLT30.036Sunitinib0.015[6]
5l CDK20.008Sunitinib0.028[6]

Experimental Protocols

The validation of the anticancer activity of these derivatives relies on a series of well-established in vitro assays. Below are the detailed methodologies for the key experiments cited in the referenced studies.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compounds on cancer cells.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives for a specified period, typically 48 or 72 hours.

  • MTT Addition: After the incubation period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This method is employed to determine the effect of the compounds on the cell cycle progression of cancer cells.

  • Cell Treatment: Cells are treated with the test compounds at their IC50 concentrations for 24 or 48 hours.

  • Cell Harvesting and Fixation: The cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.

  • Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on the intensity of the PI fluorescence.

Apoptosis Assay by Annexin V-FITC/PI Staining

This assay is used to detect and quantify apoptosis (programmed cell death) induced by the compounds.

  • Cell Treatment: Cancer cells are treated with the compounds for a specified time.

  • Staining: The treated cells are harvested and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of late apoptotic or necrotic cells with compromised membranes.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. The results differentiate between viable cells (Annexin V- and PI-negative), early apoptotic cells (Annexin V-positive and PI-negative), late apoptotic/necrotic cells (Annexin V- and PI-positive), and necrotic cells (Annexin V-negative and PI-positive).

Mechanistic Insights: Signaling Pathways and Experimental Workflows

The anticancer effects of this compound derivatives are often mediated through the modulation of key signaling pathways that control cell proliferation, survival, and death. The following diagrams, generated using the DOT language, illustrate these mechanisms and the experimental workflows used to investigate them.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Anticancer Evaluation cluster_mechanism Mechanism of Action Studies synthesis Synthesis of This compound Derivatives characterization Structural Characterization (NMR, HRMS) synthesis->characterization cell_lines Cancer Cell Lines characterization->cell_lines mtt_assay Cytotoxicity Screening (MTT Assay) cell_lines->mtt_assay ic50 Determine IC50 Values mtt_assay->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle kinase_assay Kinase Inhibition Assay ic50->kinase_assay western_blot Western Blot Analysis ic50->western_blot

Caption: General experimental workflow for validating the anticancer activity of novel compounds.

apoptosis_pathway cluster_stimulus Inducing Stimulus cluster_pathway Apoptotic Signaling Cascade derivative This compound Derivative bcl2 Bcl-2 Inhibition derivative->bcl2 bax_bak Bax/Bak Activation bcl2->bax_bak cytochrome_c Cytochrome c Release bax_bak->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 parp PARP Cleavage caspase3->parp apoptosis Apoptosis parp->apoptosis

Caption: Intrinsic apoptosis pathway induced by Bcl-2 inhibiting this compound derivatives.

cell_cycle_arrest_pathway cluster_stimulus Inducing Stimulus cluster_pathway Cell Cycle Regulation Pathway derivative This compound Derivative cdk_inhibition CDK2/CDK9 Inhibition derivative->cdk_inhibition p53 p53 Activation derivative->p53 g1_s_transition G1/S Phase Progression cdk_inhibition->g1_s_transition g2_m_transition G2/M Phase Progression cdk_inhibition->g2_m_transition p21 p21 Expression p53->p21 p21->cdk_inhibition g1_arrest G1 Arrest g1_s_transition->g1_arrest g2_m_arrest G2/M Arrest g2_m_transition->g2_m_arrest

Caption: Signaling pathway for cell cycle arrest induced by this compound derivatives.

Conclusion

Novel this compound derivatives represent a versatile and potent class of anticancer agents. The data presented in this guide highlight their ability to inhibit the proliferation of a wide range of cancer cell lines, often with greater efficacy than existing chemotherapeutic drugs. Their mechanisms of action, which include the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways, underscore their potential for targeted cancer therapy. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of these promising compounds.

References

A Comparative Guide to the Synthetic Routes of 1-Phenyloxindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1-Phenyloxindole is a key structural motif in medicinal chemistry, serving as a versatile scaffold for the development of novel therapeutics. The efficient and scalable synthesis of this compound is therefore of significant interest. This guide provides a comparative analysis of three prominent synthetic routes to this compound: the Buchwald-Hartwig amination, the Ullmann condensation, and an intramolecular cyclization approach. The performance of each method is objectively compared, supported by representative experimental data and detailed protocols to inform the selection of the most suitable synthetic strategy.

At a Glance: Comparison of Synthetic Routes

The selection of a synthetic route for this compound is a critical decision that balances factors such as yield, reaction conditions, catalyst cost, and substrate availability. The following table summarizes the key quantitative parameters for the synthesis of this compound via the three discussed methods.

ParameterBuchwald-Hartwig AminationUllmann CondensationIntramolecular Cyclization
Starting Materials Oxindole, Phenyl Halide (e.g., Iodobenzene, Bromobenzene)Oxindole, Phenyl Halide (e.g., Iodobenzene, Bromobenzene)2-Chloro-N-phenylacetamide
Catalyst Palladium-based (e.g., Pd(OAc)₂, Pd₂(dba)₃)Copper-based (e.g., CuI, Cu₂O)Palladium-based (e.g., Pd(OAc)₂)
Ligand Phosphine-based (e.g., Xantphos, XPhos)Diamine or other N-containing ligands (e.g., N,N'-dimethylethylenediamine)Not always required
Base Strong, non-nucleophilic (e.g., K₂CO₃, Cs₂CO₃, NaOtBu)Inorganic base (e.g., K₂CO₃, K₃PO₄)Inorganic or organic base
Solvent Anhydrous, non-protic (e.g., Toluene, Dioxane)Polar aprotic (e.g., DMF, DMSO)Polar aprotic (e.g., DMF)
Temperature (°C) 80 - 140100 - 150100 - 120
Reaction Time (h) 12 - 2424 - 486 - 12
Reported Yield (%) 75 - 95+60 - 8570 - 90

Synthetic Pathway Diagrams

The following diagrams, generated using DOT language, illustrate the fundamental transformations of each synthetic route.

Buchwald_Hartwig Oxindole Oxindole Reaction Pd Catalyst Ligand, Base Oxindole->Reaction PhenylHalide Phenyl Halide PhenylHalide->Reaction Product This compound Reaction->Product

Buchwald-Hartwig Amination Pathway

Ullmann_Condensation Oxindole Oxindole Reaction Cu Catalyst Ligand, Base Oxindole->Reaction PhenylHalide Phenyl Halide PhenylHalide->Reaction Product This compound Reaction->Product

Ullmann Condensation Pathway

Intramolecular_Cyclization Start 2-Chloro-N-phenylacetamide Reaction Intramolecular C-C Bond Formation Start->Reaction Pd Catalyst Base Product This compound Reaction->Product

Intramolecular Cyclization Pathway

Experimental Protocols

Detailed methodologies for the three synthetic routes are provided below. These protocols are representative and may require optimization based on specific laboratory conditions and reagent purity.

Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a highly efficient method for the formation of C-N bonds.[1]

Experimental Workflow:

Buchwald_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Combine Oxindole, Phenyl Halide, Base, and Ligand in a flame-dried flask. Combine Oxindole, Phenyl Halide, Base, and Ligand in a flame-dried flask. Evacuate and backfill with an inert gas (e.g., Argon). Evacuate and backfill with an inert gas (e.g., Argon). Combine Oxindole, Phenyl Halide, Base, and Ligand in a flame-dried flask.->Evacuate and backfill with an inert gas (e.g., Argon). Add anhydrous solvent and Pd catalyst. Add anhydrous solvent and Pd catalyst. Evacuate and backfill with an inert gas (e.g., Argon).->Add anhydrous solvent and Pd catalyst. Heat the mixture to the specified temperature with vigorous stirring. Heat the mixture to the specified temperature with vigorous stirring. Add anhydrous solvent and Pd catalyst.->Heat the mixture to the specified temperature with vigorous stirring. Monitor reaction progress by TLC or LC-MS. Monitor reaction progress by TLC or LC-MS. Heat the mixture to the specified temperature with vigorous stirring.->Monitor reaction progress by TLC or LC-MS. Cool to room temperature and dilute with an organic solvent. Cool to room temperature and dilute with an organic solvent. Monitor reaction progress by TLC or LC-MS.->Cool to room temperature and dilute with an organic solvent. Filter through celite and wash with solvent. Filter through celite and wash with solvent. Cool to room temperature and dilute with an organic solvent.->Filter through celite and wash with solvent. Concentrate the filtrate under reduced pressure. Concentrate the filtrate under reduced pressure. Filter through celite and wash with solvent.->Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography. Purify the crude product by column chromatography. Concentrate the filtrate under reduced pressure.->Purify the crude product by column chromatography.

Buchwald-Hartwig Amination Workflow

Materials:

  • Oxindole (1.0 equiv)

  • Iodobenzene (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv)

  • Xantphos (0.1 equiv)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Anhydrous toluene

Procedure:

  • To a flame-dried Schlenk tube, add oxindole, potassium carbonate, and Xantphos.

  • Evacuate the tube and backfill with argon. This cycle should be repeated three times.

  • Add anhydrous toluene and iodobenzene via syringe.

  • Add palladium(II) acetate to the mixture under a positive flow of argon.

  • Seal the tube and heat the reaction mixture at 110 °C for 24 hours with vigorous stirring.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filter cake with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound.

Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed method for the formation of C-N bonds, often requiring higher temperatures than palladium-catalyzed methods.[2]

Experimental Workflow:

Ullmann_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Combine Oxindole, Phenyl Halide, Base, and Ligand in a flask. Combine Oxindole, Phenyl Halide, Base, and Ligand in a flask. Add CuI catalyst and solvent. Add CuI catalyst and solvent. Combine Oxindole, Phenyl Halide, Base, and Ligand in a flask.->Add CuI catalyst and solvent. Heat the mixture to the specified temperature under an inert atmosphere. Heat the mixture to the specified temperature under an inert atmosphere. Add CuI catalyst and solvent.->Heat the mixture to the specified temperature under an inert atmosphere. Stir vigorously for the specified duration. Stir vigorously for the specified duration. Heat the mixture to the specified temperature under an inert atmosphere.->Stir vigorously for the specified duration. Cool to room temperature and dilute with water. Cool to room temperature and dilute with water. Stir vigorously for the specified duration.->Cool to room temperature and dilute with water. Extract the product with an organic solvent. Extract the product with an organic solvent. Cool to room temperature and dilute with water.->Extract the product with an organic solvent. Wash the combined organic layers with brine. Wash the combined organic layers with brine. Extract the product with an organic solvent.->Wash the combined organic layers with brine. Dry over anhydrous sodium sulfate and concentrate. Dry over anhydrous sodium sulfate and concentrate. Wash the combined organic layers with brine.->Dry over anhydrous sodium sulfate and concentrate. Purify by column chromatography. Purify by column chromatography. Dry over anhydrous sodium sulfate and concentrate.->Purify by column chromatography. Intramolecular_Workflow cluster_prep Precursor Synthesis cluster_cyclization Intramolecular Cyclization cluster_workup Workup and Purification React aniline with chloroacetyl chloride to form 2-chloro-N-phenylacetamide. React aniline with chloroacetyl chloride to form 2-chloro-N-phenylacetamide. Combine the precursor with a Pd catalyst and a base in a suitable solvent. Combine the precursor with a Pd catalyst and a base in a suitable solvent. React aniline with chloroacetyl chloride to form 2-chloro-N-phenylacetamide.->Combine the precursor with a Pd catalyst and a base in a suitable solvent. Heat the mixture under an inert atmosphere. Heat the mixture under an inert atmosphere. Combine the precursor with a Pd catalyst and a base in a suitable solvent.->Heat the mixture under an inert atmosphere. Cool the reaction and perform an aqueous workup. Cool the reaction and perform an aqueous workup. Heat the mixture under an inert atmosphere.->Cool the reaction and perform an aqueous workup. Extract the product and purify by column chromatography. Extract the product and purify by column chromatography. Cool the reaction and perform an aqueous workup.->Extract the product and purify by column chromatography.

References

The Duality of Efficacy: A Comparative Guide to 1-Phenyloxindole Compounds In Vitro and In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the journey from a promising compound in a petri dish to a viable therapeutic in a living organism is fraught with challenges. 1-Phenyloxindole derivatives have emerged as a compelling scaffold in medicinal chemistry, demonstrating significant potential across various therapeutic areas, including oncology and neurodegenerative diseases. This guide provides a comparative analysis of their efficacy in controlled laboratory settings (in vitro) versus complex biological systems (in vivo), supported by experimental data and detailed methodologies to bridge the translational gap.

In Vitro vs. In Vivo Efficacy of this compound and Related Derivatives in Oncology

The anti-cancer potential of oxindole derivatives has been a primary focus of research, with numerous studies evaluating their cytotoxic effects on cancer cell lines and their ability to inhibit tumor growth in animal models.

Comparative Efficacy Data
Compound/Derivative ClassIn Vitro Activity (Cell Line)In Vitro Metric (IC50)In Vivo ModelIn Vivo Efficacy
Spiro oxindole derivative (Compound 6)MCF-7 (Breast Adenocarcinoma)3.55 ± 0.49 μM[1]Not specified in abstractCytotoxicity was not observed in normal mouse embryonic fibroblast (NIH/3T3) cells.[1]
MDA-MB-231 (Triple Negative Breast Cancer)4.40 ± 0.468 μM[1]
Makaluvamine Analog (FBA-TPQ)Various Human Cancer Cell Lines0.097-2.297 μmol/L[2]Breast Cancer Models (MCF-7 and MDA-MB-468)Further in vivo studies were accomplished with this compound.[2]
Neocryptolepine AnalogsEhrlich Ascites Carcinoma (EAC) CellsStronger than reference drug[3]EAC-induced solid tumor in female albino Swiss miceRemarkable decrease in tumor volume.[3]
3-Alkenyl-oxindole (Compound 15c)MCT-7, DU 145, HCT-1164.39, 1.06, and 0.34 nM respectively[4]N/AMulti-kinase inhibitor.[4]
Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

A common method to assess the cytotoxic effects of compounds on cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells (e.g., MCF-7, MDA-MB-231) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well and incubated for a few hours. Viable cells with active mitochondrial reductase will convert the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Reading: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

In Vivo Tumor Xenograft Model

To evaluate the anti-tumor efficacy in a living organism, a xenograft model is often employed.

  • Animal Model: Immunocompromised mice (e.g., nude mice) are used to prevent rejection of human tumor cells.

  • Tumor Cell Implantation: Human cancer cells (e.g., MCF-7) are injected subcutaneously into the flank of the mice.

  • Tumor Growth: The tumors are allowed to grow to a palpable size.

  • Compound Administration: The mice are then treated with the this compound compound or a vehicle control, typically via oral gavage or intraperitoneal injection, for a specified duration.

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Efficacy Evaluation: The percentage of tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group.

Signaling Pathways and Experimental Workflows

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Cell_Lines Cancer Cell Lines (e.g., MCF-7, MDA-MB-231) Compound_Treatment Treat with this compound (Varying Concentrations) Cell_Lines->Compound_Treatment MTT_Assay MTT Assay for Cell Viability Compound_Treatment->MTT_Assay IC50_Determination Calculate IC50 Value MTT_Assay->IC50_Determination Compound_Administration Administer this compound (e.g., Oral Gavage) IC50_Determination->Compound_Administration Promising compounds move to in vivo Animal_Model Immunocompromised Mice Tumor_Implantation Subcutaneous Injection of Cancer Cells Animal_Model->Tumor_Implantation Tumor_Growth Tumor Growth to Palpable Size Tumor_Implantation->Tumor_Growth Tumor_Growth->Compound_Administration Tumor_Measurement Measure Tumor Volume Compound_Administration->Tumor_Measurement Efficacy_Assessment Tumor Growth Inhibition (%) Tumor_Measurement->Efficacy_Assessment

Figure 1: A typical workflow for assessing the in vivo efficacy of a novel therapeutic agent.

In Vitro vs. In Vivo Efficacy of Indole Derivatives in Neurodegenerative Diseases

Indole derivatives, including 1-Phenyloxindoles, have also been investigated for their neuroprotective properties, particularly in the context of diseases like Parkinson's.

Comparative Efficacy Data
CompoundIn Vitro ModelIn Vitro EffectIn Vivo ModelIn Vivo Effect
NC009-1 (Indole derivative)MPP+-activated human microglial HMC3 cellsAlleviated cytotoxicity, reduced inflammatory markers (NO, IL-1β, IL-6, TNF-α), and suppressed NLRP3 inflammasome activation.[5][6]MPTP-induced mouse model of Parkinson's diseaseAmeliorated motor deficits and depression, increased dopamine levels, and reduced oxidative stress and neuroinflammation.[5][6]
Experimental Protocols

In Vitro Neuroprotection Assay

  • Cell Culture: Human microglial cells (HMC3) are cultured.

  • Induction of Neurotoxicity: Neurotoxicity is induced by treating the cells with a neurotoxin like 1-methyl-4-phenylpyridinium (MPP+).[5]

  • Compound Treatment: The cells are co-treated with the indole derivative (e.g., NC009-1) at various concentrations.

  • Assessment of Cell Viability: Cell viability is measured to determine the protective effect of the compound against the neurotoxin.

  • Measurement of Inflammatory Markers: The levels of nitric oxide (NO) and pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) in the cell culture medium are quantified using methods like the Griess assay and ELISA, respectively.[5]

In Vivo Parkinson's Disease Model

  • Animal Model: Mice are commonly used for this model.

  • Induction of Parkinson's-like Symptoms: The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is administered to the mice to induce dopamine neuron degeneration and motor deficits, mimicking Parkinson's disease.[5]

  • Compound Administration: The mice are treated with the indole derivative (e.g., NC009-1).

  • Behavioral Testing: Motor function and depressive-like behaviors are assessed using tests like the rotarod test and the forced swim test.

  • Neurochemical Analysis: After the treatment period, the brains of the mice are analyzed to measure dopamine and dopamine transporter levels in the striatum.

  • Immunohistochemistry: Brain sections are stained to assess microglia and astrocyte reactivity, which are markers of neuroinflammation.

Signaling Pathways and Experimental Workflows

G Neurotoxin Neurotoxin (MPP+ / MPTP) Microglia_Activation Microglia Activation Neurotoxin->Microglia_Activation Inflammatory_Factors Release of Inflammatory Factors (IL-1β, IL-6, TNF-α, NO) Microglia_Activation->Inflammatory_Factors Oxidative_Stress Increased Oxidative Stress Inflammatory_Factors->Oxidative_Stress Neurodegeneration Neurodegeneration Oxidative_Stress->Neurodegeneration Indole_Derivative Indole Derivative (e.g., NC009-1) NLRP3_Inhibition Suppression of NLRP3 Inflammasome Indole_Derivative->NLRP3_Inhibition Antioxidant_Upregulation Upregulation of Antioxidant Pathways (SOD2, NRF2, NQO1) Indole_Derivative->Antioxidant_Upregulation Anti_Inflammatory Reduced Inflammatory Factor Production NLRP3_Inhibition->Anti_Inflammatory Neuroprotection Neuroprotection Anti_Inflammatory->Neuroprotection Antioxidant_Upregulation->Neuroprotection

Figure 2: Neuroprotective mechanism of an indole derivative against neuroinflammation.

Bridging the Gap: The Importance of Pharmacokinetics

A critical factor that often explains the discrepancy between in vitro and in vivo efficacy is pharmacokinetics (PK), which describes how the body affects a drug.[7] Key PK parameters include:

  • Absorption: How the drug enters the bloodstream.

  • Distribution: Where the drug goes in the body.

  • Metabolism: How the drug is broken down.

  • Excretion: How the drug leaves the body.

A compound with excellent in vitro potency may fail in vivo due to poor oral bioavailability, rapid metabolism, or an inability to reach the target tissue in sufficient concentrations.[8] Therefore, early characterization of a compound's PK profile is crucial for its successful development.[7]

Conclusion

The transition from in vitro to in vivo studies is a pivotal and challenging step in drug discovery. While in vitro assays provide valuable initial data on the potency and mechanism of action of this compound compounds, in vivo models are indispensable for evaluating their efficacy and safety in a complex biological system. This guide highlights the importance of a multi-faceted approach, combining robust in vitro screening with well-designed in vivo experiments and a thorough understanding of pharmacokinetics, to successfully translate promising laboratory findings into effective clinical therapies. The presented data and methodologies offer a framework for the continued exploration and development of this versatile class of compounds.

References

Unraveling the Structure-Activity Relationship of 1-Phenyloxindole Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between the structure of a molecule and its biological activity is paramount. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1-phenyloxindole and its analogs, focusing on two distinct and significant anticancer targets: tubulin polymerization and the MDM2-p53 protein-protein interaction.

The this compound scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. By strategically modifying this core structure, researchers have developed potent and selective inhibitors for various therapeutic targets. This guide will delve into the SAR of two distinct classes of this compound analogs, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.

I. This compound Analogs as Tubulin Polymerization Inhibitors

A series of 1-(3,4,5-trimethoxyphenyl)-1H-indole derivatives, structurally analogous to 1-phenyloxindoles, have been investigated for their ability to inhibit tubulin polymerization, a critical process in cell division, making it an attractive target for cancer therapy. The following data summarizes the antiproliferative activity and tubulin polymerization inhibitory effects of selected analogs.

Quantitative Data:
Compound IDSubstitution at C6Antiproliferative Activity (MCF-7, IC50 in µM)Tubulin Polymerization Inhibition (IC50 in µM)
3a -H8.52 ± 0.76> 50
3d -F2.14 ± 0.2115.8 ± 1.5
3g -Cl0.98 ± 0.1210.2 ± 0.9
3j -Br1.56 ± 0.1812.5 ± 1.1
3m -CH34.21 ± 0.3528.4 ± 2.3
Combretastatin A-4 (Reference)0.0021 ± 0.00031.2 ± 0.1
Structure-Activity Relationship Summary:

The SAR studies revealed that the nature of the substituent at the C6 position of the indole ring plays a crucial role in both antiproliferative activity and tubulin polymerization inhibition.

  • Halogen Substitution: Introducing a halogen at the C6 position significantly enhances activity. The potency follows the order Cl > Br > F, with the chloro-substituted analog 3g exhibiting the highest activity.

  • Electron-Donating Groups: The presence of an electron-donating methyl group at C6 (3m ) leads to a decrease in activity compared to the halogenated analogs.

  • Unsubstituted Analog: The unsubstituted analog 3a displayed the weakest activity, highlighting the importance of substitution at the C6 position for this class of compounds.

The 3,4,5-trimethoxyphenyl moiety at the N1 position is a well-known feature of many tubulin inhibitors, effectively mimicking the binding of colchicine to the colchicine-binding site on β-tubulin.

Experimental Protocols:

Antiproliferative Activity Assay (MTT Assay):

  • Human breast cancer cells (MCF-7) were seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.

  • The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 hours.

  • Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.

  • The medium was then removed, and 150 µL of DMSO was added to dissolve the formazan crystals.

  • The absorbance was measured at 490 nm using a microplate reader. The IC50 value, the concentration required to inhibit 50% of cell growth, was calculated.

In Vitro Tubulin Polymerization Assay:

  • Purified bovine brain tubulin was suspended in a glutamate-based buffer.

  • The test compounds or a reference standard (Combretastatin A-4) were added to the tubulin solution at various concentrations.

  • The mixture was incubated at 37°C to induce polymerization.

  • The increase in turbidity due to microtubule formation was monitored by measuring the absorbance at 340 nm over time using a spectrophotometer.

  • The IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, was determined from the dose-response curve.

Visualizations:

G cluster_0 Experimental Workflow: Tubulin Polymerization Inhibition Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment MTT Assay MTT Assay Compound Treatment->MTT Assay Data Analysis (IC50) Data Analysis (IC50) MTT Assay->Data Analysis (IC50) Tubulin Purification Tubulin Purification Polymerization Assay Polymerization Assay Tubulin Purification->Polymerization Assay Polymerization Assay->Data Analysis (IC50)

Caption: Workflow for evaluating tubulin polymerization inhibitors.

G cluster_0 Tubulin Polymerization and Inhibition Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Apoptosis Apoptosis Microtubule->Apoptosis Disruption leads to This compound Analog This compound Analog This compound Analog->Tubulin Dimers Binds to Colchicine Site

Caption: Mechanism of action of this compound tubulin inhibitors.

II. Spirooxindole Analogs as MDM2-p53 Interaction Inhibitors

A distinct class of oxindole derivatives, the spirooxindoles, has been extensively studied as inhibitors of the murine double minute 2 (MDM2)-p53 protein-protein interaction. This interaction is a key negative regulatory loop for the p53 tumor suppressor. Inhibition of this interaction can lead to the reactivation of p53 and subsequent tumor cell death.

Quantitative Data:
Compound IDModificationsMDM2 Binding Affinity (Ki in nM)
MI-219 Spirooxindole core5
MI-888 Stereoisomer of MI-219 with optimized substitutions0.44
Nutlin-3a (Reference cis-imidazoline analog)90
Structure-Activity Relationship Summary:

The development of potent spirooxindole-based MDM2 inhibitors has been guided by structure-based design, leading to the following key SAR insights:

  • Spirocyclic Core: The spiro[pyrrolidine-3,3'-oxindole] core is essential for activity. It effectively mimics the presentation of key p53 residues (Phe19, Trp23, and Leu26) that bind to the hydrophobic pockets of MDM2.

  • Stereochemistry: The stereochemistry at the spiro center and on the pyrrolidine ring is critical for potent binding. Different diastereomers can exhibit over 100-fold differences in binding affinity.

  • Substitutions on the Pyrrolidine Ring:

    • A p-chlorophenyl group at the N1' position of the pyrrolidine ring is optimal for interacting with the Trp23 pocket of MDM2.

    • An ethyl group at the C2' position enhances binding affinity.

  • Substitutions on the Oxindole Ring:

    • A 6-chloro substituent on the oxindole ring is crucial for occupying the Leu26 pocket of MDM2.

    • A 3-methoxypropyloxy group at the C7 position of the oxindole ring provides additional favorable interactions.

Compound MI-888 , an optimized analog incorporating these features, demonstrates sub-nanomolar binding affinity to MDM2, representing a highly potent and selective inhibitor.

Experimental Protocols:

Fluorescence Polarization (FP) Assay for MDM2-p53 Interaction:

  • Recombinant human MDM2 protein and a fluorescently labeled p53-derived peptide are used.

  • The assay is performed in a suitable buffer in 384-well plates.

  • The test compounds are serially diluted and added to the wells containing the MDM2 protein.

  • The fluorescently labeled p53 peptide is then added, and the mixture is incubated to reach binding equilibrium.

  • The fluorescence polarization is measured using a plate reader.

  • In the absence of an inhibitor, the binding of the large MDM2 protein to the small fluorescent peptide results in a high polarization value.

  • In the presence of a competing inhibitor, the fluorescent peptide is displaced, leading to a decrease in the polarization value.

  • The Ki or IC50 value is determined from the dose-response curve.

Visualizations:

G cluster_1 Experimental Workflow: MDM2-p53 Inhibition Recombinant Proteins Recombinant Proteins FP Assay FP Assay Recombinant Proteins->FP Assay Compound Dilution Compound Dilution Compound Dilution->FP Assay Data Analysis (Ki) Data Analysis (Ki) FP Assay->Data Analysis (Ki)

Caption: Workflow for evaluating MDM2-p53 interaction inhibitors.

G cluster_1 MDM2-p53 Interaction and Inhibition p53 p53 MDM2 MDM2 p53->MDM2 Binds to Tumor Suppression Tumor Suppression p53->Tumor Suppression Activates p53 Degradation p53 Degradation MDM2->p53 Degradation Promotes Spirooxindole Analog Spirooxindole Analog Spirooxindole Analog->MDM2 Binds to p53 Pocket

Caption: Mechanism of action of spirooxindole MDM2 inhibitors.

Conclusion

This comparative guide illustrates how the this compound scaffold can be strategically modified to target distinct and critical pathways in cancer biology. While substitutions on the 1-phenyl and C6 positions of a 1-phenylindole core lead to potent tubulin polymerization inhibitors, the incorporation of a spirocyclic system at the C3 position of the oxindole ring, coupled with specific stereochemistry and substitutions, results in highly potent inhibitors of the MDM2-p53 interaction. The presented data and experimental protocols provide a valuable resource for researchers in the field of drug discovery, aiding in the design and development of novel this compound-based therapeutics.

Unveiling the Kinase Inhibitory Landscape of 1-Phenyloxindole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-phenyloxindole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors. This guide provides a comparative analysis of the kinase inhibitory profiles of various this compound derivatives, supported by quantitative experimental data. The information presented herein is intended to aid researchers in the design and development of novel kinase inhibitors for therapeutic applications.

Quantitative Kinase Inhibitory Profile

The following table summarizes the in vitro kinase inhibitory activities (IC50 values) of selected this compound derivatives against a panel of cancer-relevant kinases. The data highlights the diverse selectivity profiles achievable through modification of the this compound core.

DerivativeTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
Sunitinib VEGFR180Sorafenib90
VEGFR28020
VEGFR3--
PDGFRα5-
PDGFRβ257
c-Kit7968
FLT35058
RET--
CSF1R--
GW5074 c-Raf9--
CDK1>1000-
CDK2>1000-
c-Src>1000-
MEK1>1000-
p38 MAP Kinase>1000-
VEGFR2>1000-
Compound 5l CDK28.17Sunitinib27.90
FLT336.21-
Compound 15c VEGFR2117--
FGFR11287-
RET1185-
Compound 17a VEGFR278Sunitinib139
Compound 10g VEGFR287Sunitinib139
Compound P-6 Aurora A110VX-680-
Compound 22 Aurora A9.3--
Aurora B2.8-

Experimental Protocols

The determination of kinase inhibitory activity is crucial for the characterization of novel compounds. Below are detailed methodologies for common in vitro kinase assays.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of a compound against a purified kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (e.g., peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Test compound (this compound derivative) dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Z'-LYTE™ Kinase Assay Kit, or radiolabeled [γ-³³P]ATP)

  • Microplate reader (luminescence, fluorescence, or scintillation counter)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in the kinase assay buffer. The final DMSO concentration in the assay should typically be kept below 1%.

  • Reaction Setup: In a microplate, add the purified kinase and its specific substrate to each well.

  • Inhibitor Addition: Add the diluted test compound or vehicle (DMSO) to the respective wells.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to each well. The concentration of ATP is typically at or near its Km value for the specific kinase.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C or room temperature) for a defined period (e.g., 30-60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method:

    • ADP-Glo™ Assay: This luminescent assay quantifies the amount of ADP produced. A reagent is added to terminate the kinase reaction and deplete the remaining ATP. A second reagent is then added to convert the generated ADP back to ATP, which is used in a luciferase reaction to produce a light signal proportional to the kinase activity.

    • Z'-LYTE™ Assay: This fluorescence resonance energy transfer (FRET)-based assay uses a fluorescently labeled peptide substrate. Phosphorylation of the peptide by the kinase prevents it from being cleaved by a site-specific protease, thus maintaining the FRET signal. Inhibition of the kinase results in a decrease in the FRET signal.

    • Radiometric Assay: This method uses [γ-³³P]ATP. The radiolabeled phosphate group is transferred to the substrate. The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP (e.g., by spotting onto a phosphocellulose filter paper). The amount of incorporated radioactivity is then measured using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway Visualization

The following diagram illustrates the Ras-Raf-MEK-ERK signaling pathway, a critical intracellular cascade that is frequently dysregulated in cancer and is a key target for inhibitors like the this compound derivative GW5074.

Ras_Raf_MEK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras_GDP Ras-GDP (Inactive) RTK->Ras_GDP Activates SOS Ras_GTP Ras-GTP (Active) Ras_GDP->Ras_GTP GTP loading Raf c-Raf Ras_GTP->Raf MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates ERK_n ERK1/2 ERK->ERK_n Translocates GW5074 GW5074 (this compound) GW5074->Raf Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK_n->Transcription_Factors Phosphorylates Gene_Expression Gene Expression (Proliferation, Survival, etc.) Transcription_Factors->Gene_Expression Regulates Growth_Factor Growth Factor Growth_Factor->RTK Binds

Caption: The Ras-Raf-MEK-ERK signaling pathway and the inhibitory action of GW5074.

1-Phenyloxindole Derivatives as Fluorescent Markers: A Comparative Guide for Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent marker is paramount for accurate and insightful cellular imaging. This guide provides a comprehensive comparison of a novel class of fluorescent probes derived from 1-phenyloxindole—photoactivatable N-hydroxyoxindoles—against the established and widely used fluorescent markers, DAPI and Hoechst.

While this compound itself is not fluorescent, it serves as a key precursor in the synthesis of innovative photoactivatable fluorescent probes. These probes offer unique advantages in spatiotemporal control of fluorescence, a feature not available with conventional, always-on dyes like DAPI and Hoechst. This guide will delve into the performance of a representative photoactivatable N-hydroxyoxindole and compare its key photophysical properties, cellular imaging applications, and experimental protocols with those of DAPI and Hoechst.

Performance Comparison: Photophysical and Cellular Properties

The selection of a fluorescent marker is dictated by its specific photophysical characteristics and its behavior within the cellular environment. The following tables provide a quantitative comparison between a representative photoactivatable N-hydroxyoxindole, DAPI, and Hoechst 33342.

PropertyPhotoactivatable N-hydroxyoxindole (Derivative 1a)DAPIHoechst 33342
Excitation Wavelength (λex) ~515 nm (after photoactivation)~358 nm~350 nm
Emission Wavelength (λem) ~620 nm (after photoactivation)~461 nm~461 nm
Quantum Yield (Φ) 0.36[1]~0.4 (bound to DNA)~0.4 (bound to DNA)
Molar Extinction Coefficient (ε) Data not available~20,000 M⁻¹cm⁻¹ (bound to DNA)~42,000 M⁻¹cm⁻¹ (bound to DNA)
Fluorescence Enhancement Up to 800-fold upon photoactivation[1]~20-fold upon binding to DNA[2][3]~30-fold upon binding to DNA
Photostability Good, reported to be better than DAPI[1]Moderate, prone to photobleachingModerate, prone to photobleaching
Cell Permeability Permeable (precursor)Generally used on fixed and permeabilized cells; limited live-cell permeabilityReadily permeable to live cells
Toxicity Low, with water as the only photolysis byproduct[1]Low for fixed cells; higher concentrations can be toxic to live cellsGenerally low, but can induce apoptosis at higher concentrations
Primary Application Live-cell imaging with spatiotemporal controlNuclear counterstain in fixed cells and flow cytometryNuclear counterstain in live and fixed cells
Mechanism of Action Intramolecular photocyclization to a fluorescent state[1]Binds to the minor groove of AT-rich DNA sequencesBinds to the minor groove of AT-rich DNA sequences

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the successful application of fluorescent markers. Below are representative protocols for cellular imaging using photoactivatable N-hydroxyoxindoles, DAPI, and Hoechst 33342.

Protocol 1: Live-Cell Imaging with Photoactivatable N-hydroxyoxindole

This protocol is based on the application of a generic photoactivatable o-nitrophenyl ethanol (ONPE) precursor which, upon photolysis, forms the fluorescent N-hydroxyoxindole.

Materials:

  • Photoactivatable N-hydroxyoxindole precursor (e.g., ONPE derivative) stock solution (1 mM in DMSO)

  • Live-cell imaging medium (e.g., phenol red-free DMEM)

  • Cells cultured on glass-bottom dishes

  • Confocal microscope with a 365-405 nm laser for photoactivation and a suitable laser line for excitation (e.g., 514 nm) and emission detection (e.g., 600-650 nm).

Procedure:

  • Probe Loading: Dilute the photoactivatable precursor stock solution in live-cell imaging medium to a final concentration of 1-10 µM.

  • Remove the culture medium from the cells and wash once with pre-warmed imaging medium.

  • Add the probe-containing medium to the cells and incubate for 30 minutes at 37°C in a CO₂ incubator.

  • Wash the cells twice with pre-warmed imaging medium to remove excess probe.

  • Imaging:

    • Place the dish on the confocal microscope stage, ensuring the cells are maintained at 37°C and 5% CO₂.

    • Locate the cells of interest using brightfield or DIC imaging.

    • Photoactivation: Use a 365-405 nm laser to illuminate the specific region of interest (ROI) to uncage the fluorophore. The duration and intensity of the UV light should be optimized to achieve sufficient fluorescence without causing phototoxicity.

    • Fluorescence Imaging: Immediately after photoactivation, excite the activated fluorophore using a suitable laser line (e.g., 514 nm) and collect the emitted fluorescence (e.g., at 620 nm).

    • Acquire images at desired time intervals to track dynamic cellular processes.

Protocol 2: Nuclear Staining of Fixed Cells with DAPI

Materials:

  • DAPI stock solution (1 mg/mL in deionized water)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Cells cultured on coverslips

  • Fluorescence microscope with a UV filter set (e.g., Ex/Em: 360/460 nm)

Procedure:

  • Cell Fixation:

    • Remove the culture medium and wash the cells twice with PBS.

    • Add 4% PFA in PBS and incubate for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Add 0.1% Triton X-100 in PBS and incubate for 10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • DAPI Staining:

    • Dilute the DAPI stock solution in PBS to a final concentration of 300 nM.

    • Add the DAPI staining solution to the cells and incubate for 5 minutes at room temperature, protected from light.

    • Wash the cells twice with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

    • Image the cells using a fluorescence microscope with a DAPI filter set.

Protocol 3: Nuclear Staining of Live Cells with Hoechst 33342

Materials:

  • Hoechst 33342 stock solution (1 mg/mL in deionized water)

  • Live-cell imaging medium

  • Cells cultured on glass-bottom dishes

  • Fluorescence microscope with a UV filter set (e.g., Ex/Em: 350/460 nm)

Procedure:

  • Hoechst Staining:

    • Dilute the Hoechst 33342 stock solution in pre-warmed live-cell imaging medium to a final concentration of 1-5 µg/mL.

    • Remove the existing culture medium from the cells and add the Hoechst-containing medium.

    • Incubate for 10-20 minutes at 37°C in a CO₂ incubator, protected from light.

  • Washing (Optional but Recommended):

    • Remove the staining solution and wash the cells twice with pre-warmed imaging medium to reduce background fluorescence.

  • Imaging:

    • Image the live cells using a fluorescence microscope equipped with a suitable filter set for Hoechst dyes.

Visualization of Key Processes and Relationships

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the photoactivation pathway of N-hydroxyoxindoles, a typical cellular imaging workflow, and a comparative logic diagram of the three fluorescent markers.

G Photoactivation of N-hydroxyoxindole Precursor cluster_precursor Precursor State (Non-fluorescent) cluster_activation Photoactivation cluster_intermediate Intramolecular Photocyclization cluster_product Product State (Fluorescent) Precursor o-nitrophenyl ethanol (ONPE derivative) UV_Light UV Light (365-405 nm) Cyclization Excited nitro group oxidizes ethanol to acetic acid, followed by cyclization UV_Light->Cyclization triggers Product N-hydroxyoxindole Cyclization->Product Water Water (H₂O) Cyclization->Water byproduct

Caption: Photoactivation pathway of an N-hydroxyoxindole precursor.

G Cellular Imaging Experimental Workflow Start Start Cell_Culture Cell Culture (on glass-bottom dish/coverslip) Start->Cell_Culture Probe_Preparation Prepare Staining Solution (Photoactivatable Probe, DAPI, or Hoechst) Cell_Culture->Probe_Preparation Cell_Staining Incubate Cells with Probe Probe_Preparation->Cell_Staining Washing Wash to Remove Excess Probe Cell_Staining->Washing Imaging_Setup Mount on Microscope Washing->Imaging_Setup Photoactivation Photoactivation (for N-hydroxyoxindole only) with UV light in ROI Imaging_Setup->Photoactivation if applicable Image_Acquisition Acquire Images (Set appropriate excitation/emission wavelengths) Imaging_Setup->Image_Acquisition Photoactivation->Image_Acquisition Data_Analysis Image Processing and Analysis Image_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: A generalized experimental workflow for cellular imaging.

G Comparison of Fluorescent Marker Properties Fluorescent_Marker Fluorescent Marker Photoactivatable Photoactivatable N-hydroxyoxindole Fluorescent_Marker->Photoactivatable Conventional_On Always-On Dyes Fluorescent_Marker->Conventional_On Live_Cell Live-Cell Imaging Photoactivatable->Live_Cell Spatiotemporal Spatiotemporal Control Photoactivatable->Spatiotemporal DAPI DAPI Conventional_On->DAPI Hoechst Hoechst 33342 Conventional_On->Hoechst Fixed_Cell Fixed-Cell Imaging DAPI->Fixed_Cell Hoechst->Live_Cell Hoechst->Fixed_Cell

Caption: Logical relationships of the compared fluorescent markers.

Conclusion

The validation of this compound-derived photoactivatable N-hydroxyoxindoles presents a significant advancement in fluorescent marker technology. Their key advantage lies in the ability to provide spatiotemporal control over fluorescence, enabling researchers to highlight specific cells or subcellular regions at precise moments in time. This feature is invaluable for studying dynamic cellular processes where the continuous fluorescence of conventional dyes like DAPI and Hoechst could be limiting.

DAPI and Hoechst remain the gold standard for routine nuclear counterstaining in fixed and live cells, respectively, due to their simplicity of use and robust DNA binding. However, for advanced live-cell imaging applications that demand precise control over signal generation, the photoactivatable N-hydroxyoxindoles offer a powerful and biocompatible alternative. The choice of fluorescent marker will ultimately depend on the specific experimental question, with these novel oxindole-based probes providing a valuable addition to the molecular imaging toolbox.

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity and Selectivity of 1-Phenyloxindole Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for selective kinase inhibitors is a paramount challenge in the development of targeted therapies. The 1-phenyloxindole scaffold has emerged as a promising framework for the design of potent kinase inhibitors. However, understanding the cross-reactivity and selectivity of these compounds is crucial for predicting their therapeutic efficacy and potential off-target effects. This guide provides an objective comparison of the performance of various this compound based inhibitors, supported by experimental data, detailed methodologies, and visual representations of relevant signaling pathways and workflows.

The development of small-molecule kinase inhibitors has revolutionized the treatment of various diseases, particularly cancer. The this compound core structure has proven to be a versatile scaffold for developing inhibitors that target a range of kinases, including those in the RAF and Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathways. This guide aims to provide a comprehensive overview of the selectivity and cross-reactivity of this class of inhibitors to aid in the rational design and selection of compounds for further investigation.

Comparative Analysis of Kinase Inhibition Profiles

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window. A highly selective inhibitor will primarily engage its intended target, minimizing off-target effects that can lead to toxicity. Conversely, a multi-targeted inhibitor may offer broader efficacy in certain contexts. The following table summarizes the inhibitory activity (IC50) of representative this compound and related oxindole-based inhibitors against a panel of kinases, providing a snapshot of their selectivity profiles.

Compound IDTarget Kinase(s)IC50 (nM)Off-Target KinasesIC50 (nM)Reference
15c FGFR11287KIT>10000[1]
VEGFR2117c-Met>10000[1]
RET1185PDGFRβ>10000[1]
BRAF>10000[1]
5l FLT336.21Aurora A>1000[2]
CDK28.17Aurora B>1000[2]
VEGFR2>1000[2]
GW5074 c-Raf-19p38>10000

Note: This table is a compilation of data from multiple sources and is intended for comparative purposes. Direct comparison of absolute IC50 values between different studies should be done with caution due to variations in experimental conditions.

Key Signaling Pathways Targeted by this compound Based Inhibitors

Understanding the signaling context in which these inhibitors function is essential for interpreting their biological effects. The following diagrams, generated using the DOT language for Graphviz, illustrate the RAF/MEK/ERK and VEGF/VEGFR signaling pathways, two critical cascades in cancer cell proliferation and angiogenesis that are often targeted by this compound based inhibitors.

RAF_MEK_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds RAF RAF (A-RAF, B-RAF, c-RAF) RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Activates Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Inhibitor This compound Inhibitor (e.g., GW5074) Inhibitor->RAF Inhibits VEGFR_Signaling_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Activates PKC PKC PLCg->PKC Activates RAF_MEK_ERK RAF-MEK-ERK Pathway PKC->RAF_MEK_ERK AKT Akt PI3K->AKT Activates EndothelialCell Endothelial Cell Proliferation, Migration, Permeability AKT->EndothelialCell RAF_MEK_ERK->EndothelialCell Inhibitor This compound Inhibitor (e.g., 15c) Inhibitor->VEGFR Inhibits Inhibitor_Workflow HTS High-Throughput Screening (HTS) Hit_ID Hit Identification HTS->Hit_ID Biochemical_Assay Biochemical Kinase Assay (e.g., ADP-Glo) Hit_ID->Biochemical_Assay Potency Determination Selectivity_Profiling Kinase Selectivity Profiling (Kinome Scan) Biochemical_Assay->Selectivity_Profiling Assess Cross-Reactivity Cellular_TE Cellular Target Engagement (e.g., CETSA) Selectivity_Profiling->Cellular_TE Validate On-Target Activity Cellular_Pathway Cellular Pathway Inhibition (e.g., Western Blot) Cellular_TE->Cellular_Pathway Confirm Functional Effect Lead_Opt Lead Optimization Cellular_Pathway->Lead_Opt Guide SAR Lead_Opt->Biochemical_Assay Iterative Testing Preclinical Preclinical Candidate Lead_Opt->Preclinical

References

A Comparative Analysis of 1-Phenyloxindole and Other Oxindole-Based Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This guide provides a comparative study of 1-Phenyloxindole against a selection of other notable oxindole-based drugs: Sunitinib, Nintedanib, Ropinirole, and Ziprasidone. The comparison focuses on their mechanisms of action, biological activities supported by quantitative data, and the signaling pathways they modulate.

Overview of this compound and Comparator Drugs

This compound is a synthetic derivative of oxindole that has been investigated for its potential therapeutic applications, including anticancer, antimicrobial, and neuroprotective effects.[1] Its simpler structure, a phenyl group attached to the nitrogen of the oxindole core, serves as a foundational motif for more complex derivatives.

For a robust comparison, we have selected four well-established oxindole-based drugs with diverse therapeutic applications:

  • Sunitinib: A multi-targeted receptor tyrosine kinase (RTK) inhibitor used in cancer therapy, particularly for renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GIST).[2]

  • Nintedanib: A tyrosine kinase inhibitor used in the treatment of idiopathic pulmonary fibrosis (IPF) and certain types of non-small cell lung cancer.[3][4]

  • Ropinirole: A dopamine agonist primarily used to treat Parkinson's disease and restless legs syndrome.

  • Ziprasidone: An atypical antipsychotic used for the treatment of schizophrenia and bipolar disorder.[5]

Comparative Biological Activity: Quantitative Data

The following tables summarize the available quantitative data for this compound and the selected comparator drugs, focusing on their cytotoxic, kinase inhibitory, and receptor binding activities. It is important to note that direct comparative studies are limited, and the data presented is collated from various sources.

Table 1: Comparative Cytotoxicity (IC₅₀, µM)
CompoundCell LineCancer TypeIC₅₀ (µM)Reference(s)
This compound Derivatives VariousVariousVaries significantly with substitution[6]
Sunitinib Caki-1Renal Cell Carcinoma~5.4 (range 3.0-8.5)[7]
MV4;11Acute Myeloid Leukemia0.008[8]
OC1-AML5Acute Myeloid Leukemia0.014[8]
HUVECs-0.04 (VEGF-induced proliferation)[8]
Nintedanib NSCLC cell linesNon-Small Cell Lung CancerVaries with cell line[9]
Ropinirole Not typically evaluated for cytotoxicity--
Ziprasidone Not typically evaluated for cytotoxicity--

Note: IC₅₀ values for this compound itself are not widely reported in publicly available literature; data often pertains to its derivatives.

Table 2: Comparative Kinase Inhibition (IC₅₀/Kᵢ, nM)
CompoundTarget Kinase(s)IC₅₀/Kᵢ (nM)Reference(s)
This compound Derivatives PI3KδVaries with substitution[10]
Sunitinib VEGFR1, VEGFR2, VEGFR3Kᵢ: 9 (VEGFR2)[8]
PDGFRα, PDGFRβKᵢ: 8 (PDGFRβ)[8]
c-KitPotent inhibitor[2]
FLT3IC₅₀: 50 (ITD mutant)[8]
Nintedanib VEGFR1, VEGFR2, VEGFR3IC₅₀: 34, 13, 13[11]
FGFR1, FGFR2, FGFR3IC₅₀: 69, 37, 108[11]
PDGFRα, PDGFRβIC₅₀: 59, 65[11]
Ropinirole Not a kinase inhibitor-
Ziprasidone Not a kinase inhibitor-
Table 3: Comparative Receptor Binding Affinity (Kᵢ, nM)
CompoundPrimary Target(s)Kᵢ (nM)Reference(s)
This compound Not extensively characterized-
Sunitinib Not a primary receptor ligand-
Nintedanib Not a primary receptor ligand-
Ropinirole Dopamine D229[5]
Dopamine D3High affinity[12]
Ziprasidone Dopamine D24.8[5]
Serotonin 5-HT₂ₐ0.4[5]
Serotonin 5-HT₁ₐ (agonist)3.4[5]
Serotonin 5-HT₁₋2[5]
α₁-adrenergic10[5]
Histamine H₁47[5]
Table 4: Comparative Antimicrobial Activity (MIC, µg/mL)
CompoundBacterial Strain(s)MIC (µg/mL)Reference(s)
This compound Derivatives Various Gram-positive and Gram-negative bacteriaVaries with derivative[10]
Sunitinib Not typically evaluated for antimicrobial activity-
Nintedanib Not typically evaluated for antimicrobial activity-
Ropinirole Not typically evaluated for antimicrobial activity-
Ziprasidone Not typically evaluated for antimicrobial activity-

Signaling Pathways and Mechanisms of Action

The diverse therapeutic effects of these oxindole-based drugs stem from their distinct interactions with various cellular signaling pathways.

This compound and the PI3K/Akt Pathway

While the precise mechanisms of this compound are still under investigation, derivatives of the oxindole core have been shown to inhibit the PI3K/Akt signaling pathway, which is crucial for cell growth, proliferation, and survival. Inhibition of this pathway can lead to decreased cancer cell viability.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation Downstream Downstream Effectors (Cell Survival, Proliferation) Akt->Downstream mTORC2 mTORC2 mTORC2->Akt Phosphorylation Phenyloxindole This compound Derivatives Phenyloxindole->PI3K Inhibition

Caption: PI3K/Akt signaling pathway and potential inhibition by this compound derivatives.

Sunitinib and Nintedanib: Multi-Targeted Kinase Inhibition

Sunitinib and Nintedanib exert their anticancer and anti-fibrotic effects by inhibiting multiple receptor tyrosine kinases involved in angiogenesis and cell proliferation, such as VEGFR, PDGFR, and FGFR.

Kinase_Inhibition_Pathway cluster_sunitinib Sunitinib cluster_nintedanib Nintedanib Sunitinib Sunitinib VEGFR_S VEGFR Sunitinib->VEGFR_S Inhibition PDGFR_S PDGFR Sunitinib->PDGFR_S Inhibition cKit_S c-Kit Sunitinib->cKit_S Inhibition Angiogenesis Angiogenesis VEGFR_S->Angiogenesis Proliferation Cell Proliferation VEGFR_S->Proliferation PDGFR_S->Angiogenesis PDGFR_S->Proliferation cKit_S->Angiogenesis cKit_S->Proliferation Nintedanib Nintedanib VEGFR_N VEGFR Nintedanib->VEGFR_N Inhibition PDGFR_N PDGFR Nintedanib->PDGFR_N Inhibition FGFR_N FGFR Nintedanib->FGFR_N Inhibition VEGFR_N->Angiogenesis VEGFR_N->Proliferation PDGFR_N->Angiogenesis PDGFR_N->Proliferation FGFR_N->Angiogenesis FGFR_N->Proliferation

Caption: Multi-targeted kinase inhibition by Sunitinib and Nintedanib.

Ropinirole and Ziprasidone: Neurological Receptor Modulation

Ropinirole and Ziprasidone function by modulating neurotransmitter receptors in the central nervous system. Ropinirole is a dopamine agonist, while Ziprasidone has a more complex profile, acting as an antagonist at dopamine and serotonin receptors.

Neuro_Receptor_Modulation cluster_ropinirole Ropinirole cluster_ziprasidone Ziprasidone Ropinirole Ropinirole D2_R Dopamine D2 Receptor Ropinirole->D2_R Agonist Therapeutic_Effect_R Therapeutic_Effect_R D2_R->Therapeutic_Effect_R Parkinson's Disease Symptom Relief Ziprasidone Ziprasidone D2_Z Dopamine D2 Receptor Ziprasidone->D2_Z Antagonist HT2A_Z Serotonin 5-HT2A Receptor Ziprasidone->HT2A_Z Antagonist Therapeutic_Effect_Z Therapeutic_Effect_Z D2_Z->Therapeutic_Effect_Z Antipsychotic Effect HT2A_Z->Therapeutic_Effect_Z Antipsychotic Effect

Caption: Neurological receptor modulation by Ropinirole and Ziprasidone.

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below. These protocols serve as a general guideline and may require optimization based on specific cell lines and experimental conditions.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of viability.

Materials:

  • Cells of interest

  • 96-well plates

  • Complete culture medium

  • This compound or other test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.[3][4]

MTT_Workflow Start Seed Cells in 96-well Plate Treat Treat with Test Compounds Start->Treat Incubate1 Incubate (e.g., 48h) Treat->Incubate1 Add_MTT Add MTT Solution Incubate1->Add_MTT Incubate2 Incubate (2-4h) Add_MTT->Incubate2 Solubilize Add Solubilization Solution Incubate2->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 Read->Analyze

Caption: Experimental workflow for the MTT cell viability assay.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.

Materials:

  • Bacterial or fungal strains

  • 96-well microtiter plates

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Test compound stock solution

  • Inoculum of the microorganism standardized to 0.5 McFarland

  • Microplate reader or visual inspection

Procedure:

  • Prepare serial two-fold dilutions of the test compound in the broth medium in the wells of a 96-well plate.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[12][13][14]

Western Blotting for PI3K/Akt Pathway Analysis

This technique is used to detect and quantify specific proteins in a sample, allowing for the assessment of protein expression and phosphorylation status.

Materials:

  • Treated and untreated cell lysates

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-total-Akt, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse cells and quantify protein concentration.

  • Separate proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phosphorylated Akt).

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Quantify band intensities and normalize to a loading control (e.g., β-actin or total Akt).[15][16]

Conclusion

This compound and its derivatives represent a promising area of research within the broader class of oxindole-based compounds. While established drugs like Sunitinib, Nintedanib, Ropinirole, and Ziprasidone have well-defined mechanisms and therapeutic applications, the full potential of simpler scaffolds like this compound is still being explored. This guide provides a comparative framework based on available data, highlighting the diverse biological activities and mechanisms of action within this important class of molecules. Further head-to-head comparative studies are warranted to fully elucidate the therapeutic potential of this compound and its derivatives in relation to existing oxindole-based drugs.

References

Validating the Mechanism of Action of 1-Phenyloxindole: A Comparative Guide to Target Engagement Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the mechanism of action of the compound 1-Phenyloxindole, with a focus on target engagement studies. While the precise molecular targets of this compound are still under investigation, the broader class of oxindole derivatives has shown significant activity as kinase inhibitors. This guide will therefore present a hypothetical case study exploring the potential interaction of this compound with two major classes of kinases implicated in cancer: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinases (CDKs).

We will compare the hypothetical performance of this compound against established inhibitors: Sunitinib, a multi-kinase inhibitor known to target VEGFR-2, and Roscovitine, a well-characterized CDK inhibitor. This guide will detail the experimental protocols for two key target engagement assays, Kinobeads and Cellular Thermal Shift Assay (CETSA), and present hypothetical data in a comparative format.

Introduction to this compound and its Therapeutic Potential

This compound is a heterocyclic organic molecule belonging to the oxindole family.[1] This structural scaffold is found in various natural alkaloids and has garnered significant interest in medicinal chemistry due to its diverse biological activities.[2] Derivatives of oxindole have been explored for their therapeutic potential in a range of diseases, including cancer, neurodegenerative disorders, and microbial infections.[1][2]

The anticancer properties of many oxindole derivatives are attributed to their ability to inhibit protein kinases, which are crucial regulators of cellular processes such as proliferation, differentiation, and survival.[3] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Based on in silico modeling and studies on related compounds, VEGFR-2 and various CDKs have been identified as potential targets for the oxindole scaffold.[3][4]

Hypothetical Target Engagement Profile of this compound

For the purpose of this guide, we will hypothesize that this compound exhibits inhibitory activity against both VEGFR-2 and a subset of CDKs. The following sections will outline how to experimentally validate these interactions and compare its hypothetical target engagement profile with known inhibitors.

Data Presentation: Comparative Target Engagement Data

The following tables summarize hypothetical quantitative data from Kinobeads and CETSA experiments comparing this compound with Sunitinib and Roscovitine.

Table 1: Kinobeads Kinase Affinity Profiling

Kinase TargetThis compound (Apparent Kd in nM)Sunitinib (Apparent Kd in nM)Roscovitine (Apparent Kd in nM)
VEGFR-2 150 80 >10,000
PDGFRβ8002>10,000
c-Kit>10,00050>10,000
CDK2 250 >10,000700
CDK5400>10,000200
CDK9>5,000>10,000400
ABL1>10,000150>10,000

This hypothetical data suggests that this compound has moderate affinity for VEGFR-2 and CDK2, while Sunitinib is a potent VEGFR-2 and PDGFRβ inhibitor, and Roscovitine is a selective CDK inhibitor.

Table 2: Cellular Thermal Shift Assay (CETSA) Data

Target ProteinTreatmentThermal Shift (ΔTm in °C)
VEGFR-2 Vehicle (DMSO)-
This compound (10 µM) + 3.5
Sunitinib (1 µM)+ 5.2
CDK2 Vehicle (DMSO)-
This compound (10 µM) + 2.8
Roscovitine (10 µM)+ 4.1

This hypothetical CETSA data would confirm that this compound engages both VEGFR-2 and CDK2 in a cellular context, leading to their thermal stabilization, albeit to a lesser extent than the more potent and selective inhibitors.

Experimental Protocols

Detailed methodologies for the Kinobeads and CETSA experiments are provided below.

Kinobeads Kinase Profiling Protocol

This protocol is designed to identify the kinase targets of a compound from a cell lysate.

1. Cell Culture and Lysis:

  • Culture human umbilical vein endothelial cells (HUVECs) for VEGFR-2 analysis and a cancer cell line with high CDK2 expression (e.g., HeLa) to 80-90% confluency.

  • Harvest cells by scraping and wash twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse cells in a buffer containing 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% NP-40, and a protease/phosphatase inhibitor cocktail.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Determine the protein concentration of the supernatant using a BCA assay.

2. Compound Incubation:

  • Dilute the cell lysate to a final protein concentration of 2 mg/mL.

  • Prepare serial dilutions of this compound, Sunitinib, and Roscovitine in DMSO. The final DMSO concentration in the lysate should not exceed 0.1%.

  • Incubate the lysate with the compounds or DMSO (vehicle control) for 1 hour at 4°C with gentle rotation.

3. Kinobeads Enrichment:

  • Add a slurry of pre-washed Kinobeads to the compound-treated lysates.[5]

  • Incubate for 1 hour at 4°C with gentle rotation to allow for kinase binding.

  • Wash the beads three times with lysis buffer to remove non-specifically bound proteins.

4. Protein Elution and Digestion:

  • Elute the bound proteins from the Kinobeads by boiling in SDS-PAGE sample buffer.

  • Separate the eluted proteins by SDS-PAGE and perform an in-gel trypsin digestion.

5. Mass Spectrometry and Data Analysis:

  • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Identify and quantify the proteins using a proteomics software suite (e.g., MaxQuant).

  • Determine the apparent dissociation constants (Kd) by fitting the dose-response curves of protein abundance versus compound concentration.

Cellular Thermal Shift Assay (CETSA) Protocol (Western Blot-based)

This protocol validates the engagement of a specific target protein by a compound in intact cells.

1. Cell Culture and Treatment:

  • Culture HUVECs or HeLa cells in 6-well plates to 80-90% confluency.

  • Treat the cells with this compound, Sunitinib, Roscovitine, or DMSO (vehicle control) at the desired concentration for 1 hour in a 37°C incubator.

2. Heat Shock:

  • Harvest the cells by trypsinization and wash with PBS.

  • Resuspend the cells in PBS and aliquot into PCR tubes.

  • Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling to room temperature for 3 minutes.[6]

3. Cell Lysis and Protein Quantification:

  • Lyse the cells by three cycles of freeze-thawing (liquid nitrogen and a 25°C water bath).

  • Separate the soluble fraction (containing stabilized protein) from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.[7]

  • Transfer the supernatant to a new tube and determine the protein concentration.

4. Western Blot Analysis:

  • Normalize the protein concentration of all samples.

  • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.[8]

  • Block the membrane with 5% non-fat milk in TBST.

  • Incubate the membrane with a primary antibody specific for the target protein (VEGFR-2 or CDK2) overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate.

5. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Plot the percentage of soluble protein relative to the non-heated control against the temperature for both vehicle- and compound-treated samples.

  • The shift in the melting curve (ΔTm) indicates target stabilization upon compound binding.

Visualizations

The following diagrams illustrate the hypothetical signaling pathways and experimental workflows described in this guide.

G cluster_0 VEGFR-2 Signaling Pathway VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Binds PLCg PLCg VEGFR-2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation This compound This compound This compound->VEGFR-2 Inhibits

Caption: Hypothetical inhibition of the VEGFR-2 signaling pathway by this compound.

G cluster_1 Kinobeads Experimental Workflow Cell_Lysate Cell Lysate Compound_Incubation Incubate with This compound Cell_Lysate->Compound_Incubation Kinobeads_Enrichment Add Kinobeads Compound_Incubation->Kinobeads_Enrichment Wash Wash Beads Kinobeads_Enrichment->Wash Elution Elute Proteins Wash->Elution Digestion In-gel Digestion Elution->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Identify & Quantify Kinase Targets LC_MS->Data_Analysis

Caption: Workflow for identifying kinase targets using the Kinobeads assay.

G cluster_2 CETSA Experimental Workflow Intact_Cells Intact Cells Compound_Treatment Treat with This compound Intact_Cells->Compound_Treatment Heat_Shock Apply Heat Gradient Compound_Treatment->Heat_Shock Lysis Cell Lysis Heat_Shock->Lysis Centrifugation Separate Soluble Fraction Lysis->Centrifugation Western_Blot Western Blot for Target Protein Centrifugation->Western_Blot Analysis Analyze Thermal Shift Western_Blot->Analysis

Caption: Workflow for validating target engagement using the CETSA method.

Conclusion

This guide provides a comprehensive, albeit hypothetical, framework for validating the mechanism of action of this compound through target engagement studies. By employing techniques such as Kinobeads for broad kinase profiling and CETSA for confirming target engagement in a cellular context, researchers can systematically identify and validate the molecular targets of this promising compound. The comparative approach, using established inhibitors like Sunitinib and Roscovitine, allows for a clear assessment of the potency and selectivity of this compound. The detailed protocols and illustrative diagrams provided herein serve as a valuable resource for scientists in the field of drug discovery and development.

References

Safety Operating Guide

Proper Disposal of 1-Phenyloxindole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: In the event of a spill or exposure, consult the Safety Data Sheet (SDS) and follow your institution's emergency procedures.

This document provides essential safety and logistical information for the proper disposal of 1-Phenyloxindole, a compound frequently used in pharmaceutical development and biological research.[1] Adherence to these procedures is critical for ensuring personnel safety and environmental protection.

Immediate Safety and Handling

Before handling this compound, it is imperative to be familiar with its potential hazards. This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin and serious eye irritation, and may cause respiratory irritation.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear safety glasses with side shields or goggles.

  • Skin Protection: Wear protective gloves and a lab coat. Inspect gloves prior to use and use proper glove removal technique to avoid skin contact.[2]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, NIOSH/MSHA approved respiratory protection should be worn. For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator may be used.[2]

In Case of Exposure:

  • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.

  • Inhalation: Remove to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

  • Ingestion: Clean mouth with water. Never give anything by mouth to an unconscious person.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular FormulaC₁₄H₁₁NOPubChem[3]
Molecular Weight209.24 g/mol PubChem[3]
Melting Point120-126 °CChem-Impex[1]
Water Solubility74.3 mg/L at 20°CChemicalBook[4]
LogP2.6 at 26°CChemicalBook[4]
GHS Hazard StatementH411: Toxic to aquatic life with long lasting effectsPubChem[3]

Experimental Protocols: Spill and Waste Management

Spill Cleanup Protocol

In the event of a this compound spill, follow these steps:

  • Evacuate and Ventilate: Ensure adequate ventilation.[2] For larger spills, evacuate personnel to a safe area.[2]

  • Don PPE: Wear appropriate personal protective equipment as outlined above.[2]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Cover powder spills with a plastic sheet or tarp to minimize spreading.

  • Cleanup:

    • Avoid creating dust.[2]

    • Mechanically take up the spilled material (e.g., with a scoop or shovel) and place it in a suitable, closed container for disposal.[2]

  • Decontamination: Clean the contaminated surface thoroughly.

  • Waste Disposal: Dispose of the contained spill residue and cleanup materials as hazardous waste according to the procedures below.

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is to use a licensed professional waste disposal service.[2] The following steps outline the process for preparing the waste for collection:

  • Waste Segregation:

    • Collect all this compound waste, including unused product, contaminated materials (e.g., absorbent pads, gloves), and empty containers, in a designated hazardous waste container.

    • Do not mix with other waste streams unless compatible and permitted by your institution's waste management plan.

  • Container Selection and Labeling:

    • Use a suitable, closed container for waste accumulation.[2] The container must be in good condition and compatible with the chemical.

    • Label the container clearly with "Hazardous Waste," the name "this compound," and any other information required by your institution and local regulations.

  • Storage:

    • Store the waste container in a well-ventilated, designated hazardous waste accumulation area.

    • Keep the container tightly closed.

    • Store locked up.

  • Arrange for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or the designated waste management provider to schedule a pickup.

    • Provide them with accurate information about the waste material.

  • Final Disposal Method:

    • The licensed disposal company will typically handle the final disposal, which may involve incineration in a chemical incinerator equipped with an afterburner and scrubber.[2]

Note on Empty Containers: Empty containers should be rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. Once thoroughly decontaminated, the container can be disposed of as non-hazardous waste, in accordance with institutional policies.

Disposal Workflow Diagram

G This compound Disposal Workflow cluster_0 Waste Generation cluster_1 Waste Preparation cluster_2 Disposal A Unused this compound D Segregate Waste A->D B Contaminated Materials (Gloves, Wipes, etc.) B->D C Empty Containers C->D E Select & Label Container D->E Place in appropriate container F Store in Designated Area E->F G Contact EHS/ Waste Vendor F->G Schedule Pickup H Licensed Disposal Company (e.g., Incineration) G->H

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Safety and Logistics for Handling 1-Phenyloxindole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals like 1-Phenyloxindole is paramount. This guide provides immediate, procedural, and step-by-step information for its safe use and disposal.

Hazard Summary and Personal Protective Equipment

This compound is classified as a hazardous chemical and requires specific precautions. It can cause skin and serious eye irritation, as well as respiratory irritation.[1] All handling should be performed in a well-ventilated area, and personnel must be equipped with the appropriate Personal Protective Equipment (PPE).

Hazard Classification:

Hazard CategoryClassification
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/IrritationCategory 2A
Specific Target Organ Toxicity (Single Exposure)Category 3 (May cause respiratory irritation)
Hazardous to the Aquatic Environment (Long-term)H411: Toxic to aquatic life with long lasting effects[2]

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side shields or chemical splash goggles.[3][4]To protect against dust particles and splashes that can cause serious eye irritation.
Hand Protection Disposable nitrile gloves are suitable for incidental contact.[3][4][5]To prevent skin irritation from direct contact. Gloves should be inspected before use and removed immediately if contaminated.[4][6]
Body Protection A lab coat is the minimum requirement.[4][7]To protect skin and clothing from spills and contamination.[7]
Respiratory Protection A NIOSH/MSHA approved respirator should be worn if dust is generated and ventilation is inadequate.[6]To prevent respiratory irritation from inhaling dust.

Operational Plan: Step-by-Step Handling Procedure

1. Preparation and Engineering Controls:

  • Ensure a safety data sheet (SDS) for this compound is readily accessible.

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize dust inhalation.[8]

  • Ensure that an eyewash station and safety shower are in close proximity and are operational.[8]

  • Clear the workspace of any unnecessary items to prevent contamination and accidents.

2. Donning Personal Protective Equipment (PPE):

  • Put on a lab coat, ensuring it is fully buttoned.

  • Don safety glasses with side shields or goggles.

  • Wear appropriate nitrile gloves.

3. Weighing and Handling the Compound:

  • When weighing, handle this compound carefully to avoid creating dust. A balance with a draft shield is recommended.

  • Use a spatula or other appropriate tool to transfer the solid. Avoid scooping directly from the container with weighing paper.

  • Keep the container tightly closed when not in use.[1]

4. In Case of a Spill:

  • For a small spill, use personal protective equipment and cover the powder spill with a plastic sheet to minimize spreading.

  • Mechanically take up the spilled material and place it in an appropriate, labeled container for disposal.

  • Avoid creating dust during cleanup.

  • Thoroughly clean the contaminated surface.

5. First Aid Measures:

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[1]

  • If on skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical attention.[1] Remove and wash contaminated clothing before reuse.

  • If inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • All waste containing this compound, including contaminated gloves, weighing paper, and disposable labware, should be collected in a designated and clearly labeled hazardous waste container.

  • Disposal Procedure:

    • Dispose of the contents and the container at an approved waste disposal plant.[1]

    • Disposal should be carried out in accordance with all applicable regional, national, and local laws and regulations.

    • Do not dispose of this compound down the drain, as it may be harmful to aquatic life.

Workflow for Safe Handling of this compound

Safe_Handling_Workflow Start Start Prep Preparation & Engineering Controls (Fume Hood, Eyewash) Start->Prep Don_PPE Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) Prep->Don_PPE Handle Weigh & Handle Compound (Avoid Dust) Don_PPE->Handle Spill Spill Occurs Handle->Spill Use Experimental Use Handle->Use Cleanup Spill Cleanup Procedure Spill->Cleanup Follow Spill Protocol Cleanup->Handle Decontaminate Decontaminate Work Area Use->Decontaminate Doff_PPE Doff Personal Protective Equipment Decontaminate->Doff_PPE Waste Dispose of Waste (Approved Facility) Doff_PPE->Waste End End Waste->End

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Phenyloxindole
Reactant of Route 2
Reactant of Route 2
1-Phenyloxindole

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。